Methyl 4-bromo-3,5-dichlorobenzoate
Description
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Properties
IUPAC Name |
methyl 4-bromo-3,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZJLAQCXIXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-bromo-3,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-bromo-3,5-dichlorobenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its polysubstituted benzene ring makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical compounds. The presence of bromine and chlorine atoms provides multiple reactive sites for further chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metallation reactions. This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound, intended to support researchers in its effective and safe utilization.
Chemical Identity and Properties
The fundamental identification and key physicochemical properties of this compound are summarized below. While experimentally determined data for this specific compound is not widely published, the properties of its parent acid and structurally similar compounds provide valuable estimations.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1695615-15-6[1] |
| Molecular Formula | C₈H₅BrCl₂O₂ |
| Molecular Weight | 283.93 g/mol |
| Parent Acid | 4-bromo-3,5-dichlorobenzoic acid |
| Parent Acid CAS | 117738-75-7 |
Table 2: Estimated Physical and Chemical Properties
| Property | Estimated Value/Information |
| Appearance | Likely a white to off-white solid |
| Melting Point | Not widely reported; likely higher than related, less substituted compounds like Methyl 4-bromo-3-methylbenzoate (38-44 °C).[2] |
| Boiling Point | Not determined; likely to decompose at higher temperatures. |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Likely insoluble in water. |
| Stability | Stable under normal laboratory conditions. |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-bromo-3,5-dichlorobenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.
Conceptual Workflow of Fischer Esterification
Caption: Fischer esterification of 4-bromo-3,5-dichlorobenzoic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials:
-
4-bromo-3,5-dichlorobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3,5-dichlorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents). The methanol acts as both a reactant and the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of the carboxylic acid) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (the boiling point of methanol, approximately 65°C). Continue refluxing for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water or hexanes) or by column chromatography on silica gel if necessary.
Safety and Handling
Table 3: General Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3] |
| Inhalation | Avoid inhaling dust or vapors. May cause respiratory irritation.[3] |
| Skin Contact | Avoid contact with skin. May cause skin irritation.[3] In case of contact, wash with plenty of soap and water.[3] |
| Eye Contact | Avoid contact with eyes. May cause serious eye irritation.[3] In case of contact, rinse cautiously with water for several minutes.[3] |
| Ingestion | Do not ingest. May be harmful if swallowed. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. |
| Disposal | Dispose of in accordance with local, regional, and national regulations for chemical waste. |
Emergency Procedures Workflow
Caption: Basic emergency procedures for exposure.
Applications in Research and Development
Halogenated benzoic acids and their esters are important building blocks in the synthesis of a wide range of biologically active molecules. The bromine and chlorine substituents on this compound can be strategically utilized in various synthetic transformations.
-
Cross-Coupling Reactions: The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions, allowing for the formation of carbon-carbon bonds and the construction of more complex molecular scaffolds.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine and ester groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions under certain conditions.
-
Pharmaceutical and Agrochemical Synthesis: While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various compounds investigated for their therapeutic or pesticidal properties. It serves as a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery and agrochemical research.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, a reliable synthetic protocol such as Fischer esterification, and strict adherence to safety and handling guidelines are paramount for its successful and safe application in a research and development setting. This guide provides a foundational understanding to aid scientists in leveraging the synthetic utility of this valuable building block.
References
Please note that a direct URL for each reference is not possible as the search results do not always provide a persistent deep link. The source is provided for verification.
- Parchem. (n.d.). This compound (Cas 1695615-15-6).
- Sigma-Aldrich. (n.d.). Methyl 4-bromobenzoate 99%.
- Fisher Scientific. (2025, December 19).
- Tokyo Chemical Industry. (2025, February 4).
- Fisher Scientific. (n.d.).
- OperaChem. (2024, January 5).
- Khan Academy. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95%.
- Appchem. (n.d.). Methyl 3-bromo-4,5-dichlorobenzoate.
- Alchem Pharmtech. (n.d.).
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- Google Patents. (n.d.).
- Google Patents. (2006, November 28). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
Sources
Physical and chemical properties of Methyl 4-bromo-3,5-dichlorobenzoate
An In-Depth Technical Guide to Methyl 4-bromo-3,5-dichlorobenzoate
Section 1: Introduction and Scope
This compound is a halogenated aromatic ester, a class of compounds that serve as fundamental building blocks in modern organic synthesis. The strategic placement of three distinct halogen atoms on the benzene ring, combined with a reactive methyl ester functional group, makes this molecule a highly versatile intermediate. Its utility is most pronounced in the fields of medicinal chemistry and agrochemical development, where it serves as a scaffold for constructing more complex molecules with tailored biological activities. Halogenated aromatic compounds are known to possess a wide range of pharmacological properties, and the ability to selectively functionalize the C-Br, C-Cl, and ester sites allows for the systematic exploration of chemical space in drug discovery programs.[1]
This guide provides a comprehensive technical overview for researchers and development scientists, focusing on the core physicochemical properties, synthetic methodologies, spectral characteristics, reactivity profile, and safety protocols associated with this compound.
Section 2: Chemical Identity and Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1160574-77-5 | [2][3] |
| Molecular Formula | C₈H₅BrCl₂O₂ | [2][4] |
| Molecular Weight | 283.93 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | Analogues |
| Melting Point | Not explicitly reported; expected to be a solid at room temperature | - |
| Boiling Point | Not explicitly reported | - |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents (e.g., ethyl acetate, dichloromethane, ethers) | Analogues[5] |
Section 3: Synthesis and Purification
The most direct and widely adopted method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 4-bromo-3,5-dichlorobenzoic acid.
Principle of Synthesis: Fischer Esterification Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[6] The mechanism involves several equilibrium steps. The acid catalyst (commonly H₂SO₄ or HCl) serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol (methanol). Secondly, the acid facilitates the departure of the hydroxyl group as a much better leaving group: water.[7] The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from standard Fischer esterification methodologies.[8][9][10]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3,5-dichlorobenzoic acid (e.g., 10 g, 1 eq).
-
Reagent Addition: Add anhydrous methanol (100 mL, large excess), serving as both reactant and solvent. Stir the suspension to ensure mixing.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL, catalytic amount) dropwise to the stirring suspension.
-
Causality Insight: The exothermic nature of mixing acid and methanol necessitates cooling to control the temperature and prevent unwanted side reactions.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting carboxylic acid.
-
Reaction Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing 200 mL of ice-cold water. A precipitate of the crude ester should form.
-
If a precipitate forms, collect it by vacuum filtration, washing the solid with cold water to remove residual acid and methanol.
-
Alternatively, transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
-
Neutralization & Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Self-Validating System: Effervescence during the bicarbonate wash confirms the presence of acid, and the washing is continued until the bubbling ceases, ensuring complete neutralization.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.
Section 4: Structural Elucidation and Spectral Analysis
While specific spectral data is not widely published, the structure of this compound allows for reliable prediction of its key spectral features based on data from analogous compounds.[11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
-
A sharp singlet corresponding to the methyl ester protons (–OCH₃) would appear around δ 3.9-4.0 ppm.
-
A singlet for the two equivalent aromatic protons (at C2 and C6) would be observed in the aromatic region, likely around δ 7.8-8.2 ppm. The symmetrical substitution pattern on the ring results in their chemical equivalence.
-
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom.
-
Methyl Carbon (–OCH₃): ~δ 52-55 ppm.
-
Aromatic Carbons: Four signals are expected for the ipso-carbons (C-Br, C-Cl, C-COOCH₃) and the C-H carbons.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon signal would appear downfield, typically in the range of δ 164-168 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is particularly useful for confirming the presence and number of halogen atoms due to their distinct isotopic patterns.
-
The molecular ion peak (M⁺) would exhibit a characteristic cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine also has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms will produce a complex and highly recognizable M, M+2, M+4, and M+6 pattern, confirming the elemental composition. The most abundant peak in this cluster would correspond to the species containing ⁷⁹Br, and two ³⁵Cl isotopes.
-
Section 5: Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.
-
Ester Group Reactions:
-
Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed back to the parent carboxylic acid using aqueous base (e.g., NaOH, KOH) followed by acidic workup. This is a common step to unmask the carboxylic acid functionality after other transformations on the ring have been performed.
-
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reaction with a different alcohol under acidic or basic catalysis. This can be used to modify the pharmacokinetic properties of a potential drug candidate.[1]
-
-
Aromatic Ring Reactions (Cross-Coupling):
-
The primary site for cross-coupling reactions is the carbon-bromine bond, which is significantly more reactive than the carbon-chlorine bonds under typical Palladium-catalyzed conditions. This difference in reactivity is a cornerstone of its utility.
-
Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can form a new carbon-carbon bond at the C4 position.
-
Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond by reacting with an amine in the presence of a suitable palladium catalyst and base.
-
Expertise Insight: The two C-Cl bonds are sterically hindered by their ortho position to the bromine atom and are electronically less reactive in oxidative addition to Pd(0) catalysts. This allows for selective functionalization at the C4 position while leaving the C3 and C5 positions available for subsequent, more forcing, reaction conditions if desired.
-
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related halogenated benzoates provide a strong basis for safe handling protocols.[14][15][16]
-
Health Hazards:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]
-
Spills: In case of a spill, avoid generating dust. Collect the material using a method that does not disperse dust (e.g., gently sweep or use a HEPA-filtered vacuum) and place it in a suitable container for disposal.[17]
-
-
Storage:
Section 7: Conclusion
This compound is a valuable and strategically designed synthetic intermediate. Its key attributes—a stable, crystalline nature, a straightforward synthesis via Fischer esterification, and most importantly, the differential reactivity of its ester and halogen functional groups—make it an enabling tool for the efficient construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements allows researchers to leverage its full potential in advancing drug discovery and material science programs.
References
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YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]
- Supporting Information. (n.d.). General Information.
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American Chemical Society. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Retrieved from [Link]
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Appchem. (n.d.). Methyl 3-bromo-4,5-dichlorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-dibromo-4-methylbenzoate. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.
- Google Patents. (n.d.). WO2016167225A1 - Method for producing 2-halogenated benzoic acids.
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PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
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Study Mind. (n.d.). Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry). Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3,5-dichloro-benzoic acid methyl ester. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3,5-Dibromobenzoate. Retrieved from [Link]
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YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). CN101570522B - Synthetic method suitable for industrial production of active ester.
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An In-depth Technical Guide to Methyl 4-bromo-3,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of Methyl 4-bromo-3,5-dichlorobenzoate, a halogenated aromatic compound of interest in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound is a polysubstituted benzene derivative. The core of its structure is a methyl benzoate moiety, with a bromine atom at the 4-position and chlorine atoms at the 3 and 5-positions of the benzene ring.
Chemical Structure and Formula
The chemical structure of this compound is characterized by a central benzene ring. A methoxycarbonyl group (-COOCH₃) is attached to the first carbon atom of the ring. The halogen substituents are positioned as follows: a bromine atom is located at the fourth carbon, and two chlorine atoms are at the third and fifth carbons.
Molecular Formula: C₈H₅BrCl₂O₂
This formula indicates a composition of eight carbon atoms, five hydrogen atoms, one bromine atom, two chlorine atoms, and two oxygen atoms.
Molecular Weight
The molecular weight of a compound is a critical parameter for various analytical and experimental procedures. Based on its molecular formula, the calculated molecular weight of this compound is 283.93 g/mol .
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1695615-15-6 |
| Molecular Formula | C₈H₅BrCl₂O₂ |
| Molecular Weight | 283.93 g/mol |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)Br)Cl)Cl |
digraph "Methyl_4-bromo-3,5-dichlorobenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,-0.5!"]; O1 [label="O", pos="2.0,0!"]; O2 [label="O", pos="1.5,-1.2!"]; C8 [label="C", pos="2.5,0.5!"]; Br [label="Br", pos="-1.5,1.5!"]; Cl1 [label="Cl", pos="0,2.5!"]; Cl2 [label="Cl", pos="-2.5,0!"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"];
// Benzene ring bonds C1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C1 [len=1.0];
// Substituent bonds C1 -- C7 [len=1.0]; C4 -- Br [len=1.2]; C3 -- Cl1 [len=1.2]; C5 -- Cl2 [len=1.2];
// Ester group bonds C7 -- O1 [len=1.0, style=double]; C7 -- O2 [len=1.0]; O2 -- C8 [len=1.0]; C8 -- H1[len=0.8]; C8 -- H2[len=0.8, pos="2.8,0.2!"]; C8 -- H3[len=0.8, pos="2.8,0.8!"];
// Aromatic hydrogens C2 -- H4[len=0.8]; C6 -- H5[len=0.8];
// Positioning C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="0.5,1.5!"]; C4 [pos="-0.5,1.5!"]; C5 [pos="-1,0.5!"]; C6 [pos="-0.5,-0.5!"]; H4[pos="1.8,0.7!"]; H5[pos="-1.3,-0.7!"];
}
Figure 1: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, typically starting from a more readily available precursor. One common strategy involves the synthesis of the corresponding carboxylic acid, 4-bromo-3,5-dichlorobenzoic acid, followed by esterification.
Synthesis of 4-bromo-3,5-dichlorobenzoic acid
A plausible synthetic route to 4-bromo-3,5-dichlorobenzoic acid begins with a suitable aminobenzoic acid derivative. For instance, a Sandmeyer-type reaction can be employed starting from an amino-dichlorobenzoic acid, followed by bromination.
Esterification to this compound
The final step in the synthesis is the esterification of 4-bromo-3,5-dichlorobenzoic acid. This can be achieved through several standard methods, with Fischer-Speier esterification being a common and effective choice.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3,5-dichlorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Figure 2: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental data for this specific compound, the following spectroscopic characteristics are predicted based on the analysis of similar structures and computational models.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the symmetry of the substitution pattern.
-
Aromatic Protons: A singlet is predicted for the two equivalent aromatic protons at positions 2 and 6. The chemical shift is anticipated to be in the downfield region, likely between δ 7.5 and 8.0 ppm, due to the deshielding effects of the halogens and the ester group.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl ester group is expected around δ 3.9 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
-
Carbonyl Carbon: The ester carbonyl carbon should appear as a singlet in the range of δ 160-170 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the ester group will be in the δ 130-135 ppm range. The carbons bearing the chlorine atoms will be shifted downfield, and the carbon with the bromine atom will also have a characteristic chemical shift. The two equivalent unsubstituted aromatic carbons will give a single peak.
-
Methyl Carbon: The methyl carbon of the ester group will likely appear around δ 52 ppm.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed with a complex isotopic pattern resulting from the natural abundances of the bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
-
Fragmentation: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to form an acylium ion, and the loss of the entire methoxycarbonyl group (-COOCH₃).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong absorption band for the ester carbonyl group is expected around 1720-1740 cm⁻¹.
-
C-O Stretch: Stretching vibrations for the C-O bonds of the ester will appear in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H Stretch: Weak to medium bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
C-X Stretches: Absorptions corresponding to the C-Br and C-Cl bonds will be present in the fingerprint region (below 1000 cm⁻¹).
Applications in Research and Development
Halogenated benzoic acids and their esters are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of multiple halogen atoms provides several strategic advantages:
-
Modulation of Physicochemical Properties: Halogens can significantly influence the lipophilicity, metabolic stability, and binding affinity of a molecule. This is a key consideration in drug design, where fine-tuning these properties is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Synthetic Handles for Cross-Coupling Reactions: The bromine and chlorine atoms on the aromatic ring can serve as reactive sites for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
-
Probing Molecular Interactions: The ability of halogens to participate in halogen bonding, a non-covalent interaction, is increasingly being exploited in the design of enzyme inhibitors and other biologically active molecules.
While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of:
-
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings.
-
Pharmaceuticals: As a scaffold for the development of new therapeutic agents. The specific substitution pattern can be used to explore structure-activity relationships.
-
Functional Materials: The electronic properties imparted by the halogens could make it a useful precursor for the synthesis of organic electronic materials.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a halogenated aromatic ester with significant potential as a building block in various fields of chemical research. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with tailored properties. While detailed experimental data for this specific molecule is limited, this guide provides a foundational understanding of its structure, synthesis, and potential applications based on established chemical principles and data from related compounds. Further research into the properties and reactivity of this compound is warranted to fully explore its utility.
References
Note: As specific literature for this compound is sparse, the following references provide context for the synthesis and application of related compounds.
-
PubChem: 4-Bromo-3,5-dichloro-benzoic acid methyl ester. [Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-bromo-3,5-dichlorobenzoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and chemical sciences, a precise and thorough interpretation of NMR spectra is fundamental to verifying molecular identity, purity, and conformation. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 4-bromo-3,5-dichlorobenzoate, a polysubstituted aromatic compound. By dissecting the principles of chemical shifts, spin-spin coupling, and molecular symmetry, this document serves as a practical reference for the structural elucidation of this and structurally related molecules. We will explore the causal relationships between the electronic environment of each nucleus and its corresponding spectral signature, grounded in established spectroscopic principles and supported by authoritative data.
The Structural Framework: Symmetry and its Spectroscopic Implications
This compound (C₈H₅BrCl₂O₂) is a highly functionalized benzene derivative. The key to predicting its NMR spectra lies in understanding its molecular symmetry. The substitution pattern—a methyl ester group at C1, a bromine atom at C4, and two chlorine atoms at C3 and C5—creates a C₂ᵥ symmetry axis. This axis bisects the molecule through the C1-C4 bond axis.
This symmetry element renders specific pairs of protons and carbons chemically and magnetically equivalent. Consequently:
-
The protons at positions C2 and C6 are equivalent.
-
The carbons at positions C2 and C6 are equivalent.
-
The carbons at positions C3 and C5, bonded to chlorine, are equivalent.
This equivalence dictates that these pairs will produce a single, combined signal in their respective NMR spectra, significantly simplifying the spectral output.[1] The following diagram illustrates the molecular structure and its key features.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis: A Study in Simplicity
The ¹H NMR spectrum of this compound is remarkably straightforward due to its symmetry. Only two distinct signals are anticipated.
Predicted Proton Signals
-
Aromatic Protons (H2, H6): The two protons on the aromatic ring are chemically equivalent. They are flanked by electron-withdrawing chlorine atoms and the methyl ester group. This electronic environment causes significant deshielding, shifting their resonance far downfield.[2] Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[3][4] Given the cumulative electron-withdrawing nature of the four substituents, a chemical shift in the upper portion of this range is expected.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent. They are attached to a carbon bonded to an oxygen atom, placing them in the characteristic region for such groups, typically around 3.9 ppm.[5]
Multiplicity and Integration
-
Aromatic Signal: Since H2 and H6 are equivalent, they do not couple with each other. Furthermore, there are no adjacent, non-equivalent protons. Therefore, this signal will appear as a singlet . Its integral will correspond to 2H .
-
Methyl Signal: The methyl protons have no neighboring protons, so this signal will also be a singlet . Its integral will correspond to 3H .
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (H2, H6) | ~8.0 - 8.2 | Singlet (s) | 2H | Strong deshielding from adjacent Cl, Br, and COOCH₃ groups. Equivalence due to symmetry prevents splitting. |
| Methyl (-OCH₃) | ~3.9 - 4.0 | Singlet (s) | 3H | Typical range for a methyl ester group. No adjacent protons for coupling. |
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. The inherent symmetry of this compound reduces the number of expected aromatic signals from six to four.
Predicted Carbon Signals
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, typically appearing in the 160-170 ppm range.[6]
-
Aromatic Carbons (C1-C6): These carbons resonate in the 120-150 ppm region.[3] Their precise shifts are determined by the attached substituent.
-
C1 (ipso- to -COOCH₃): A quaternary carbon whose shift is influenced by the attached ester group.
-
C2/C6 (protonated): These equivalent carbons are the only ones in the aromatic ring bonded to a hydrogen atom. In a standard proton-decoupled spectrum, their signal intensity is often enhanced relative to quaternary carbons.
-
C3/C5 (ipso- to -Cl): These equivalent quaternary carbons are directly bonded to electronegative chlorine atoms, resulting in a downfield shift.
-
C4 (ipso- to -Br): This quaternary carbon is bonded to bromine. The influence of bromine on carbon chemical shifts (the "heavy atom effect") can sometimes be complex, but it is expected to resonate within the typical aromatic carbon range.
-
-
Methyl Carbon (-OCH₃): This sp³-hybridized carbon, bonded to an oxygen atom, will appear significantly upfield from the aromatic and carbonyl signals, typically in the 50-55 ppm range.[5]
Summary of Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Type | Rationale |
| C=O | ~164 - 166 | Quaternary | Characteristic chemical shift for an ester carbonyl group. |
| C3 / C5 | ~135 - 138 | Quaternary | Ipso-carbon attached to electronegative chlorine. |
| C1 | ~132 - 134 | Quaternary | Ipso-carbon attached to the ester group. |
| C2 / C6 | ~130 - 132 | Tertiary (CH) | Protonated aromatic carbon, deshielded by adjacent substituents. |
| C4 | ~128 - 130 | Quaternary | Ipso-carbon attached to bromine. |
| -OCH₃ | ~52 - 54 | Primary (CH₃) | Typical range for a methyl ester carbon. |
Note: The exact chemical shifts are predictions based on data from analogous structures. Experimental values may vary slightly based on solvent and concentration.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality NMR data requires a systematic and validated approach. The protocol below outlines a standard procedure for sample analysis.
Caption: A standardized workflow for NMR data acquisition and analysis.
Causality in Protocol: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is crucial as it is NMR-inactive for ¹H signals and provides a deuterium signal for the instrument to "lock" onto, ensuring field stability during acquisition.[5] A longer relaxation delay (D1) and a sufficient number of scans for the ¹³C experiment are necessary to overcome the low natural abundance of the ¹³C isotope and the slower relaxation of quaternary carbons, ensuring all signals are reliably detected.[1]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are direct reflections of its symmetrical structure and the strong electronic effects of its substituents. The ¹H spectrum is defined by two singlets, representing the aromatic and methyl protons, while the ¹³C spectrum is expected to show six distinct signals corresponding to the six types of non-equivalent carbon atoms. This guide provides a robust predictive framework for interpreting the spectral data of this molecule. By grounding these predictions in the fundamental principles of NMR spectroscopy and referencing analogous chemical structures, researchers can confidently use this information for structural verification, quality control, and as a foundation for further chemical investigation.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Jakubke, H.D. (n.d.). Short Summary of C13-NMR Interpretation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3,5-dichloro-benzoic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-bromo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J in Hz) for some functional groups. Retrieved from [Link]
Sources
Determining the Solubility of Methyl 4-bromo-3,5-dichlorobenzoate in Organic Solvents: An In-depth Technical Guide
Introduction
Methyl 4-bromo-3,5-dichlorobenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and pharmaceutical development. Its utility as a building block in the creation of more complex molecules is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility is paramount for reaction optimization, purification processes such as crystallization, and formulation development. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of this compound. In the absence of extensive published solubility data for this compound, this document focuses on providing a robust experimental methodology.
Physicochemical Profile and Solubility Predictions
To approach the experimental determination of solubility, it is crucial to first understand the physicochemical properties of this compound.
Molecular Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅BrCl₂O₂[1]
-
Molecular Weight: 283.93 g/mol
The structure reveals a benzene ring substituted with a methyl ester group, one bromine atom, and two chlorine atoms. The presence of the ester group introduces polarity and potential for hydrogen bond acceptance. However, the bulky and electron-withdrawing halogen atoms (Br, Cl) contribute to the molecule's lipophilicity and reduce its overall polarity.
Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound:
-
Low Polarity Solvents: The significant halogenation and the aromatic ring suggest that the compound will exhibit good solubility in nonpolar and weakly polar aprotic solvents.[2][3]
-
Polar Aprotic Solvents: Solvents in this category are likely to be effective due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.
-
Polar Protic Solvents: Solubility in polar protic solvents, such as alcohols, is expected to be moderate. While the ester group can accept hydrogen bonds, the large nonpolar surface area of the molecule may limit extensive solvation.
-
Water: Due to its significant hydrophobic character, the compound is expected to be practically insoluble in water.
Strategic Selection of Organic Solvents
A systematic approach to solvent selection is critical for efficiently mapping the solubility profile of the target compound. The following table categorizes a selection of common organic solvents by their polarity, providing a rational basis for experimental design.
| Polarity Class | Solvent | Rationale for Inclusion |
| Nonpolar | Hexane | Represents aliphatic hydrocarbons. |
| Toluene | Represents aromatic hydrocarbons. | |
| Weakly Polar Aprotic | Diethyl Ether | A common solvent for extraction and reaction. |
| Dichloromethane (DCM) | A versatile solvent for a wide range of organic compounds. | |
| Polar Aprotic | Ethyl Acetate | An ester solvent with moderate polarity. |
| Acetone | A common polar aprotic solvent. | |
| Acetonitrile (ACN) | A polar aprotic solvent often used in chromatography. | |
| Tetrahydrofuran (THF) | A cyclic ether with good solvating properties. | |
| Dimethylformamide (DMF) | A highly polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent known for its strong solvating power. | |
| Polar Protic | Methanol | The simplest alcohol, highly polar. |
| Ethanol | A common and versatile polar protic solvent. | |
| Isopropanol | A slightly less polar alcohol than ethanol. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted "shake-flask" method, a reliable technique for determining the equilibrium solubility of a solid in a solvent.[4]
Workflow for Solubility Determination
Sources
Commercial suppliers of high-purity Methyl 4-bromo-3,5-dichlorobenzoate
Scouting Potential Sources
I'm currently engaged in a detailed search to find reliable commercial suppliers of high-purity Methyl 4-bromo-3,5-dichlorobenzoate. I'm prioritizing suppliers with transparent product specifications, assessing available purities, and noting any associated costs or lead times. I'm also planning to evaluate the supplier's reputation and customer reviews to ensure quality and reliability.
Refining the Supplier Search
I've expanded my initial search to encompass technical data sheets and scientific literature, aiming to grasp the compound's applications and specific purity demands. This is informing a more structured guide, starting with an introduction highlighting its significance. I'm also now creating a comparative table of the suppliers. I'm planning a section on best handling practices, and am now working on a Graphviz diagram for the workflow.
Mapping a Comprehensive Outline
I'm now integrating information from my supplier search with scientific literature to create a detailed outline for the technical guide. The introduction is drafted, highlighting the compound's significance. I'm prioritizing supplier evaluation criteria, which will include purity analysis and documentation. I'm focusing on handling practices and drafting Graphviz diagrams for the workflow.
Refining Supplier Search
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Narrowing Search Scope
I've identified a good starting point for suppliers of "this compound." However, I'm finding significant ambiguity in the initial results regarding exact chemical structure and CAS numbers. I'm focusing on discrepancies like isomers and derivatives within the data. Also, the multiple CAS numbers and the corresponding acid precursors are being refined to ensure I capture the correct target.
Resolving Structural Ambiguity
I'm now sifting through the data to eliminate isomers and derivatives, as the initial search shows inconsistent CAS numbers. Some suppliers list the corresponding acid precursors, which also requires clarification. Purity levels are mentioned, but I need more detailed specifications and analytical data for an in-depth guide, so I'll also look into applications to understand purity requirements.
Verifying CAS Numbers
I'm currently investigating conflicting CAS numbers for this compound. My recent research confirms significant confusion, with both 117738-81-5 and 1695615-15-6 frequently cited. I need to determine the correct identifier.
Narrowing Down Suppliers
I'm now concentrating on finding suppliers and differentiating them using CAS number validation, purity data, and supporting documentation. I've located a handful of potential suppliers, but crucial details are still missing. The goal is to establish the correct CAS number and identify vendors able to provide high-purity material, alongside Certificates of Analysis. Understanding the applications of the isomer will help to identify the necessary purity levels, which is key.
Clarifying Supplier Options
I'm still having a hard time definitively pinpointing suppliers for that specific compound, high-purity this compound. The CAS number situation is a bit murky, but 117738-81-5 does seem to show up more reliably than 169561 when the correct isomer is needed.
Targeting Supplier Search
I've hit a roadblock. Identifying suppliers of high-purity this compound remains elusive. The CAS number 117738-81-5 shows promise, but specific technical data and COAs are lacking. Applications research hasn't yielded relevant purity guidelines. Now I'm focusing on finding at least one reliable supplier, then defining a supplier evaluation framework that can be built into a technical guide. I'll search their sites more methodically and broaden the scope of analytical methods I'm looking for.
Verifying the Structure
Okay, I've got a much clearer picture on this compound now. The CAS number 117738-81-5 is definitely the key identifier. I've narrowed down a few solid potential suppliers based on their listings of the CAS number, including BL.
Refining Supplier Search
I've deepened my focus on the initial supplier leads, actively hunting their websites for specific documentation like Certificates of Analysis and Technical Data Sheets for the target compound, CAS 117738-81-5. It's a bit of a treasure hunt! I'm also preparing for the eventuality that this information isn't readily available online. In such cases, I'll map out a clear process for researchers to directly contact these suppliers and request the required details. The existing general application information remains.
Developing Quality Control Protocols
My focus has shifted to establishing the quality control procedures. I've pinpointed CAS 117738-81-5 as the definitive identifier. I'm prioritizing the creation of robust quality control sections for the guide. Now, I'm delving into the suppliers' websites in earnest, hoping to find detailed documentation that will directly translate into the guide's procedures. If such documentation is scarce, I'm getting ready to provide clear instructions on how a researcher should approach suppliers to secure necessary details. I am confident in my ability to start the in-depth technical guide now.
Establishing Comprehensive Protocols
I've made significant progress in refining the quality control aspects. While I've clarified the compound's identity and potential suppliers, the hunt continues for in-depth technical specifications. I am now focusing on crafting robust quality control sections for the guide. Information on isomer separation has been successfully acquired, aiding in establishing these protocols. I am confident I can produce the guide in detail. I will begin by discussing the CAS number's role, progressing to supplier evaluations, quality control procedures based on methods I have found, and then storage. I will include Graphviz diagrams to visualize these workflows.
Navigating the Unseen Risks: A Technical Safety Guide to Methyl 4-bromo-3,5-dichlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, novel chemical entities are the stepping stones to groundbreaking therapies. Among these is Methyl 4-bromo-3,5-dichlorobenzoate, a halogenated aromatic ester with significant potential as a building block in organic synthesis. However, its unique chemical structure also necessitates a thorough understanding of its potential hazards. This in-depth technical guide, designed for the discerning scientist, moves beyond a standard safety data sheet (SDS) to provide a comprehensive framework for the safe handling, storage, and emergency management of this compound.
Section 1: Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is the first line of defense in risk mitigation. These properties dictate its behavior under various laboratory conditions and inform the selection of appropriate safety measures.
| Property | Predicted/Inferred Value | Rationale and Implications for Safety |
| Molecular Formula | C₈H₅BrCl₂O₂ | The presence of bromine and chlorine atoms significantly influences the compound's reactivity and potential to form hazardous decomposition products upon combustion. |
| Molecular Weight | 283.94 g/mol | A higher molecular weight suggests lower volatility compared to smaller molecules, but dust inhalation can still be a significant hazard. |
| Physical State | Solid (Predicted) | As a solid, the primary route of exposure is through inhalation of dust particles and dermal contact. Engineering controls to minimize dust generation are crucial. |
| Melting Point | Not available | The melting point will influence storage conditions and potential for airborne exposure if heated. |
| Solubility | Insoluble in water (Predicted); Soluble in organic solvents (Predicted) | Low water solubility means spills will not readily dissipate in water and may require specialized cleanup procedures. Contaminated solvents will require hazardous waste disposal. |
Table 1: Predicted Physicochemical Properties of this compound and their safety implications.
Section 2: Hazard Identification and GHS Classification
Based on the hazard profiles of structurally similar halogenated benzoic acid esters, a precautionary GHS classification for this compound is proposed. This classification should be considered provisional and handled with the utmost caution.
Anticipated GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2]
Signal Word: Warning [2]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Section 3: The Causality of Safe Laboratory Practices
Simply following a protocol is insufficient; a senior scientist must understand the underlying principles to adapt to unforeseen circumstances. This section delves into the "why" behind the recommended safety procedures.
Engineering Controls: The First Line of Defense
The primary goal of engineering controls is to minimize exposure at the source. For a solid compound like this compound, the principal risk is the generation of airborne dust particles.
-
Chemical Fume Hood: All weighing and transfer operations should be conducted within a certified chemical fume hood. This is not merely to contain vapors, but more critically, to capture any fine dust that may become airborne. The constant airflow directs particles away from the user's breathing zone.
-
Ventilated Enclosures: For larger scale operations, a ventilated balance enclosure or powder containment hood provides a localized high-velocity exhaust, ensuring that any dust generated during manipulation is immediately captured.
Personal Protective Equipment (PPE): The Last Barrier
While engineering controls are paramount, appropriate PPE is a critical secondary measure to protect against residual exposure.
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particulates. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.[5]
-
Dermal Protection: Chemically resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but compatibility should always be verified) are essential. A lab coat should be worn and buttoned to protect the skin. For extensive handling, disposable coveralls may be warranted.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.
Caption: Hierarchy of Personal Protective Equipment for handling solid chemical compounds.
Section 4: Experimental Workflow and Emergency Protocols
A self-validating safety system involves not only preventative measures but also robust and well-rehearsed emergency procedures.
Standard Operating Procedure for Handling this compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: chemical splash goggles, face shield, chemically resistant gloves, and a lab coat.
-
Designate a specific work area within the fume hood for handling the compound.
-
Have spill cleanup materials readily available.
-
-
Weighing and Transfer:
-
Use a tared weigh boat or container to minimize the need for multiple transfers.
-
Slowly and carefully transfer the solid to avoid generating dust.
-
If any material is spilled, decontaminate the area immediately (see Section 4.2).
-
-
Dissolution:
-
Add the solvent to the solid in a controlled manner to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle with a stirrer. Avoid open flames.
-
-
Post-Handling:
-
Decontaminate all equipment that has come into contact with the compound.
-
Carefully remove and dispose of gloves in the appropriate hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Emergency Response Protocols
Sources
The Strategic Utility of Methyl 4-bromo-3,5-dichlorobenzoate: An In-depth Technical Guide for Chemical Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the application of Methyl 4-bromo-3,5-dichlorobenzoate as a pivotal chemical intermediate.
This guide provides an in-depth exploration of this compound, a key building block in modern organic synthesis. We will delve into its synthesis, characterization, and strategic applications, particularly in the realms of pharmaceutical and agrochemical development. The unique substitution pattern of this molecule offers a versatile platform for the construction of complex molecular architectures.
Introduction: A Building Block of Strategic Importance
This compound is a polysubstituted aromatic compound whose value lies in the orthogonal reactivity of its functional groups. The presence of a bromine atom at the 4-position provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, while the two chlorine atoms at the 3- and 5-positions modulate the electronic properties of the benzene ring and can serve as sites for further functionalization under more forcing conditions. The methyl ester at the 1-position offers a convenient precursor to a carboxylic acid or can be involved in various condensation reactions. This strategic arrangement of functionalities makes this compound a highly valuable intermediate for the synthesis of targeted molecules in drug discovery and materials science.
Synthesis and Characterization
The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available Methyl 4-amino-3,5-dichlorobenzoate.[1] This method provides a reliable and scalable route to the desired product.
Synthesis Protocol: A Step-by-Step Guide
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials and Reagents:
-
Methyl 4-amino-3,5-dichlorobenzoate
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure: [1]
-
Diazotization: In a suitable reaction vessel, dissolve Methyl 4-amino-3,5-dichlorobenzoate (32 g) in 48% hydrobromic acid (100 ml). Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sodium nitrite (10.5 g) in a minimal amount of water, maintaining the temperature at 0°C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a mixture of 48% hydrobromic acid (80 ml) and copper(I) bromide (35 g).
-
Slowly add the cold diazonium salt solution to the cuprous bromide mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
Work-up and Purification: After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield a dark solid.
-
Recrystallize the crude product from ethyl acetate to obtain pure this compound (20 g).
Characterization
Due to the limited availability of published spectral data for this compound, characterization is typically performed by comparing its spectroscopic data with that of structurally similar compounds and by standard analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅BrCl₂O₂ |
| Molecular Weight | 283.94 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | ~318 °C (Predicted) |
Spectroscopic Analysis (Expected):
-
¹H NMR: A singlet corresponding to the two aromatic protons and a singlet for the methyl ester protons. The chemical shift of the aromatic protons will be influenced by the deshielding effects of the halogens and the ester group.
-
¹³C NMR: Signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic carbons. The carbon atoms attached to the halogens will show characteristic chemical shifts. For comparison, in methyl 4-bromobenzoate, the aromatic carbons appear in the range of 128-132 ppm, and the carbonyl carbon is around 166 ppm.[2][3] In methyl 3,5-dichlorobenzoate, the aromatic carbons are observed at approximately 128-135 ppm, with the carbonyl carbon at about 164 ppm.
-
IR Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester. Aromatic C-H and C-C stretching bands will also be present. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region. The IR spectrum of methyl 4-bromobenzoate shows a characteristic ester C=O stretch at around 1725 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and two chlorine atoms. The molecular ion peak (M+) would be expected, along with fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).[5]
Utility as a Chemical Intermediate: A Gateway to Molecular Complexity
The strategic placement of the bromo and chloro substituents makes this compound a versatile intermediate for the synthesis of a wide range of complex molecules. The carbon-bromine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds, allowing for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is the cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Figure 2: Key Cross-Coupling Reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond between the aryl bromide and an organoboron reagent. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chlorine atoms and the ester group can enhance the rate of the oxidative addition step in the catalytic cycle.[6][7]
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing access to aryl-alkynyl structures. These are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.[4][8]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine. It is a powerful tool for the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.
Rationale for Use: The Advantage of the 4-Bromo-3,5-dichloro Substitution Pattern
The specific arrangement of substituents in this compound offers several advantages in multi-step synthesis:
-
Selective Reactivity: The C-Br bond is more susceptible to oxidative addition by palladium(0) catalysts than the C-Cl bonds. This allows for selective functionalization at the 4-position while leaving the 3- and 5-positions available for subsequent transformations under different reaction conditions.
-
Electronic Effects: The two ortho-chloro substituents are strongly electron-withdrawing through their inductive effect.[9][10] This electronic perturbation can influence the reactivity of the C-Br bond and the properties of the resulting products.
-
Steric Influence: The ortho-chloro groups can also exert steric effects, which can be exploited to control the regioselectivity of certain reactions and influence the conformation of the final molecule.
Potential Applications in Drug Discovery and Agrochemicals
While specific, publicly disclosed synthetic routes utilizing this compound are not abundant, its structural motifs are present in various patented compounds. For instance, related bromo- and chloro-substituted benzoic acid derivatives are key intermediates in the synthesis of novel herbicides and fungicides.[11][12][13] The ability to introduce diverse functionalities through cross-coupling reactions makes this intermediate a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery programs. For example, the synthesis of potent fibroblast growth factor receptor-1 (FGFR1) inhibitors has been reported starting from 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, highlighting the importance of this substitution pattern in medicinal chemistry.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important chemical intermediate with a unique combination of reactive sites. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse range of complex organic molecules. For researchers and scientists in the fields of drug development and materials science, a thorough understanding of the synthesis and reactivity of this versatile building block is essential for the design and execution of efficient and innovative synthetic strategies.
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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American Chemical Society. (2025, December 15). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
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PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
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Reactivity profile of the bromine and chlorine atoms in the compound
An In-depth Technical Guide to the Reactivity Profile of Bromine and Chlorine Atoms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The judicious selection and manipulation of halogen atoms, particularly bromine and chlorine, are cornerstones of modern synthetic chemistry and drug development. Their profound influence on a molecule's steric and electronic properties dictates its reactivity and, ultimately, its biological function. This guide provides an in-depth analysis of the comparative reactivity profiles of bromine and chlorine atoms. We will dissect the fundamental principles governing their behavior in key reaction classes, elucidate the subtle yet critical differences in their reactivity, and present robust experimental protocols for their strategic application. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the unique chemical properties of these halogens.
Introduction: The Halogen Dance in Drug Discovery
In the intricate ballet of medicinal chemistry, halogen atoms are not mere wallflowers. Their introduction into a lead compound can dramatically alter its pharmacokinetic and pharmacodynamic properties. Chlorine and bromine, in particular, are frequently employed to enhance binding affinity, improve metabolic stability, and modulate lipophilicity. The choice between these two halogens is often a critical decision, hinging on a nuanced understanding of their respective reactivity profiles. This guide will illuminate the factors that govern this choice, moving beyond simplistic trends to provide a detailed, mechanistic understanding.
Fundamental Principles Governing Reactivity
The reactivity of chlorine and bromine is a consequence of their inherent atomic properties. While both are halogens, subtle differences in electronegativity, atomic radius, and bond dissociation energy lead to significant divergences in their chemical behavior.
| Property | Chlorine (Cl) | Bromine (Br) | Implication on Reactivity |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine is more electron-withdrawing, leading to a more polarized C-X bond. |
| Atomic Radius (pm) | 99 | 114 | Bromine is larger, resulting in a longer and weaker C-Br bond. |
| C-X Bond Dissociation Energy (kJ/mol in CH3-X) | ~351 | ~293 | The C-Br bond is more easily cleaved, influencing reactions where this is the rate-determining step. |
| Polarizability | Lower | Higher | Bromine's larger electron cloud is more easily distorted, making it a better nucleophile and a better leaving group in certain contexts. |
Table 1: Comparative Atomic and Bonding Properties of Chlorine and Bromine.
These fundamental properties orchestrate the reactivity of chlorine and bromine in a variety of chemical transformations.
Comparative Reactivity in Key Organic Reactions
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), both chlorine and bromine act as deactivating ortho-, para-directors. The deactivating nature stems from their inductive electron withdrawal (-I effect), while their directing ability is due to resonance electron donation (+R effect).
However, the balance of these effects differs. Chlorine's higher electronegativity makes it more deactivating than bromine. Conversely, bromine's greater polarizability can play a role in stabilizing the intermediate sigma complex. In practice, chlorination of an aromatic ring is typically faster than bromination under similar conditions when using elemental halogens with a Lewis acid catalyst.
Caption: Generalized workflow for electrophilic aromatic substitution.
Radical Halogenation of Alkanes
The free-radical halogenation of alkanes reveals a different reactivity trend. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The key propagation steps involve hydrogen abstraction by a halogen radical and subsequent reaction of the alkyl radical with a halogen molecule.
Propagation Steps:
-
R-H + X• → R• + H-X
-
R• + X₂ → R-X + X•
Here, the bond dissociation energy of H-X is a critical factor. The H-Cl bond is stronger than the H-Br bond. Consequently, the hydrogen abstraction step is significantly more exothermic for chlorine than for bromine. This makes the chlorine radical much more reactive and less selective. Bromine, being less reactive, is more selective, preferentially abstracting the most stable hydrogen (tertiary > secondary > primary).
Caption: Selectivity differences in radical halogenation.
Nucleophilic Substitution and Elimination Reactions
In nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, the halogen acts as a leaving group. A good leaving group is a weak base. Both bromide (Br⁻) and chloride (Cl⁻) are good leaving groups. However, since HBr is a stronger acid than HCl, Br⁻ is a weaker base than Cl⁻. Therefore, bromide is a better leaving group than chloride. This generally translates to faster substitution and elimination reactions for alkyl bromides compared to their corresponding alkyl chlorides.
Experimental Protocols for Assessing Reactivity
Competitive Halogenation
A classic method to directly compare the reactivity of chlorine and bromine is through competitive halogenation experiments.
Protocol: Competitive Radical Halogenation of Toluene
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of toluene in a suitable inert solvent (e.g., carbon tetrachloride).
-
Reagent Introduction: Add equimolar amounts of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to the flask. NBS and NCS serve as sources of bromine and chlorine radicals, respectively.
-
Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux under UV irradiation for a specified period.
-
Quenching and Workup: Cool the reaction mixture, quench any remaining radicals, and perform a standard aqueous workup.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratios of benzyl chloride and benzyl bromide.
Expected Outcome: The product ratio will reflect the relative reactivity of the chlorine and bromine radicals towards benzylic hydrogen abstraction. Due to the higher reactivity of the chlorine radical, a higher proportion of benzyl chloride is anticipated.
Kinetic Studies of Nucleophilic Substitution
The relative leaving group ability of chloride and bromide can be quantified by comparing the rates of nucleophilic substitution reactions.
Protocol: Comparative SN2 Rate Determination
-
Substrate Preparation: Prepare solutions of identical concentration of 1-chlorobutane and 1-bromobutane in a polar aprotic solvent (e.g., acetone).
-
Nucleophile Solution: Prepare a solution of a nucleophile, such as sodium iodide, in the same solvent.
-
Reaction Monitoring: At a constant temperature, mix the substrate and nucleophile solutions. Monitor the progress of the reaction over time by periodically taking aliquots and titrating the remaining iodide or by using a spectroscopic method to follow the appearance of the product.
-
Data Analysis: Plot the concentration of the reactant or product versus time. Determine the initial rate of the reaction for both 1-chlorobutane and 1-bromobutane. The ratio of these rates will provide a quantitative measure of the relative leaving group ability of bromide versus chloride.
Unlocking New Frontiers: A Technical Guide to the Research Potential of Methyl 4-bromo-3,5-dichlorobenzoate
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Methyl 4-bromo-3,5-dichlorobenzoate, a seemingly unassuming halogenated aromatic ester, stands as a versatile and under-explored scaffold in the landscape of chemical synthesis. Its unique substitution pattern—a reactive bromine atom flanked by two deactivating chlorine atoms and an electron-withdrawing methyl ester group—presents a compelling platform for the strategic development of novel pharmaceuticals, advanced agrochemicals, and functional materials. This technical guide, intended for laboratory scientists and development professionals, delineates key research avenues and provides actionable experimental frameworks to harness the synthetic potential of this compound.
Core Chemical Attributes and Strategic Considerations
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[1] This reactivity differential is the cornerstone of a selective functionalization strategy, allowing for sequential and site-specific introduction of diverse molecular fragments.
Initial derivatization will almost exclusively occur at the 4-position (bromine) under standard cross-coupling conditions, leaving the 3- and 5-positions (chlorine) available for subsequent, more forcing reaction conditions. This intrinsic selectivity provides a powerful tool for the controlled construction of complex molecular architectures.
I. Advancing Agrochemicals: The Next Generation of PPO-Inhibiting Herbicides
The 3,5-dichloro-substituted aromatic core is a well-established pharmacophore in the design of herbicides that target the enzyme protoporphyrinogen oxidase (PPO).[2][3] PPO is a critical enzyme in the biosynthesis of chlorophyll in plants.[3] Its inhibition leads to the accumulation of phototoxic intermediates, resulting in rapid and effective weed control.[2] this compound serves as an ideal starting material for the synthesis of novel PPO inhibitors with potentially improved efficacy, selectivity, and environmental profiles.
Proposed Research Workflow: Synthesis of a Phenylpyrazole-based PPO Inhibitor
This proposed workflow leverages a selective Suzuki coupling at the C-Br bond to introduce a key phenylpyrazole moiety, a common feature in potent PPO inhibitors.
Caption: Synthetic workflow for a novel PPO inhibitor.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, for instance, potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reagent/Parameter | Condition | Purpose |
| Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling reaction. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[4] |
| Solvent | Dioxane/Water | Solubilizes both organic and inorganic reagents. |
| Temperature | 90 °C | Provides thermal energy to overcome the activation barrier. |
II. Innovations in Medicinal Chemistry: Scaffolds for Kinase Inhibitors and Bioactive Molecules
The halogenated benzene motif is a privileged scaffold in medicinal chemistry, often enhancing the potency and modulating the pharmacokinetic properties of drug candidates.[5] The strategic placement of substituents on the this compound core can lead to the discovery of novel inhibitors of protein kinases, G-protein coupled receptors (GPCRs), and other therapeutically relevant targets. The introduction of amine functionalities via Buchwald-Hartwig amination is a particularly attractive strategy for generating libraries of compounds for high-throughput screening.
Proposed Research Workflow: Synthesis of a Di-substituted Aniline Derivative
This workflow illustrates a sequential cross-coupling strategy to access highly functionalized aniline derivatives, which are common cores in kinase inhibitors.
Caption: Sequential functionalization for medicinal chemistry.
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox, pre-mix a palladium source (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos or RuPhos) in an appropriate solvent like toluene.
-
Reaction Setup: In a separate oven-dried vial, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Reaction Execution: Add the pre-formed catalyst solution to the vial containing the substrates and base. Seal the vial and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is then concentrated, and the residue purified by flash chromatography.
| Reagent/Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | Highly active for C-N bond formation with a broad substrate scope.[6][7] |
| Base | NaOtBu | Facilitates the deprotonation of the amine.[8] |
| Solvent | Toluene or Dioxane | Anhydrous, high-boiling point solvents suitable for cross-coupling. |
| Temperature | 80-110 °C | Necessary to drive the reaction to completion. |
III. Expanding the Horizon of Materials Science: Building Blocks for Functional Polymers and Dyes
The rigid and polyhalogenated nature of this compound makes it an intriguing building block for the synthesis of functional materials. Incorporation of this unit into polymer backbones can impart properties such as thermal stability, flame retardancy, and specific optoelectronic characteristics. Furthermore, its derivatization can lead to the creation of novel dyes with unique spectroscopic properties.[9]
Proposed Research Workflow: Heck Reaction for Stilbene-based Monomer Synthesis
This workflow outlines the synthesis of a stilbene derivative, a common structural motif in organic electronic materials, via a Heck reaction.
Caption: Synthesis of a functional monomer via Heck reaction.
Experimental Protocol: Heck Reaction
-
Reaction Setup: Combine this compound (1.0 equiv.), an alkene such as styrene (1.5 equiv.), a palladium catalyst like Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., triethylamine) in a sealed tube.
-
Solvent: Use a polar aprotic solvent such as DMF or NMP.
-
Reaction Execution: Heat the mixture to 100-140 °C for 12-48 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. The organic layer is washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
| Reagent/Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source for Heck reactions.[10] |
| Base | Triethylamine | Acts as a scavenger for the HBr generated during the reaction.[10] |
| Solvent | DMF | A high-boiling polar aprotic solvent that facilitates the reaction. |
| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction.[11] |
Conclusion
This compound is a synthetically versatile platform poised for significant contributions across multiple domains of chemical research. The strategic exploitation of its differential halide reactivity through well-established cross-coupling methodologies opens the door to a vast chemical space of novel compounds. The proposed research avenues in agrochemicals, medicinal chemistry, and materials science represent just a fraction of the potential applications. It is through the creative and rigorous application of synthetic chemistry that the full potential of this valuable building block will be realized.
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Methodological & Application
Synthesis of Methyl 4-bromo-3,5-dichlorobenzoate from 4-amino-3,5-dichlorobenzoate
An Application Note for the Synthesis of Methyl 4-bromo-3,5-dichlorobenzoate
Topic: Synthesis of this compound from Methyl 4-amino-3,5-dichlorobenzoate
Audience: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable halogenated aromatic building block. The methodology centers on the classic Sandmeyer reaction, a robust and reliable transformation for converting primary aryl amines into aryl halides. The process begins with the diazotization of Methyl 4-amino-3,5-dichlorobenzoate under precisely controlled low-temperature conditions to form a reactive diazonium salt intermediate. This intermediate is subsequently converted to the target bromo-compound via a copper(I)-catalyzed substitution. This guide offers in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and characterization guidelines to ensure reproducible and high-yield synthesis for research and development applications.
Introduction and Scientific Context
Halogenated benzoic acids and their esters are fundamental intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] The specific substitution pattern of chlorine and bromine atoms on the aromatic ring, as seen in this compound, provides a scaffold with unique electronic properties and multiple reactive handles for further functionalization, such as in cross-coupling reactions.
The conversion of an aromatic amino group to a halogen is a challenging transformation to achieve by direct substitution. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, offers an elegant and powerful solution.[2][3] It provides a strategic method to install halides and other functionalities onto an aromatic ring in positions that may not be accessible through conventional electrophilic aromatic substitution.[4] This protocol leverages the Sandmeyer reaction to efficiently replace the amino group of Methyl 4-amino-3,5-dichlorobenzoate with a bromine atom, a key step that avoids the need for a separate esterification reaction since the methyl ester functionality is already present in the starting material.
Reaction Principle and Mechanism
The synthesis is achieved through a two-stage, one-pot process. The foundational principle is the conversion of the primary aromatic amine into an excellent leaving group (dinitrogen gas) via a diazonium salt, which is then displaced by a bromide nucleophile under copper(I) catalysis.
Stage 1: Diazotization
The first stage is the diazotization of the primary aromatic amine. This reaction is performed in a strong acidic medium (hydrobromic acid) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂).[5][6] The reaction is conducted at low temperatures (0–5 °C) because aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, potentially explosively if isolated in a dry state.[7] The low temperature ensures the stability of the diazonium salt in solution for the subsequent step.[5]
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as the electrophile, reacting with the nucleophilic amino group to form the diazonium salt.
Stage 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)
The second stage is the core Sandmeyer reaction, a radical-nucleophilic aromatic substitution (SRNAr).[2][3] The prepared diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The reaction is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[8] This forms a diazo radical, which rapidly loses a molecule of dinitrogen gas (N₂) to generate a highly reactive aryl radical.[4][8] This aryl radical then abstracts a bromine atom from the resulting copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[2][8] The use of a copper catalyst is crucial as it suppresses side reactions and ensures high selectivity for the desired aryl bromide.[9]
Quantitative Data and Reagent Summary
The following table outlines the reagents required for a representative laboratory-scale synthesis. Molar equivalents are calculated relative to the starting material, Methyl 4-amino-3,5-dichlorobenzoate.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Eq. |
| Methyl 4-amino-3,5-dichlorobenzoate | C₈H₇Cl₂NO₂ | 220.05 | 10.0 | 2.20 g | 1.0 |
| Hydrobromic Acid (48% aq.) | HBr | 80.91 | ~40.0 | ~4.5 mL | ~4.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 11.0 | 0.76 g | 1.1 |
| Copper(I) Bromide | CuBr | 143.45 | 12.0 | 1.72 g | 1.2 |
| Product (Theoretical) | This compound | 283.94 | 10.0 | 2.84 g | - |
Detailed Experimental Protocol
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Hydrobromic acid is highly corrosive. Diazonium salts are potentially explosive when dry; never attempt to isolate the intermediate.
Materials and Reagents:
-
Methyl 4-amino-3,5-dichlorobenzoate (98%+)[10]
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂, 99%+)
-
Copper(I) bromide (CuBr, 98%+)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
-
Standard laboratory glassware, magnetic stirrer, and filtration equipment
Step 1: Preparation of the Aryl Diazonium Salt
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, combine Methyl 4-amino-3,5-dichlorobenzoate (2.20 g, 10.0 mmol) and 48% hydrobromic acid (4.5 mL, ~40 mmol).
-
Add 15 mL of deionized water to the flask and stir the resulting suspension.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. Vigorous stirring is essential to maintain a fine, manageable slurry.
-
In a separate 50 mL beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold deionized water.
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition. A transient yellow-orange color indicates the formation of the diazonium salt.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold and used immediately in the next step.
Step 2: Sandmeyer Bromination
-
In a separate 250 mL beaker, dissolve copper(I) bromide (1.72 g, 12.0 mmol) in 48% hydrobromic acid (2.0 mL). Gentle warming may be required to facilitate dissolution, after which the solution should be cooled back to room temperature.
-
Carefully and slowly, add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. This addition should be portion-wise or via a dropping funnel to control the rate of reaction.
-
Observe for vigorous evolution of nitrogen gas. After the initial effervescence subsides, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The color of the mixture will typically change to a dark brown or green-brown slurry.
Step 3: Product Isolation and Work-up
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, to neutralize excess acid), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid or oil.
Step 4: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and the methyl ester singlet.
-
¹³C NMR: To verify the number of unique carbon environments.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and purity. The mass spectrum should show the characteristic isotopic pattern for a compound containing one bromine and two chlorine atoms.
-
Melting Point: To compare with literature values for the pure compound.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
Adda247. (2023). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from a relevant publication. A general link is provided as deep links may break: [Link]
-
Butt, M. S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Sandmeyer Bromination. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3,5-dichloro-benzoic acid methyl ester. Retrieved from [Link]
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- 10. CAS 41727-48-4 | Methyl 4-amino-3,5-dichlorobenzoate - Synblock [synblock.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Methyl 4-bromo-3,5-dichlorobenzoate
Introduction: Strategic Functionalization of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the precise and selective functionalization of aromatic scaffolds is of paramount importance. Methyl 4-bromo-3,5-dichlorobenzoate stands as a valuable and versatile building block, offering three distinct points for modification. The strategic challenge, however, lies in the chemoselective functionalization at one position while preserving the others for subsequent transformations. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions targeting the C-Br bond of this compound, a transformation that leverages the inherent differences in carbon-halogen bond reactivity.
The well-established principle governing the reactivity of aryl halides in palladium-catalyzed reactions follows the general trend: C–I > C–Br > C–OTf > C–Cl.[1] This differential reactivity is primarily dictated by the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2] The weaker C-Br bond (approximately 71 kcal/mol) is more susceptible to oxidative addition by a Pd(0) catalyst compared to the stronger C-Cl bond (approximately 81 kcal/mol). This intrinsic difference forms the basis for the selective cross-coupling at the C4-bromo position of this compound, leaving the C3 and C5 chloro-substituents untouched for potential downstream functionalization.
This document serves as a practical guide for researchers, scientists, and drug development professionals, offering detailed protocols for two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination. The protocols are designed to be robust starting points, grounded in established methodologies for analogous polyhalogenated systems.
Core Principle: Chemoselective C-Br Bond Activation
The success of selectively functionalizing this compound hinges on exploiting the differential reactivity of its carbon-halogen bonds. The catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding this selectivity.
Figure 1: Generalized catalytic cycle for the chemoselective cross-coupling of this compound.
The key to selectivity lies in the initial oxidative addition step. The Pd(0) catalyst preferentially inserts into the weaker C-Br bond over the stronger C-Cl bonds. By carefully controlling reaction conditions, particularly temperature and reaction time, this selectivity can be maximized, preventing undesired side reactions at the chloro-positions.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, coupling an organoboron species with an organohalide.[3] For the selective arylation of this compound, the choice of catalyst, ligand, base, and solvent system is critical to ensure high yields and selectivity.
Rationale for Experimental Choices
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that is readily activated in solution.
-
Ligand: Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of aryl bromides and facilitate the reductive elimination step. 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) is an excellent choice for this transformation due to its proven efficacy in coupling challenging substrates.[4]
-
Base: A moderately strong base is required to activate the boronic acid for transmetalation. Potassium phosphate (K₃PO₄) is a reliable choice, offering good reactivity with minimal side reactions.[5]
-
Solvent: A solvent system of 1,4-dioxane and water is often used in Suzuki couplings. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Detailed Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane, followed by degassed deionized water, to achieve a final solvent ratio of approximately 4:1 (dioxane:water) and a substrate concentration of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired Methyl 4-aryl-3,5-dichlorobenzoate.
Expected Results and Data
The following table presents anticipated yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous transformations of similar polyhalogenated substrates.
| Entry | Arylboronic Acid | Expected Yield (%) |
| 1 | Phenylboronic acid | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 80-90 |
| 3 | 4-Trifluoromethylphenylboronic acid | 75-85 |
| 4 | 2-Thiopheneboronic acid | 70-80 |
Application Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling amines with aryl halides.[6] This reaction is instrumental in the synthesis of pharmaceuticals and other biologically active molecules.
Rationale for Experimental Choices
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: For C-N bond formation, bulky biaryl phosphine ligands are highly effective. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is an excellent choice for promoting the amination of aryl bromides.[7]
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a standard and highly effective base for Buchwald-Hartwig aminations.[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent unwanted side reactions.
Detailed Experimental Protocol
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon.
-
Reagent Addition: Add this compound (1.0 equiv), followed by anhydrous toluene to achieve a substrate concentration of 0.1-0.2 M. Finally, add the amine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired Methyl 4-(amino)-3,5-dichlorobenzoate.
Experimental Workflow Diagram
Figure 2: General experimental workflow for selective cross-coupling.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst and ligand loading to 3-5 mol% and 6-10 mol%, respectively. Ensure the base is finely powdered and dry. For Suzuki couplings, the addition of a small amount of water can sometimes be beneficial.[8]
-
Side Products (Dehalogenation): The formation of hydrodehalogenated byproducts (where the bromine is replaced by a hydrogen) can be an issue.[5] This can be minimized by ensuring a strictly inert atmosphere, using purified and degassed solvents, and running the reaction at the lowest effective temperature.
-
Reaction at C-Cl Bonds: If coupling at the chloro positions is observed, reduce the reaction temperature and time. Screening different ligands may also improve selectivity. Less reactive catalyst systems may be beneficial in such cases.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules. The inherent difference in the reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for its selective functionalization. The Suzuki-Miyaura and Buchwald-Hartwig reactions, when performed under optimized conditions with appropriate catalyst systems, provide efficient and reliable methods for the formation of C-C and C-N bonds at the C4 position. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this versatile substrate in their synthetic endeavors.
References
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Guo, L., et al. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Journal of Chemical Sciences.
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- Li, G., et al. (2013). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 18(11), 13658-13670.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Rossi, R., et al. (2012). Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. Synthesis, 44(10), 1481-1515.
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547-12556.
-
Amerigo Scientific. (n.d.). 1-Bromo-2,4-dichlorobenzene. [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Knochel, P. (Ed.). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2848-2872.
- Wsol, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1146-1153.
- Catalysts. (2020). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex.
- Jia, T., et al. (2013). Palladium-catalyzed direct arylation of methyl sulfoxides with aryl halides. Journal of the American Chemical Society, 135(10), 3740-3743.
- Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004.
- Advanced Synthesis & Catalysis. (2016). Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides.
-
ResearchGate. (n.d.). ChemInform Abstract: Highly Chemoselective Mono-Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development. [Link]
-
Exploring Chemical Solutions. (n.d.). Exploring 1-Bromo-2,4-Dichlorobenzene: Properties and Applications. [Link]
-
NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
- Chemical Communications. (2016). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 14(9), 3153-3160.
- Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
-
ResearchGate. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-dichlorobenzene. [Link]
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- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Methyl 4-bromo-3,5-dichlorobenzoate
Introduction: A Versatile Scaffold for Discovery
Methyl 4-bromo-3,5-dichlorobenzoate is a highly functionalized aromatic building block of significant interest to researchers in drug discovery, agrochemicals, and materials science. Its benzene ring is adorned with three halogen substituents and a methyl ester group, all of which are electron-withdrawing. This electronic arrangement renders the aromatic core highly electrophilic and thus exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. The ability to selectively replace one or more of the halogen atoms with a wide variety of nucleophiles opens a gateway to a diverse array of complex molecular architectures. This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for performing SNAr reactions on this valuable substrate.
Mechanistic Insights: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on this compound proceeds via the well-established SNAr mechanism, which is a two-step addition-elimination process.[1][2] Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr pathway does not involve a direct backside attack or the formation of an unstable aryl cation.[3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a halogen. This step is typically the rate-determining step of the reaction.[4] The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The aromaticity of the ring is temporarily broken in this intermediate. The strong electron-withdrawing character of the nitro group in model compounds like 2,4-dinitrochlorobenzene is known to stabilize this intermediate.[2] In the case of this compound, the cumulative electron-withdrawing effects of the two chloro, one bromo, and the methyl ester groups provide this necessary stabilization.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically rapid step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored.[3]
Caption: General Experimental Workflow for SNAr Reactions.
Protocol 1: Amination with a Primary or Secondary Amine
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.1 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the base (2.0-3.0 eq).
-
Add the anhydrous solvent to dissolve or suspend the solids.
-
Add the amine (1.1-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Conditions | Notes |
| Nucleophile | Morpholine (1.2 eq) | Other primary or secondary amines can be used. |
| Base | K₂CO₃ (2.5 eq) | A stronger base like Cs₂CO₃ may be required for less reactive amines. |
| Solvent | DMF | DMSO or NMP are also suitable alternatives. |
| Temperature | 120 °C | Temperature may need to be optimized depending on the amine's reactivity. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
Protocol 2: O-Arylation with a Phenoxide
This protocol outlines the synthesis of diaryl ethers via the reaction with a substituted phenol.
Materials:
-
This compound
-
Phenol (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine the phenol (1.1-1.5 eq) and the base (2.0-3.0 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 100-160 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Carefully add water to quench the reaction and precipitate the product or prepare for extraction.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Parameter | Recommended Conditions | Notes |
| Nucleophile | 4-Methoxyphenol (1.2 eq) | Electron-rich phenols are generally more reactive. |
| Base | Cs₂CO₃ (2.5 eq) | Cesium carbonate is often effective in promoting O-arylation. |
| Solvent | DMSO | DMF can also be used. |
| Temperature | 140 °C | Higher temperatures may be necessary for less reactive phenols. |
| Reaction Time | 18-36 hours | Monitor by TLC for completion. |
Protocol 3: S-Arylation with a Thiolate
This protocol describes the formation of an aryl sulfide through the reaction with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)
-
Base (e.g., K₂CO₃, NaH) (1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Round-bottom flask with a magnetic stir bar
-
Inert gas inlet (Nitrogen or Argon)
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., portion-wise addition of NaH) (1.2 eq) and stir for 30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Conditions | Notes |
| Nucleophile | Thiophenol (1.1 eq) | Aliphatic thiols can also be used. |
| Base | K₂CO₃ (1.5 eq) | For less acidic thiols, a stronger base like NaH may be necessary. |
| Solvent | DMF | THF is another common choice. |
| Temperature | Room Temperature to 80 °C | Thiolates are often highly nucleophilic, allowing for milder conditions. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion. |
Troubleshooting and Safety Considerations
-
Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, using a stronger base, or switching to a more polar solvent like DMSO. Ensure all reagents and solvents are anhydrous, as water can deactivate the nucleophile and interfere with the reaction.
-
Side Reactions: The formation of multiple products can occur due to a lack of regioselectivity or over-substitution. To favor monosubstitution, use a stoichiometric amount of the nucleophile and consider lower reaction temperatures. Protecting other reactive functional groups in the nucleophile may be necessary.
-
Safety: this compound and many of the reagents used in these protocols are irritants and potentially harmful. Always handle these chemicals in a fume hood and wear appropriate PPE, including safety glasses, gloves, and a lab coat. Polar aprotic solvents like DMF and DMSO have specific handling requirements; consult their Safety Data Sheets (SDS) before use. Reactions involving sodium hydride (NaH) are highly exothermic and release flammable hydrogen gas; extreme caution must be exercised.
References
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. Retrieved from [Link]
-
Terrab, A., et al. (2016). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 81(17), 7446-7459. Available at: [Link]
-
Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. Available at: [Link]
-
YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Organic Chemistry Tutor. Retrieved from [Link]
-
YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Organic Chemistry Tutor. Retrieved from [Link]
-
Kops, K., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. Available at: [Link]
-
MDPI. (2022). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
OUCI. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
WordPress. (2025). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
PubMed. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. Retrieved from [Link]
-
ScienceDirect. (2013). Unexpected results of a SNAr-reaction. A novel synthetic approach to 1-arylthio-2-naphthols. Retrieved from [Link]
-
PubMed. (2001). Methylation of neutral pseudotetrahedral zinc thiolate complexes: model reactions for alkyl group transfer to sulfur by zinc-containing enzymes. Retrieved from [Link]
Sources
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- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Methyl 4-bromo-3,5-dichlorobenzoate in Pharmaceutical and Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Importance of Halogenated Benzoates in Synthesis
Methyl 4-bromo-3,5-dichlorobenzoate is a polysubstituted aromatic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the precise introduction of a di-chlorinated, functionalized phenyl ring can be critical for achieving desired biological activity. The strategic placement of bromine and chlorine atoms, along with a methyl ester group, offers a versatile platform for a variety of chemical transformations. The bromine atom, in particular, provides a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the construction of intricate molecular architectures. This guide provides an in-depth look at the application of this compound, with a focus on its use in the Suzuki-Miyaura cross-coupling reaction to generate biaryl structures, a common motif in many bioactive compounds.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] In this reaction, an organoboron compound (typically a boronic acid or its ester) is coupled with an organic halide in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction due to the reactivity of the carbon-bromine bond, which is more susceptible to oxidative addition to the palladium(0) catalyst than the carbon-chlorine bonds. This chemoselectivity allows for the specific formation of a new carbon-carbon bond at the 4-position of the benzene ring, while preserving the chlorine substituents which may be crucial for the biological activity of the final molecule.
The methyl ester group on the starting material can be carried through the coupling reaction and later hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further opportunities for molecular diversification. The resulting biaryl structures are prevalent in a wide range of pharmaceuticals and agrochemicals, including kinase inhibitors, anti-inflammatory agents, and fungicides.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic arylboronic acid.
Reaction Scheme:
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 117738-81-5 | C₈H₅BrCl₂O₂ | 283.93 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | Varies | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | H₂O | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (284 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition and Degassing:
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes. The use of a degassed solvent is crucial to prevent the oxidation of the palladium(0) catalyst.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture. The catalyst is added last to minimize its exposure to air.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure biaryl product.
-
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Sources
Application Notes & Protocols: Methyl 4-bromo-3,5-dichlorobenzoate as a Strategic Building Block for Agrochemical Discovery
An Application Guide for Researchers
Abstract
Methyl 4-bromo-3,5-dichlorobenzoate is a halogenated aromatic ester with significant potential as a versatile intermediate in the synthesis of novel agrochemicals. Its strategic placement of reactive sites—a bromine atom amenable to cross-coupling, a hydrolyzable methyl ester, and two chlorine atoms that modulate physicochemical properties—makes it an attractive scaffold for modern pesticide discovery. While its direct use in commercially registered agrochemicals is not extensively documented in public literature, its structural motifs are highly relevant. This guide provides a detailed analysis of the molecule's chemical properties, its strategic value in synthetic design, and representative protocols for its key transformations, enabling researchers to effectively integrate this building block into discovery workflows.
Introduction and Physicochemical Profile
This compound is a crystalline solid at standard conditions. The molecule's core is a benzene ring substituted with three halogen atoms and a methyl carboxylate group. This substitution pattern creates a unique electronic and steric environment that can be exploited in targeted synthesis. The bromine at the C4 position is the primary site for carbon-carbon bond formation, while the chlorine atoms at C3 and C5 enhance the molecule's lipophilicity and resistance to metabolic degradation—traits often sought in the development of effective agrochemicals[1][2].
Table 1: Physicochemical Properties of this compound and its Parent Acid
| Property | This compound | 4-bromo-3,5-dichlorobenzoic acid | Reference |
| CAS Number | 1695615-15-6 | 117738-75-7 | [3] |
| Molecular Formula | C₈H₅BrCl₂O₂ | C₇H₃BrCl₂O₂ | [3][4] |
| Molecular Weight | 283.93 g/mol | 269.91 g/mol | [3][4] |
| Appearance | White to off-white solid (predicted) | Powder | [5] |
| Primary Application | Synthetic Intermediate | Synthetic Intermediate | [5] |
Strategic Value in Agrochemical Synthesis
The utility of this compound stems from its distinct reactive handles, which allow for sequential and regioselective modifications.
-
C4-Bromine Atom: This site is highly activated for transition-metal-catalyzed cross-coupling reactions. It serves as a linchpin for introducing diverse aryl, heteroaryl, or alkyl groups, which are fundamental to building the complex molecular architectures of modern pesticides[2].
-
C1-Ester Group: The methyl ester is a stable functional group that can be carried through multiple synthetic steps. It can then be readily hydrolyzed to the corresponding carboxylic acid, opening pathways for amide bond formation—a critical linkage in many bioactive molecules, including the highly successful class of diamide insecticides[2].
-
C3/C5-Chlorine Atoms: These atoms are relatively inert under standard cross-coupling conditions, providing steric bulk and strong electron-withdrawing effects. This "locked" substitution pattern helps to enforce specific conformations and can significantly improve the metabolic stability and binding affinity of the final active ingredient.
Below is a diagram illustrating the key reactive sites and potential synthetic transformations.
Caption: Key synthetic pathways originating from the title compound.
Synthesis and Experimental Protocols
While commercially available, this compound can also be synthesized from its corresponding aniline precursor via a Sandmeyer-type reaction[6]. The following protocols are representative methods for its synthesis and subsequent modification, providing a foundation for laboratory application.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of Methyl 4-amino-3,5-dichlorobenzoate to the target compound.
Workflow Diagram
Caption: Step-wise process for the synthesis of the title compound.
Methodology:
-
Diazotization:
-
Suspend Methyl 4-amino-3,5-dichlorobenzoate (1.0 eq) in a 48% aqueous hydrobromic acid (HBr) solution at 0-5 °C in a three-neck flask equipped with a mechanical stirrer and thermometer.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt suspension for 30 minutes at 0-5 °C. Causality: Low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.
-
Slowly add the cold diazonium salt suspension to the CuBr solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Causality: CuBr catalyzes the displacement of the diazonium group with bromide.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
-
-
Characterization:
-
Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR (CDCl₃) should show a singlet for the two aromatic protons and a singlet for the methyl ester protons.
-
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol demonstrates a general method for creating a C-C bond at the C4 position, a key step in building more complex herbicidal or fungicidal scaffolds[7].
Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).
-
Add a suitable base, typically potassium carbonate (K₂CO₃, 2.5 eq). Causality: The base is essential for the transmetalation step in the catalytic cycle.
-
Add a degassed solvent system, such as a 4:1 mixture of Toluene and Water. Causality: A biphasic system is often optimal for Suzuki couplings, with the organic solvent dissolving the substrates and the aqueous phase dissolving the inorganic base.
-
-
Reaction Execution:
-
Heat the mixture to 80-90 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via column chromatography to isolate the coupled product.
-
Safety and Handling
As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE) should be used at all times.
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protection: Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled as a substance that is potentially harmful if swallowed and may cause skin and eye irritation.
Conclusion
This compound represents a high-potential building block for agrochemical research and development. Its well-defined reactive sites allow for a predictable and robust synthetic strategy, enabling the construction of diverse molecular libraries. The protocols outlined in this guide provide a practical framework for researchers to begin exploring the synthetic utility of this compound in the quest for next-generation crop protection agents.
References
-
Purdue University. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
Appchem. (n.d.). Methyl 3-bromo-4,5-dichlorobenzoate. Retrieved from [Link][4]
-
Ayilara, M. S., et al. (2023). Biopesticides as a promising alternative to synthetic pesticides: A case for microbial pesticides, phytopesticides, and nanobiopesticides. Frontiers in Sustainable Food Systems, 7. Retrieved from [Link][1]
-
Li, Q., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds... Molecules, 28(2), 543. Retrieved from [Link][2]
-
Lee, S., et al. (2018). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Journal of Pesticide Science, 43(3), 184–190. Retrieved from [Link][7]
Sources
- 1. Biopesticides as a promising alternative to synthetic pesticides: A case for microbial pesticides, phytopesticides, and nanobiopesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-3,5-dichlorobenzoic acid 95% | CAS: 117738-75-7 | AChemBlock [achemblock.com]
- 4. appchemical.com [appchemical.com]
- 5. echemi.com [echemi.com]
- 6. 4-Bromo-3,5-dichloro-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 4-bromo-3,5-dichlorobenzoate
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of modern drug discovery and materials science, the strategic functionalization of halogenated aromatic compounds is a cornerstone of molecular design. Methyl 4-bromo-3,5-dichlorobenzoate stands out as a particularly valuable starting material. Its trifunctional nature—a reactive bromine atom at the 4-position, two chlorine atoms at the 3- and 5-positions, and a modifiable methyl ester—offers a rich platform for the synthesis of novel compounds with diverse applications.
The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional precision.[1][2][3] The chlorine atoms, while generally less reactive in such couplings, can participate in nucleophilic aromatic substitution reactions under specific conditions.[4] Furthermore, the methyl ester group provides a gateway to other functional groups, most notably through reduction to a primary alcohol.
This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed, field-proven protocols and mechanistic insights. The methodologies presented herein are designed to be self-validating and are grounded in established chemical principles, offering researchers a reliable toolkit for the exploration of new chemical space.
I. Synthesis of Starting Material: this compound
A common and efficient route to this compound involves a Sandmeyer-type reaction starting from the commercially available Methyl 4-amino-3,5-dichlorobenzoate.
Protocol 1: Synthesis of this compound
Rationale: This two-step, one-pot procedure first converts the aniline to a diazonium salt, which is then displaced by bromide in a copper-catalyzed reaction. Esterification of the corresponding carboxylic acid is also a viable route.[5]
Materials:
-
Methyl 4-amino-3,5-dichlorobenzoate
-
Hydrobromic acid (48% aq.)
-
Sodium nitrite
-
Copper(I) bromide
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend Methyl 4-amino-3,5-dichlorobenzoate (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield this compound as a solid.
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 2H, Ar-H), 3.95 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.5, 135.0, 133.5, 131.0, 128.0, 52.8.
-
MS (EI): m/z (%) = 282/284/286 (M⁺).
II. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position
The C-Br bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.[6]
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the aryl bromide and an organoboron reagent.[3][7][8]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
Rationale: This protocol employs a standard palladium catalyst and a carbonate base, which are effective for a wide range of arylboronic acids. A mixed solvent system is used to dissolve both the organic and inorganic reagents.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield Methyl 3,5-dichloro-4-phenylbenzoate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | >90 (expected) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | >85 (expected) |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Dioxane/H₂O | 95 | >88 (expected) |
| Note: Yields are estimated based on similar transformations and may require optimization. |
B. Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, linking the aryl bromide to a terminal alkyne.[10][11]
Reaction Principle: This reaction is co-catalyzed by palladium and copper. The palladium cycle is similar to the Suzuki coupling, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
Protocol 3: Sonogashira Coupling with Phenylacetylene
Rationale: This protocol uses a classic Pd/Cu co-catalyst system with an amine base that also serves as a solvent. The reaction is typically run under mild conditions.[11]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and the amine base (e.g., TEA).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC/LC-MS).
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the desired alkynylated product.
C. Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling the aryl bromide with a primary or secondary amine.[1][2][13][14]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination with Morpholine
Rationale: This protocol utilizes a strong, non-nucleophilic base (sodium tert-butoxide) and a specialized phosphine ligand to facilitate the coupling of a secondary amine. The choice of ligand is critical for achieving high yields and preventing side reactions.[13]
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂ (1-3 mol%), the phosphine ligand (1.2-3.6 mol%), and NaOt-Bu (1.4 eq).
-
Add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., toluene).
-
Add the amine (e.g., morpholine, 1.2 eq).
-
Seal the tube and heat the mixture at 80-110 °C until the starting material is consumed (monitored by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
III. Nucleophilic Aromatic Substitution (SₙAr) at C3/C5-Positions
While less reactive than the C-Br bond, the C-Cl bonds can undergo nucleophilic aromatic substitution (SₙAr), particularly when activated by electron-withdrawing groups. The ester and the bromine atom on the ring provide some activation, but forcing conditions are often necessary.
Reaction Principle: The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride).[16]
Protocol 5: SₙAr with Sodium Methoxide
Rationale: This protocol uses a strong nucleophile (methoxide) in a polar aprotic solvent to displace one or both of the chlorine atoms. High temperatures are typically required.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMSO in a flame-dried flask under an inert atmosphere.
-
Add sodium methoxide (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired).
-
Heat the reaction mixture to 100-150 °C. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl to neutralize any excess base.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product(s) by column chromatography.
IV. Reduction of the Methyl Ester
The methyl ester can be selectively reduced to a primary alcohol, providing another point of diversification.
Reaction Principle: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are required for the reduction of esters to alcohols. The reaction proceeds via nucleophilic acyl substitution to form an aldehyde intermediate, which is then rapidly reduced to the primary alcohol.[17]
Protocol 6: Ester Reduction to Benzyl Alcohol
Rationale: LiAlH₄ is a powerful reducing agent capable of reducing the ester. The reaction is performed at low temperature to control its reactivity and under anhydrous conditions.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate solution or Rochelle's salt solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Alternatively, quench by the slow addition of saturated aqueous sodium sulfate solution until a granular precipitate forms.
-
Stir the resulting slurry for 30 minutes, then add anhydrous sodium sulfate and filter the mixture, washing the solid with THF or diethyl ether.
-
Concentrate the filtrate to obtain the crude (4-bromo-3,5-dichlorophenyl)methanol.
-
Purify by column chromatography if necessary.
Conclusion
This compound is a highly adaptable building block for the synthesis of a wide array of novel compounds. By leveraging chemoselective palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and ester reduction, researchers can systematically explore the chemical space around this versatile scaffold. The protocols and mechanistic insights provided in this guide serve as a robust foundation for these synthetic endeavors, empowering the development of new pharmaceuticals and advanced materials.
References
-
Enaley, S. E., et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). [Link]
-
PrepChem.com. Synthesis of methyl 4-bromobenzoate. [Link]
-
PubMed. Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes. (2021-09-03). [Link]
-
RSC Publishing. Spectroscopic characterization of C-4 substituted 3,5-dichloro-4H-1,2,6-thiadiazines. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
NIH. Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. (2023-12-05). [Link]
-
NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
H. Lundbeck A/S. Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2025-12-28). [Link]
-
askIITians. Explain the nucleophilic substitution reaction of chlorobenzene. (2025-08-21). [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
-
DiVA portal. Suzuki reactions in novel liquids. [Link]
-
RSC Publishing. A water-soluble supramolecular palladium(II) catalyst for Suzuki-Miyaura coupling in aqueous media. [Link]
-
Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
RSC Publishing. Palladium-catalyzed cross-couplings by C–O bond activation. [Link]
-
ResearchGate. Results of the nucleophilic substitution of chlorine in.... [Link]
-
Chemistry Stack Exchange. Why are DCM and chloroform so resistant towards nucleophilic substitution?. (2014-08-29). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
ResearchGate. (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (2025-08-07). [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubChem. 3,5-Dichlorobenzoic acid. [Link]
-
ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
-
Appchem. Methyl 3-bromo-4,5-dichlorobenzoate. [Link]
-
YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. (2020-04-30). [Link]
-
Alchem Pharmtech. Methyl 3-bromo-4,5-dichlorobenzoate. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Beilstein Journals. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
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- 7. diva-portal.org [diva-portal.org]
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Explain the nucleophilic substitution reaction of chlorobenzene. - askIITians [askiitians.com]
- 17. BJOC - Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride [beilstein-journals.org]
Application Notes and Protocols for the Analysis of Methyl 4-bromo-3,5-dichlorobenzoate by HPLC and GC-MS
Abstract
This comprehensive technical guide provides detailed methodologies for the analysis of Methyl 4-bromo-3,5-dichlorobenzoate, a halogenated aromatic ester of significance in synthetic chemistry and as a potential intermediate in the pharmaceutical and agrochemical industries. We present robust and validated starting protocols for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, from sample preparation to instrument parameters, is explained to provide a framework for method development and optimization. This guide is intended for researchers, analytical scientists, and quality control professionals requiring accurate and reliable quantification and identification of this compound.
Introduction and Analyte Overview
This compound is a polyhalogenated aromatic compound. Its structure, featuring a bromine and two chlorine atoms on the benzene ring, imparts specific physicochemical properties that dictate the choice of analytical methodology. Accurate determination of its purity and the identification of any related impurities are critical for its application in further synthetic steps and for ensuring the quality of final products.
Compound Properties:
| Property | Value | Source/Rationale |
| Chemical Formula | C₈H₅BrCl₂O₂ | Based on its chemical structure. |
| Molecular Weight | 283.93 g/mol | Calculated from the chemical formula.[1] |
| Physical Appearance | Expected to be a white to off-white solid. | Based on similar halogenated aromatic esters like Methyl 4-bromobenzoate.[2] |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane; sparingly soluble in water. | Inferred from the hydrophobic nature of the molecule and general solubility of similar compounds.[3] |
The analytical challenge lies in achieving a robust separation from structurally similar impurities and ensuring accurate quantification. This note details two orthogonal techniques, HPLC and GC-MS, to provide a comprehensive analytical solution.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is the primary technique for the analysis of non-volatile and thermally labile compounds. For this compound, its aromaticity and hydrophobicity make it an ideal candidate for this separation mode.
Rationale for Method Development
The choice of a reverse-phase method is predicated on the non-polar nature of the analyte. A C18 stationary phase provides a hydrophobic surface for the retention of this compound. The mobile phase, a mixture of a polar organic solvent (acetonitrile or methanol) and water, allows for the elution of the analyte by modulating the overall polarity. The addition of an acid, such as formic or phosphoric acid, helps to ensure good peak shape by suppressing the ionization of any acidic impurities and minimizing interactions with residual silanols on the stationary phase. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength and to assess peak purity.
Experimental Protocol: HPLC-PDA
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) Detector
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile[4]
-
HPLC-grade methanol[4]
-
Ultrapure water
-
Formic acid (or Phosphoric acid), analytical grade
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column offering good resolution and efficiency for aromatic compounds.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for elution. |
| Gradient | 60% B to 95% B over 15 minutes | A gradient is recommended to ensure elution of the main peak with good symmetry and to elute any more retained impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume. |
| Detection | PDA Detector, 200-400 nm. Quantify at λmax. | To determine the optimal wavelength for maximum sensitivity and to check for co-eluting impurities. Aromatic esters typically have strong absorbance in this range.[5] |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample at a similar concentration to the standard solution, using the same diluent. Filtration of the final solution through a 0.45 µm syringe filter is recommended to protect the column from particulate matter.[6]
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the analyte peak.
-
Theoretical Plates: Should be ≥ 2000 for the analyte peak.
-
Repeatability: The relative standard deviation (RSD) for six replicate injections of the standard solution should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound is amenable to GC analysis due to its expected volatility. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.
Rationale for Method Development
A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS), is chosen for its versatility and good performance for a wide range of semi-volatile organic compounds, including halogenated aromatics. A temperature gradient program is employed to ensure the efficient elution of the analyte and any potential impurities with varying boiling points. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Autosampler
-
Mass Spectrometer (Single Quadrupole or Ion Trap)
Materials:
-
This compound reference standard
-
GC-grade dichloromethane or ethyl acetate
-
Helium (carrier gas), 99.999% purity
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column suitable for halogenated aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temperature | 280 °C | To ensure complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | To prevent column overloading with concentrated samples. |
| Injection Volume | 1 µL | A standard injection volume. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) | A starting temperature well below the expected boiling point, with a ramp to elute the analyte and any higher boiling impurities. |
| Transfer Line Temp. | 290 °C | To prevent condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | A standard ion source temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |
| Mass Range | m/z 50-350 | To cover the molecular ion and expected fragment ions. |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane or ethyl acetate.
-
Sample Solution: Prepare the sample at a similar concentration to the standard solution, using the same solvent.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and two chlorine (³⁵Cl:³⁷Cl ≈ 3:1) atoms.
Predicted Key Fragments:
| m/z (Nominal) | Proposed Fragment Ion | Notes |
| 282/284/286/288 | [M]⁺˙ | Molecular ion cluster, showing the characteristic isotopic pattern of BrCl₂. |
| 251/253/255/257 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 223/225/227/229 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 144/146 | [C₆H₂Cl₂]⁺˙ | Loss of a bromine radical and the COOCH₃ group. |
The fragmentation is likely initiated by the loss of the methoxy group, followed by the loss of carbon monoxide. Cleavage of the halogen atoms from the aromatic ring is also expected. The presence of these characteristic isotopic patterns provides a high degree of confidence in the identification of the analyte.
Workflow and Data Presentation
The overall analytical workflow for the analysis of this compound is summarized in the diagram below.
Caption: Overall analytical workflow for this compound.
Conclusion
The HPLC and GC-MS methods presented in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is ideal for routine purity testing and quantification, while the GC-MS method offers definitive identification and is highly sensitive for trace-level analysis. The provided protocols are intended as a starting point, and further optimization may be required depending on the specific sample matrix and analytical requirements. By understanding the rationale behind the chosen parameters, researchers can confidently adapt and validate these methods for their specific applications.
References
-
Benedict, J. B., et al. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]
-
Appchem. Methyl 3-bromo-4,5-dichlorobenzoate. [Link]
-
Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]
-
PubChem. Methyl 3,5-dibromo-4-methylbenzoate. [Link]
-
ResearchGate. Methyl 4-bromo-3,5-dinitrobenzoate. [Link]
-
PubChem. Methyl 4-bromobenzoate. [Link]
-
SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]
-
PubChemLite. 4-bromo-3,5-dichlorobenzoic acid (C7H3BrCl2O2). [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
-
Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. Methyl 3,5-Dibromo-4-Hydroxybenzoate. [Link]
-
Element Lab Solutions. HPLC Solvent Selection. [Link]
Sources
Application Notes & Protocols: The Synthesis of Biologically Active Molecules
Abstract: The synthesis of biologically active molecules is the bedrock of modern medicine and biomedical research. From blockbuster drugs to intricate molecular probes, the ability to construct complex organic molecules with precision and efficiency is paramount. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key synthetic strategies that are instrumental in this field. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for cornerstone reactions, and illustrate the logical frameworks that guide the synthesis of complex targets.
Part 1: Foundational Strategies in Modern Organic Synthesis
The modern synthetic chemist's toolkit is vast and powerful. This section will focus on three pillars of contemporary synthesis: palladium-catalyzed cross-coupling for building molecular backbones, asymmetric synthesis for controlling stereochemistry, and multicomponent reactions for rapidly generating molecular complexity.
Section 1.1: Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, enabling the construction of complex molecular architectures that were previously arduous to access.[1] Among these, the Suzuki-Miyaura coupling is one of the most widely employed methods in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-based reagents.[2][3] This reaction forges a C-C bond between an organoboron compound and an organic halide or pseudohalide.[3]
Causality and Mechanistic Insight
The efficacy of the Suzuki-Miyaura coupling lies in its predictable and high-yielding catalytic cycle.[3] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond. This is often the rate-determining step and results in a Palladium(II) intermediate.[3][4]
-
Transmetalation: The organoboron reagent (R²-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boron species, facilitating the transfer of the R² group to the palladium center and displacing the halide.[4]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][4]
The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent, impacting reaction yield and purity.[3][5]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl iodide with phenylboronic acid, a common transformation in the synthesis of biologically active molecules.[2]
Principle: To demonstrate the formation of a C-C bond between two aromatic rings using a palladium catalyst, a base, and an organoboron reagent in a mixed solvent system.
Materials and Reagents:
-
Aryl halide (e.g., 5-Iodovanillin, 1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2-1.5 mmol)[6]
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Sodium carbonate [Na₂CO₃], 2.0 mmol)
-
Solvent: Degassed mixture of Toluene, Ethanol, and Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine solution
-
Argon or Nitrogen gas supply
-
Round-bottom flask or Schlenk tube, reflux condenser, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).[3]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3 mol%). Using a syringe, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).[3]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-18 hours.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.[7]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[3] Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure biaryl compound.
Quantitative Data Summary:
| Component | Example Substrate | Catalyst | Base | Solvent | Typical Yield | Reference |
| Aryl Halide | 1-bromo-4-iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | >90% | [3] |
| Aryl Chloride | 4-chloroacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 85-95% | [3] |
| Heterocyclic Halide | 2-bromopyridine | PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 80-90% | [5] |
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a fume hood under an inert atmosphere.[6]
-
Organic solvents are flammable. Perform the reaction away from open flames and with adequate ventilation.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Section 1.2: Asymmetric Synthesis: The Quest for Chirality
Chirality is a fundamental property of many biologically active molecules. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles.[8] Therefore, the ability to synthesize a single enantiomer is a critical requirement in drug development.[9] Asymmetric synthesis aims to selectively create one enantiomer over the other.[10]
Causality and Strategic Insight: Organocatalysis
While many methods exist, asymmetric organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis.[11] It utilizes small, purely organic molecules to catalyze enantioselective transformations. The causality behind their effectiveness stems from their ability to form transient, chiral intermediates with the substrate, guiding the reaction pathway toward a specific stereochemical outcome.
For example, chiral secondary amines, such as those derived from proline, can activate α,β-unsaturated aldehydes by forming a chiral iminium ion.[12] This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack, which proceeds through a sterically defined transition state, thus inducing high enantioselectivity.[11]
Key Asymmetric Transformations:
-
Friedel-Crafts Alkylation: Forms a C-C bond by adding a nucleophilic arene to an electrophile, creating a stereocenter.[11]
-
Michael Addition: A versatile method for forming C-C, C-N, and C-O bonds by adding a nucleophile to an activated alkene.[11]
-
Aldol and Mannich Reactions: Cornerstone C-C bond-forming reactions that create β-hydroxy or β-amino carbonyl compounds, respectively, with precise stereocontrol.
Section 1.3: Multicomponent Reactions (MCRs): Efficiency in Discovery
In drug discovery, the rapid generation of diverse molecular scaffolds is essential for identifying new lead compounds.[13] Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are exceptionally suited for this task.[14] They offer high atom economy, operational simplicity, and the ability to quickly build complex molecules, making them ideal for constructing combinatorial libraries.[13][15]
Causality and Strategic Insight: The Passerini and Ugi Reactions
The Passerini and Ugi reactions are iconic isocyanide-based MCRs. Their power lies in the unique reactivity of the isocyanide functional group, which can undergo both nucleophilic and electrophilic additions.
-
Passerini 3-Component Reaction (P-3CR): A carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide react to form an α-acyloxy carboxamide.[16] The mechanism is thought to involve the protonation of the carbonyl by the acid, followed by a nucleophilic attack from the isocyanide and subsequent intramolecular rearrangement.[16]
-
Ugi 4-Component Reaction (U-4CR): This reaction extends the Passerini by including a primary amine. An amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to yield an α-acylamino amide. The reaction typically proceeds through the initial formation of an imine from the amine and carbonyl, which is then activated by the acid and attacked by the isocyanide.[17]
Diagram 2: Workflow for MCR-based Library Synthesis
Caption: A logical workflow for generating a chemical library using an MCR.
Protocol: The Passerini 3-Component Reaction (P-3CR)
Principle: To synthesize an α-acyloxyamide in a one-pot reaction from an aldehyde, a carboxylic acid, and an isocyanide.[16]
Materials and Reagents:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 mmol)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol)
-
Aprotic solvent (e.g., Dichloromethane [DCM] or Tetrahydrofuran [THF])
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and carboxylic acid (1.0 mmol) in the chosen aprotic solvent (e.g., DCM, 5 mL).
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the solution. The reaction is often exothermic. If necessary, cool the flask in an ice bath during the addition.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary significantly (from a few hours to 48 hours) depending on the substrates.[18] Monitor progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting crude α-acyloxyamide by flash column chromatography on silica gel.
Part 2: The Convergence of Biology and Chemistry
Section 2.1: Biocatalysis and Chemoenzymatic Synthesis
Nature's catalysts—enzymes—offer unparalleled selectivity and efficiency under mild, environmentally friendly conditions.[19] Biocatalysis harnesses this power for organic synthesis.[20] Chemoenzymatic synthesis strategically combines enzymatic steps with traditional chemical reactions, leveraging the best of both worlds to create efficient and sustainable routes to active pharmaceutical ingredients (APIs).[21][22]
Causality and Strategic Insight
The primary driver for using enzymes is their exquisite selectivity:
-
Chemoselectivity: Enzymes can target a specific functional group in a multifunctional molecule.
-
Regioselectivity: Enzymes can react at a particular position on a molecule.
-
Stereoselectivity: Enzymes can distinguish between enantiomers or create a single stereoisomer from a prochiral substrate.[23]
This high selectivity often eliminates the need for protecting groups, shortening synthetic routes and reducing waste.[19] Enzymes like lipases, oxidoreductases, and transaminases are now routinely used in the large-scale production of drug candidates.[24]
Diagram 3: A Chemoenzymatic Synthesis Workflow
Caption: Combining an enzymatic step with chemical synthesis.
Protocol: Asymmetric Reduction of a Ketone using a Biocatalyst
Principle: To produce an enantiomerically enriched secondary alcohol from a prochiral ketone using an alcohol dehydrogenase (ADH) or ketoreductase (KRED) enzyme.[20]
Materials and Reagents:
-
Prochiral ketone substrate (e.g., Acetophenone, 100 g/L)
-
Ketoreductase (KRED) enzyme preparation (often available in screening kits)
-
Cofactor regeneration system (e.g., Isopropanol [IPA] as a sacrificial co-substrate for ADH, or a glucose/glucose dehydrogenase system for NAD(P)H regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent if needed for substrate solubility (e.g., DMSO, MTBE)
Procedure:
-
Buffer Preparation: Prepare the aqueous buffer solution and adjust the pH to the optimal range for the chosen enzyme (typically pH 6-8).
-
Reaction Mixture: In a temperature-controlled reaction vessel, add the buffer and the co-substrate for cofactor regeneration (e.g., 10-20% v/v isopropanol).
-
Enzyme Addition: Add the KRED enzyme preparation. If using a whole-cell biocatalyst, this will be a cell suspension. If using an isolated enzyme, it will be a powder or solution.
-
Substrate Addition: Add the ketone substrate. It can be added neat or as a solution in a water-miscible co-solvent. High substrate loadings (>100 g/L) are often achievable.[24]
-
Reaction: Stir the mixture at the optimal temperature (typically 25-40 °C). Maintain the pH by adding an acid or base if necessary.
-
Monitoring: Monitor the conversion of the ketone and the enantiomeric excess (e.e.) of the alcohol product using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Extraction: Once the reaction reaches the desired conversion and e.e., stop the reaction (e.g., by adding a water-immiscible organic solvent). Extract the product with a solvent like ethyl acetate or MTBE.
-
Purification: Separate the organic layer, dry it, and concentrate it to obtain the chiral alcohol. Further purification can be done if necessary.
Part 3: Synthesis in Action - The Case of Paclitaxel (Taxol®)
The total synthesis of complex natural products serves as the ultimate proving ground for synthetic strategies. Paclitaxel (Taxol®), a potent anticancer agent, is a landmark target whose synthesis has spurred significant innovation.[25][26] Its intricate structure, featuring a [6-8-6-4] tetracyclic core and 11 stereocenters, presents a formidable challenge.[25][27]
Strategic Analysis
The numerous total syntheses of paclitaxel reported since the first successes in 1994 by the groups of Holton and Nicolaou showcase a variety of strategic approaches.[27][28] Key challenges include the construction of the strained eight-membered B ring and the installation of the many oxygen-containing functional groups with correct stereochemistry.[25] Strategies often involve a convergent approach, where large fragments of the molecule (like the A and C rings) are synthesized separately before being joined together.[25]
Diagram 4: High-Level Retrosynthetic Strategy for Paclitaxel
Caption: A simplified representation of a convergent synthesis strategy for Paclitaxel.
The syntheses employ a wide array of reactions discussed in this guide, including:
-
Asymmetric Reactions: To set key stereocenters early in the synthesis.[29]
-
Cycloadditions: Such as the Diels-Alder reaction to form the six-membered rings.[29]
-
Coupling Reactions: To connect different fragments of the molecule.
While a semi-synthetic route starting from a naturally occurring precursor remains the primary commercial source, the total syntheses of paclitaxel are monumental achievements that demonstrate the power and precision of modern organic chemistry.[28]
Part 4: The Final Step - Chiral Resolution
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), and an asymmetric route is not feasible, a chiral resolution step is required to separate them.[8] This is a common practice in the pharmaceutical industry.[8]
Common Resolution Techniques:
-
Diastereomeric Crystallization: The racemate is reacted with a pure chiral resolving agent (e.g., tartaric acid or an alkaloid like brucine) to form a pair of diastereomeric salts.[30] Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.[30]
-
Chiral Chromatography: This method uses a chiral stationary phase (CSP) in an HPLC or GC column.[31] The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and elute separately.[31][32] This technique is highly effective for both analytical and preparative-scale separations.[31]
Conclusion
The synthesis of biologically active molecules is a dynamic and innovative field that sits at the nexus of chemistry, biology, and medicine. The strategies outlined in this guide—powerful cross-coupling reactions, precise asymmetric catalysis, efficient multicomponent reactions, and elegant biocatalytic transformations—represent the core tools that enable scientists to address critical challenges in human health. By understanding the underlying principles and mastering the associated protocols, researchers can design and execute synthetic routes to novel therapeutics and molecular probes, continuing to push the boundaries of what is possible.
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Parra-Saldívar, R., et al. (2022). Biocatalysis for the asymmetric synthesis of Active Pharmaceutical Ingredients (APIs): this time is for real. Expert Opinion on Drug Discovery, 17(10), 1159-1171. [Link]
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de la Torre, D., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 26(11), 3328. [Link]
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Sansinenea, E., & Ortiz, A. (2022). Asymmetric Organocatalytic Syntheses of Bioactive Compounds. Current Organic Synthesis, 19(1), 148-165. [Link]
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Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467. [Link]
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Biocatalysis for Industrial Production of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate. [Link]
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The Application of Multi-Component Reactions in Drug Discovery. (n.d.). ProQuest. [Link]
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The application of multi-component reactions in drug discovery. (n.d.). Semantic Scholar. [Link]
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Malakar, C. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1385311. [Link]
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Malakar, C. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1385311. [Link]
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Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025). Medium. [Link]
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Wang, D., et al. (2018). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 23(12), 3149. [Link]
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sp3–sp3 Coupling reactions in the synthesis of natural products and biologically active molecules. (2014). Organic & Biomolecular Chemistry, 12(10), 1548-1559. [Link]
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Tabassum, S., et al. (2021). Cross-coupling reactions towards the synthesis of natural products. Molecular Diversity, 25(4), 2533-2563. [Link]
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Chiral resolution. (n.d.). Wikipedia. [Link]
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Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology, 25(4), 448-467. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
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Min, L., et al. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews, 123(8), 4934-4971. [Link]
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Tao, J., et al. (2009). Recent Advances in Developing Chemoenzymatic Processes for Active Pharmaceutical Ingredients. Organic Process Research & Development, 13(2), 249-258. [Link]
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Recent Advances in Substrate-Controlled Asymmetric Cyclization for Natural Product Synthesis. (2025). ResearchGate. [Link]
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Wang, D., et al. (2018). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 23(12), 3149. [Link]
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Wang, S., et al. (2023). Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. Natural Product Reports, 40(12), 2029-2048. [Link]
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Cross-coupling reactions towards the synthesis of natural products (2021). SciSpace. [Link]
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Advancement of Chiral Resolution and Separations: Techniques and Applications. (n.d.). LinkedIn. [Link]
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Chemoenzymatic synthesis. (2025). Nature Communications. [Link]
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Min, L., et al. (2023). Strategies and Lessons Learned from Total Synthesis of Taxol. Chemical Reviews, 123(8), 4934-4971. [Link]
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Pradhan, P. K. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability, 1(1), 11-29. [Link]
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The Baran Synthesis of Paclitaxel (Taxol®). (2020). Organic Chemistry Portal. [Link]
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Zhang, M., et al. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. Molecules, 28(22), 7543. [Link]
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Asymmetric Synthesis and Bioactivity. (n.d.). ResearchGate. [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). Molecules. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. (2025). ResearchGate. [Link]
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Biginelli, Passerini, and Ugi Reactions Explained. (n.d.). Scribd. [Link]
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Troubleshooting & Optimization
Technical Support Guide: Optimizing the Synthesis of Methyl 4-bromo-3,5-dichlorobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-bromo-3,5-dichlorobenzoate. Our focus is to address common challenges, particularly yield optimization, through a structured troubleshooting guide and a comprehensive set of frequently asked questions. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory settings.
Section 1: Troubleshooting Guide
This section is designed to provide direct, actionable solutions to specific problems encountered during the synthesis.
Question 1: My reaction consistently results in a low yield (<70%) of this compound. What are the primary causes and how can I improve the outcome?
Answer: Low yield in the synthesis of this compound, typically performed via Fischer esterification of 4-bromo-3,5-dichlorobenzoic acid, is a common issue. The root causes generally fall into three categories: reaction equilibrium, reagent quality, and procedural losses.
A. Cause: Unfavorable Reaction Equilibrium
The Fischer esterification is a reversible reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2]
-
Scientific Rationale: According to Le Châtelier's principle, the presence of products (water) will shift the equilibrium back towards the reactants, preventing the reaction from reaching completion.
-
Solution:
-
Use Excess Alcohol: Employing the alcohol (anhydrous methanol) as the reaction solvent creates a large molar excess, driving the equilibrium towards the ester product. A common approach is to use methanol as the entire solvent system.[3]
-
Remove Water: While active water removal (e.g., with a Dean-Stark apparatus) is possible, it is often simpler and sufficiently effective to ensure all reagents and glassware are scrupulously dry before starting the reaction.
-
B. Cause: Sub-optimal Reagent and Catalyst Quality
-
Scientific Rationale: The purity of the starting material, 4-bromo-3,5-dichlorobenzoic acid, is critical. Non-acidic impurities will not react and will contaminate the final product, while acidic impurities may undergo competing reactions. Moisture in the reagents or catalyst will directly inhibit the reaction.
-
Solution:
-
Verify Starting Material Purity: Confirm the purity of 4-bromo-3,5-dichlorobenzoic acid (CAS 117738-75-7) via melting point or NMR spectroscopy before use. If necessary, recrystallize the acid from a suitable solvent system.
-
Use Anhydrous Reagents: Use anhydrous grade methanol and a fresh, concentrated acid catalyst (e.g., H₂SO₄ or thionyl chloride).
-
Ensure Catalyst Activity: Concentrated sulfuric acid is hygroscopic. Use a freshly opened bottle or a properly stored stock to ensure its dehydrating and catalytic properties are not compromised.
-
C. Cause: Procedural Losses During Workup and Purification
-
Scientific Rationale: The product must be efficiently separated from unreacted starting material, the catalyst, and the excess methanol. Each step of the workup (washing, extraction, drying, concentration) can contribute to yield loss if not performed optimally.
-
Solution:
-
Neutralization Wash: After evaporating the excess methanol, redissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated sodium bicarbonate (NaHCO₃) solution. This deprotonates and transfers the acidic starting material and sulfuric acid into the aqueous layer, separating them from the neutral ester product.
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic phase before drying.
-
Efficient Drying and Concentration: Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Evaporate the solvent under reduced pressure, being careful not to use excessive heat, which could lead to product degradation or loss via sublimation.
-
Caption: Troubleshooting workflow for diagnosing and resolving low yield.
Question 2: My final product is contaminated with unreacted 4-bromo-3,5-dichlorobenzoic acid, as confirmed by NMR/TLC. How can I effectively remove this impurity?
Answer: This is the most common impurity and is readily removed by exploiting the difference in acidity between the starting material and the product.
-
Method 1: Liquid-Liquid Extraction (During Workup)
-
Rationale: The product, this compound, is a neutral organic molecule. The starting material is a carboxylic acid. By washing the organic solution containing your crude product with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃), you can deprotonate the carboxylic acid.
-
Procedure: The resulting carboxylate salt is ionic and thus highly soluble in the aqueous phase, while the neutral ester remains in the organic phase. Subsequent separation of the two layers effectively removes the impurity. Multiple washes may be necessary.
-
-
Method 2: Recrystallization (Post-Workup)
-
Rationale: If the product has already been isolated, recrystallization is a powerful purification technique. The ester and the carboxylic acid will likely have different solubilities in a given solvent system.
-
Procedure: A common procedure involves crystallizing the product from a solvent like ethyl acetate or an ethanol/water mixture.[4] The desired ester should be less soluble in the cold solvent mixture than the carboxylic acid impurity, allowing for the isolation of pure crystals upon cooling.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
The most robust and widely used method is the Fischer-Speier esterification of 4-bromo-3,5-dichlorobenzoic acid.[1] This reaction involves heating the carboxylic acid in a large excess of methanol with a catalytic amount of a strong acid, typically concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[3] This one-step process is generally high-yielding, uses readily available and inexpensive reagents, and is highly scalable for industrial applications.
Q2: How do I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the ideal method.
-
Setup: Use silica gel plates. A good mobile phase (eluent) would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 ratio).
-
Interpretation:
-
The starting carboxylic acid is more polar and will have a lower Retention Factor (Rƒ) value (it will not travel as far up the plate).
-
The product ester is less polar and will have a higher Rƒ value.
-
Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
-
Q3: Can I use a different catalyst besides sulfuric acid?
Yes, other catalysts can be used, each with its own advantages and disadvantages.
-
Thionyl Chloride (SOCl₂): This reagent first converts the carboxylic acid to an acyl chloride, which is then rapidly esterified by methanol.[3] This is not a catalytic process and is generally irreversible, often leading to very high yields. However, thionyl chloride is corrosive, toxic, and releases HCl and SO₂ gases, requiring careful handling in a fume hood.
-
Dry HCl Gas: Bubbling dry HCl gas through the methanol solution is another classic method for Fischer esterification.[5] It is very effective but requires a specialized setup for handling a corrosive gas.
For most lab-scale syntheses, concentrated sulfuric acid offers the best balance of efficiency, cost, and ease of handling.
Section 3: Optimized Experimental Protocol
This protocol details a standard Fischer esterification procedure optimized for high yield.
1. Reagent & Equipment Preparation:
-
Ensure all glassware (round-bottom flask, reflux condenser) is thoroughly dried in an oven.
-
Use anhydrous methanol.
-
Use fresh, concentrated (98%) sulfuric acid.
2. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3,5-dichlorobenzoic acid (10.0 g, 37.05 mmol, 1.0 eq).
-
Add anhydrous methanol (100 mL). Stir to dissolve as much of the solid as possible.
-
Cool the mixture in an ice bath.
-
Slowly and carefully, add concentrated sulfuric acid (2.0 mL, ~37 mmol, ~1.0 eq) dropwise. Caution: Exothermic reaction.
3. Reaction Execution:
-
Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.
-
Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed.
4. Workup and Isolation:
-
Allow the reaction to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL, or until effervescence ceases)
-
Saturated aqueous sodium chloride (brine) solution (1 x 50 mL)
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
Recrystallize the crude solid from hot methanol or an ethanol/water mixture.
-
Filter the pure crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Outcome: A white to off-white crystalline solid. Typical yield: 85-95%.
Data Summary Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 4-bromo-3,5-dichlorobenzoic acid | 269.91 | 10.0 g | 37.05 | 1.0 |
| Anhydrous Methanol | 32.04 | 100 mL | ~2470 | ~67 |
| Concentrated H₂SO₄ | 98.08 | 2.0 mL | ~37 | ~1.0 |
Section 4: Visual Guides
Caption: Mechanism of the acid-catalyzed Fischer Esterification.
Caption: Standard purification workflow for this compound.
References
-
PubChem. (n.d.). 4-bromo-3,5-dichlorobenzoic acid. Retrieved from [Link]
-
Masterson, D. S., et al. (2021). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
JoeChem. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-3,5-dichloro-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl 4-bromo-3,5-dichlorobenzoate by Recrystallization
Welcome to the technical support center for the purification of Methyl 4-bromo-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory.
I. Core Principles & Compound Characteristics
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of this compound and the principles of recrystallization.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature.[1][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[2]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₅BrCl₂O₂ | [4] |
| Molecular Weight | 283.93 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature | General chemical knowledge |
| Polarity | Moderately polar aromatic ester | Inferred from structure |
Understanding the structure—an aromatic ring with electron-withdrawing halogen substituents and a methyl ester group—is key to selecting an appropriate solvent system.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, providing step-by-step solutions grounded in chemical principles.
Question 1: My compound will not dissolve in the hot solvent, or I have to use an excessive amount of solvent.
Answer:
This is a classic solvent selection problem, indicating that the solvent's polarity is not well-matched to your compound.
Causality: The principle of "like dissolves like" is fundamental here.[5] this compound, being a moderately polar aromatic ester, requires a solvent of similar polarity to achieve good solubility at higher temperatures. If the solvent is too nonpolar (e.g., hexane) or too polar (e.g., water), it will not effectively dissolve the compound.
Step-by-Step Solution:
-
Re-evaluate Your Solvent Choice: For an aromatic ester like this, consider solvents such as ethanol, methanol, ethyl acetate, or acetone.[5][6] Aromatic hydrocarbons like toluene can also be effective for aromatic compounds.[6]
-
Perform Small-Scale Solvent Screening:
-
Place approximately 20-30 mg of your crude solid into several small test tubes.
-
Add a few drops of different solvents to each tube and observe solubility at room temperature. An ideal solvent will show poor solubility.[1]
-
Gently heat the tubes that did not dissolve at room temperature. Add the solvent dropwise until the solid just dissolves.[5]
-
Allow the solutions to cool slowly. The best solvent will yield a good crop of crystals upon cooling.[5]
-
-
Consider a Solvent Pair: If a single solvent is not ideal, a mixed solvent system can be highly effective.[5]
-
Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethyl acetate or acetone) at an elevated temperature.
-
Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexane or water) dropwise until the solution becomes faintly cloudy (the saturation point).[6]
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath.
Answer:
This issue typically arises from either using too much solvent or the solution being supersaturated.
Causality: Crystal formation requires nucleation (the initial formation of a small crystal seed) followed by crystal growth. If the solution is not sufficiently saturated or if there are no nucleation sites, crystallization will not occur.[7]
Step-by-Step Solution:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-solvent interface.[8][9] This can create microscopic scratches on the glass that serve as nucleation sites.
-
Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" provides a template for further crystal growth.[7][8]
-
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[7]
-
Gently heat the solution to boil off a portion of the solvent.[8] Be careful not to boil it to dryness.
-
Once the volume is reduced, allow the solution to cool again.
-
-
Drastic Cooling: If scratching and seeding do not work, try cooling the solution in a dry ice/acetone bath. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[8]
Question 3: My compound has "oiled out" instead of forming crystals.
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution becomes saturated at a temperature above the melting point of the solute.
Causality: Highly impure samples are more prone to oiling out, as impurities can depress the melting point.[7] It can also occur if the solution is cooled too rapidly or if the boiling point of the solvent is too high.
Step-by-Step Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation temperature.[7][8]
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or paper towels.[7] This gives the molecules more time to align into a crystal lattice.
-
Lower the Solution Temperature Before Cooling: If using a high-boiling point solvent, try to dissolve the compound at a temperature below its melting point, even if it means using slightly more solvent.
-
Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Revert to the solvent screening step and select a solvent with a lower boiling point.
Question 4: The recrystallized product has a low yield.
Answer:
A low yield can be attributed to several factors, from using too much solvent to premature crystallization during hot filtration.
Causality: The most common cause is using an excessive amount of solvent, which leaves a significant portion of your compound dissolved in the mother liquor even after cooling.[7][8]
Step-by-Step Solution:
-
Check the Mother Liquor: After filtering your crystals, try evaporating a small amount of the filtrate (mother liquor). If a significant amount of solid remains, too much solvent was used. You can attempt to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling.
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization and that the solution has been thoroughly cooled in an ice bath to minimize the solubility of your product.
-
Minimize Transfers: Each transfer of the solution or crystals can result in material loss. Plan your steps to minimize these transfers.
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
III. Frequently Asked Questions (FAQs)
Q1: How do I know if my recrystallized product is pure? A1: The purity of your recrystallized this compound can be assessed by two primary methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental melting point to the literature value.
-
Chromatographic and Spectroscopic Techniques: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more quantitative assessment of purity by detecting the presence of impurities.
Q2: Should I use a single solvent or a mixed solvent system? A2: Start by trying to find a suitable single solvent, as this is often simpler.[1] However, if you cannot find a single solvent that provides the desired solubility characteristics (poorly soluble when cold, highly soluble when hot), a mixed solvent pair is an excellent alternative.[10]
Q3: What are the most likely impurities in my crude this compound? A3: The impurities will depend on the synthetic route. Common impurities could include:
-
Starting Materials: Unreacted 4-bromo-3,5-dichlorobenzoic acid.
-
Byproducts: Products from side reactions occurring during the esterification process.
-
Reagents: Residual acid catalyst or reagents used in the synthesis. Recrystallization is particularly effective at removing impurities with different solubility profiles from the target compound.
Q4: How can I improve the size and quality of my crystals? A4: Crystal size and quality are directly related to the rate of cooling.[1] For larger, higher-quality crystals, allow the solution to cool as slowly as possible.[1] Rapid cooling, such as immediately placing the hot flask in an ice bath, tends to produce smaller needles or powders.[8]
IV. Visualized Workflows
Standard Recrystallization Workflow
The following diagram outlines the essential steps for a successful recrystallization.
Caption: Standard workflow for purification by recrystallization.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common recrystallization problems.
Caption: Decision tree for troubleshooting recrystallization.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Massachusetts Boston, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]
-
Appchem. (n.d.). Methyl 3-bromo-4,5-dichlorobenzoate. Retrieved from [Link]
-
Research Square. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromobenzoate. PubChem. Retrieved from [Link]
-
Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, E62, o1192–o1193. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-dichlorobenzoate. PubChem. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. appchemical.com [appchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. mt.com [mt.com]
Technical Support Center: Purification of Dichlorobenzoic Acid Derivatives
From the Senior Application Scientist's Desk:
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the common yet critical challenge of removing isomeric impurities from dichlorobenzoic acid derivatives. The seemingly minor difference in the position of chlorine atoms on the benzoic acid ring can significantly impact the physicochemical properties, biological activity, and ultimately, the safety and efficacy of a drug candidate.[1][2] Therefore, achieving high isomeric purity is paramount.
This resource is designed to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities of dichlorobenzoic acid and how are they formed?
The synthesis of a specific dichlorobenzoic acid isomer often results in the formation of other positional isomers as by-products.[3] For instance, during the chlorination of benzoyl chloride, a mixture of mono-, di-, and trichlorinated products can be formed.[4][5] The directing effects of the carboxyl group and the existing chlorine atom(s) on the aromatic ring influence the position of subsequent chlorination, leading to a mixture of isomers. Common synthetic routes for various dichlorobenzoic acid isomers, such as the oxidation of the corresponding dichlorotoluenes or diazotization of dichloroanthranilic acids, can also yield isomeric impurities.[6][7][8]
Q2: Why is it critical to remove isomeric impurities from dichlorobenzoic acid derivatives?
Isomeric impurities can have significant consequences in drug development and other applications:
-
Altered Biological Activity: Different isomers can exhibit vastly different pharmacological or toxicological profiles.[2][9] An impurity could be inactive, less active, or even toxic, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[10]
-
Impact on Physicochemical Properties: Isomers often have different solubilities, melting points, and crystal structures, which can affect the formulation, stability, and bioavailability of a drug product.[1]
-
Regulatory Scrutiny: Regulatory bodies like the FDA and international guidelines such as ICH have stringent requirements for the identification, qualification, and control of impurities in drug substances.[10][11]
Q3: What are the primary methods for removing isomeric impurities?
There are three main strategies for purifying dichlorobenzoic acid derivatives, each exploiting the different physicochemical properties of the isomers:
-
Fractional Crystallization: This technique leverages the differences in solubility of the isomers in a particular solvent system. By carefully controlling temperature and solvent composition, the desired isomer can be selectively crystallized while the impurities remain in the mother liquor.[12]
-
Chromatography: Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) on both analytical and preparative scales, can provide excellent separation of isomers based on their differential partitioning between a stationary phase and a mobile phase.[13][14][15][16]
-
Chemical Derivatization and Salt Formation: This method involves reacting the mixture of isomeric acids with a specific amine to form diastereomeric salts. These salts often have significantly different solubilities, allowing for their separation by crystallization. The purified salt is then hydrolyzed back to the highly pure carboxylic acid.[17]
Q4: How do I choose the best purification method for my specific dichlorobenzoic acid derivative?
The choice of purification method depends on several factors, including the specific isomers present, the scale of purification, the required purity level, and available resources. The following decision tree can guide your selection:
Caption: Decision logic for selecting a purification method.
Q5: What analytical techniques are used to determine the isomeric purity of dichlorobenzoic acid derivatives?
Accurate determination of isomeric purity is crucial for validating any purification process. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the most widely used method for separating and quantifying dichlorobenzoic acid isomers.[13][14][15]
-
Gas Chromatography (GC): For volatile derivatives, GC can be employed, often after a derivatization step to convert the carboxylic acids into more volatile esters.[18]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for identifying the specific isomers present in a mixture, although they are not typically used for routine purity quantification without appropriate calibration.[1]
Troubleshooting Guides
Problem 1: Poor separation of isomers by fractional crystallization.
-
Symptom: Isomeric purity does not improve significantly after one or more recrystallization steps.
-
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Action |
| Inappropriate Solvent Choice | The solubility difference between the isomers in the chosen solvent may be too small. Action: Screen a variety of solvents with different polarities. Consult solubility data for dichlorobenzoic acid isomers to make an informed choice.[19][20][21][22] Binary solvent systems can sometimes offer better selectivity. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the co-precipitation of impurities as the system does not have enough time to reach equilibrium. This results in smaller, less pure crystals.[12] Action: Employ slow, controlled cooling. Allow the solution to cool to room temperature slowly before further cooling in an ice bath. |
| Supersaturation is Too High | If the initial concentration of the solute is too high, spontaneous nucleation can trap impurities within the crystal lattice. Action: Use a slightly larger volume of solvent to ensure the desired isomer crystallizes out slowly upon cooling. |
| Inefficient Washing | The mother liquor containing the dissolved impurities may not be completely removed from the surface of the crystals. Action: Wash the filtered crystals with a small amount of ice-cold, fresh solvent to displace the residual mother liquor. |
Experimental Protocol: Optimizing Fractional Crystallization
-
Solvent Screening: In small vials, test the solubility of your isomeric mixture in a range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene) at room temperature and at their boiling points.[19][20] Identify a solvent that shows a significant difference in solubility for the desired isomer compared to the impurities.
-
Dissolution: In a flask, dissolve the crude dichlorobenzoic acid derivative in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this period to promote the formation of large, well-defined crystals.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of the ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the isomeric purity of the crystals and the mother liquor using a validated HPLC method.[13][14][15]
Problem 2: Co-elution or poor resolution of isomers in Reverse-Phase HPLC analysis.
-
Symptom: Isomers appear as a single peak or as poorly resolved shoulders in the chromatogram.
-
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Action |
| Inadequate Mobile Phase Composition | The mobile phase may not have the optimal polarity to effectively differentiate the isomers based on their interaction with the stationary phase. Action: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.[13][15] A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution. |
| Incorrect pH of the Mobile Phase | The ionization state of the carboxylic acid group significantly affects its retention on a reverse-phase column. At a pH well below the pKa, the acid is protonated and more retained. Action: Adjust the pH of the aqueous component of the mobile phase to 2.5-3.0 using an appropriate buffer (e.g., phosphate or acetate buffer) to suppress the ionization of the carboxylic acid group.[14][15] |
| Suboptimal Column Chemistry | The stationary phase (e.g., C18) may not provide sufficient selectivity for the isomers. Action: Try a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities. |
| Temperature Effects | Column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution. Action: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.[11] |
Experimental Protocol: HPLC Method Development for Isomer Separation
-
Initial Conditions:
-
Optimization:
-
Based on the initial run, design a shallower gradient around the elution time of the isomers. For example, if the isomers elute at 40% B, try a gradient of 30% to 50% B over 20 minutes.
-
If co-elution persists, switch to an isocratic method with a mobile phase composition that provides a k' (retention factor) between 2 and 10 for the isomers.
-
Systematically vary the pH of Mobile Phase A (e.g., 2.5, 3.0, 3.5) to find the optimal separation.
-
-
Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, and precision.[11][14]
Problem 3: Inefficient purification of dichlorobenzoic acid isomers using salt formation.
-
Symptom: The purity of the target isomer does not meet the required specifications after salt formation and subsequent hydrolysis.
-
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale & Recommended Action |
| Non-optimal Amine Resolving Agent | The chosen amine may not form diastereomeric salts with sufficiently different solubilities. Action: Screen different chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) to find one that provides the best separation.[17] |
| Incorrect Stoichiometry | Using an incorrect molar ratio of the amine to the carboxylic acid can result in incomplete salt formation or co-precipitation. Action: Use a stoichiometric amount (or a slight excess) of the amine to ensure complete formation of the desired salt. |
| Inappropriate Crystallization Solvent | The solvent plays a crucial role in the differential solubility of the diastereomeric salts. Action: Screen various solvents (e.g., ethanol, isopropanol, acetone) to find one that maximizes the solubility difference between the diastereomeric salts. |
Experimental Protocol: Purification of 2,4-Dichlorobenzoic Acid via Salt Formation [17]
-
Salt Formation: Dissolve the crude 2,4-dichlorobenzoic acid in a suitable solvent like ethanol. Add a stoichiometric amount of (R)-(+)-α-methylbenzylamine. Stir the solution until the salt precipitates.
-
Crystallization: Gently heat the mixture to redissolve the salt, then allow it to cool slowly to room temperature to crystallize the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold ethanol.
-
Hydrolysis: Suspend the purified salt in water and acidify with hydrochloric acid to a pH of ~1. This will precipitate the purified 2,4-dichlorobenzoic acid.
-
Final Purification: Collect the purified acid by filtration, wash with water, and dry under vacuum.
-
Analysis: Confirm the isomeric purity using a validated HPLC method.
Caption: Workflow for the purification of 2,4-dichlorobenzoic acid via salt formation.
Data Summaries
Table 1: Solubility of Dichlorobenzoic Acid Isomers in Common Solvents
| Isomer | Water | Ethanol | Acetone | Ethyl Acetate |
| 2,4-Dichlorobenzoic Acid | Limited (0.1-1 g/L at RT)[19] | Soluble[19] | Soluble[19] | Soluble[19] |
| 3,5-Dichlorobenzoic Acid | Sparingly soluble[20] | Soluble[20] | Soluble[20] | Soluble |
| Other Isomers | Generally low in water, higher in organic solvents. | Varies, generally soluble. | Varies, generally soluble. | Varies, generally soluble. |
| Note: Solubility is temperature-dependent; increasing temperature generally increases solubility.[19][20] |
Table 2: Comparison of Analytical Techniques for Isomer Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between stationary and mobile phases.[13][15] | High resolution, quantitative, robust, widely applicable.[14][15] | Requires method development, can be time-consuming. |
| GC | Separation based on volatility and interaction with stationary phase.[18] | High efficiency, suitable for volatile compounds. | Often requires derivatization for non-volatile acids.[18] |
| NMR | Measures the magnetic properties of atomic nuclei.[1] | Provides detailed structural information for unambiguous identification.[1] | Lower sensitivity, not ideal for routine quantification of minor isomers. |
| MS | Measures mass-to-charge ratio of ions.[1] | High sensitivity, provides molecular weight information.[1] | Isomers have the same mass, requires fragmentation analysis or coupling with chromatography (LC-MS, GC-MS) for differentiation. |
References
-
A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed. (n.d.). PubMed. [Link]
-
Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers | Journal of Chromatographic Science | Oxford Academic. (2012). Oxford Academic. [Link]
-
A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers - ResearchGate. (2012). ResearchGate. [Link]
-
Purification of 2,4 Dichlorobenzoic Acid | Request PDF - ResearchGate. (2008). ResearchGate. [Link]
-
2,4-Dichlorobenzoic acid - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
3,5-Dichlorobenzoic acid | Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents at 273.15–318.15 K | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography - Analyst (RSC Publishing). (1966). Royal Society of Chemistry. [Link]
-
Separation of 2,4-Dichlorobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers - PubMed. (2021). PubMed. [Link]
-
Synthesis of 3,5-dichlorobenzoic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]
- US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents. (1972).
- US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents. (1951).
-
(PDF) Sample Derivatization in Separation Science - ResearchGate. (2017). ResearchGate. [Link]
-
Research on synthesis of 2,4-dichlorobenzoic acid in non-solvent - ResearchGate. (n.d.). ResearchGate. [Link]
- US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents. (1969).
-
safety risks of impurities in preclinical & clinical compounds - YouTube. (2023). YouTube. [Link]
-
How would you separate p-Chlorophenol and p-chlorobenzoic acid which are acidic substances using chemical separation? - Quora. (2022). Quora. [Link]
-
Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents and Three Binary Solvents at 273.15-318.15 K - 南京工业大学. (2025). 南京工业大学. [Link]
-
A review of drug isomerism and its significance - PMC - NIH. (2011). National Institutes of Health. [Link]
-
chemical derivatization techniques: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Derivatization Techniques - YouTube. (2022). YouTube. [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013). NIST. [Link]
-
Chemical Derivatization in Analytical Chemistry : Separation and Continuous Flow Techniques - swisscovery UB / ZB. (n.d.). swisscovery. [Link]
- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents. (2015).
-
Significance of impurities in active pharmaceutical ingredients | Ivory Research. (2018). Ivory Research. [Link]
-
A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. - Semantic Scholar. (2012). Semantic Scholar. [Link]
-
PURIFICATION OF p-DICHLOROBENZENE AND m-CHLORONITROBENZENE CRYSTALLINE PARTICLES BY SWEATING - SciSpace. (n.d.). SciSpace. [Link]
-
The Importance of Impurity Standards in Pharmaceutical Development - PharmiWeb.com. (n.d.). PharmiWeb.com. [Link]
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents. (n.d.).
-
Crystallization and Decolorization | PDF | Solubility | Filtration - Scribd. (n.d.). Scribd. [Link]
- CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents. (2013).
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Technical Support Center: Optimizing Suzuki Coupling Reactions with Substituted Arylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling reactions involving substituted arylboronic acids. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format.
Section 1: Troubleshooting Guide for Common Issues
This section addresses specific problems you might encounter during your experiments, providing not just solutions but the scientific reasoning behind them.
Q1: My Suzuki coupling reaction has failed or is giving very low yields. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of fundamental parameters is the most efficient way to diagnose the problem. Low yields are often traced back to one of four key areas: catalyst activity, reaction atmosphere, reagent integrity, or the choice of base and solvent.
-
Catalyst Activity: The active catalyst in the Suzuki reaction is a Pd(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Ensure your palladium source and ligand are from a reliable, fresh stock. Air-stable precatalysts, such as palladacycles (e.g., XPhos Pd G3), are often more robust and can provide more consistent results.[1]
-
Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can lead to the oxidative homocoupling of boronic acids and decomposition of the Pd(0) catalyst.[1][2] It is crucial to ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen) from start to finish.[1][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and, most importantly, the boronic acid. Boronic acids can degrade over time, especially through protodeboronation.[1][4] Consider using a freshly opened bottle or purifying the boronic acid before use.
-
Base and Solvent Choice: The base and solvent are critically linked. The base must be strong enough to promote the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1][5] For reactions requiring anhydrous conditions, ensure your base is finely powdered and dry.[1] For biphasic reactions (e.g., Toluene/H₂O), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[1][6]
Q2: I'm observing significant protodeboronation of my arylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common parasitic reaction that consumes your nucleophile.[4] It is particularly prevalent with electron-rich or certain heteroaryl boronic acids.[1][2] The primary culprit is the presence of a proton source, typically water, often accelerated by the base.[1][4]
Here are strategies to mitigate protodeboronation:
-
Switch to Milder Bases: Strong bases like NaOH or K₃PO₄ in aqueous media can accelerate protodeboronation.[1][7] Consider using milder bases such as K₂CO₃ or KF.[1] Potassium fluoride (KF) can be particularly effective as it activates the boronic acid without creating a strongly basic environment.[8]
-
Employ Anhydrous Conditions: Since water is the proton source, switching to a rigorously anhydrous solvent system can significantly suppress this side reaction.[1][3] This involves using dry solvents and oven-dried glassware.
-
Use Boronic Acid Derivatives: If protodeboronation remains a challenge, converting the boronic acid to a more stable derivative is a highly effective strategy.[4][9]
-
Pinacol Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a common choice for slow or challenging couplings.[2][9]
-
Potassium Aryltrifluoroborates (ArBF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.[10][11] They slowly release the boronic acid under the reaction conditions.
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates offer exceptional stability and can be used in "slow-release" strategies, keeping the concentration of the free, unstable boronic acid low throughout the reaction.[4]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms air- and water-stable crystalline solids that can be used directly in Suzuki couplings, particularly with protic solvents.[12]
-
Q3: My reaction with an electron-deficient arylboronic acid is sluggish and gives low conversion. What should I change?
A3: Electron-deficient arylboronic acids (e.g., those bearing -CF₃, -NO₂, -CN groups) are less nucleophilic. This directly impacts the transmetalation step of the catalytic cycle, which often becomes the rate-limiting step.[1][13] To overcome this, you need to accelerate the transmetalation.
Troubleshooting Workflow: Electron-Deficient Boronic Acids
Caption: Decision tree for troubleshooting electron-deficient partners.
-
Increase Base Strength: A stronger base is more effective at forming the boronate anion ([ArB(OH)₃]⁻), which is significantly more nucleophilic and reactive in the transmetalation step.[5][10] Switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ is a standard approach.[1]
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier of the slow transmetalation step. Solvents with higher boiling points like dioxane or toluene are suitable.[14]
-
Ligand Choice: The use of highly electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can accelerate the overall catalytic cycle, benefiting the coupling of less reactive partners.[11]
Q4: I am struggling to couple a sterically hindered arylboronic acid, especially one with ortho-substituents. What conditions should I try?
A4: Steric hindrance presents a significant challenge, impeding both the transmetalation and the final reductive elimination steps.[1][15] Overcoming this requires a catalyst system specifically designed to accommodate bulky substrates.
-
Bulky, Electron-Rich Ligands: This is the most critical parameter. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are essential.[1] Their large steric bulk promotes the reductive elimination step, preventing catalyst decomposition and freeing the active catalyst for the next cycle. Their electron-rich nature also accelerates the initial oxidative addition.[1][11][16]
-
Higher Temperatures: More forcing conditions are often necessary. High-boiling solvents like toluene, xylene, or cyclopentyl methyl ether (CPME) are often used.[3][15]
-
Choice of Base: For sterically demanding couplings, a strong but non-nucleophilic base is often preferred. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices.
| Parameter | Recommendation for Sterically Hindered Coupling | Rationale |
| Ligand | Bulky, electron-rich biarylphosphines (XPhos, SPhos) or NHCs.[1][16] | Promotes reductive elimination and accelerates oxidative addition. |
| Base | Strong, non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃).[5] | Effectively activates the boronic acid without competing side reactions. |
| Temperature | Elevated (e.g., 80-110 °C).[15] | Overcomes the higher activation energy barriers for transmetalation and reductive elimination. |
| Solvent | High-boiling point (e.g., Toluene, Dioxane, CPME).[3] | Allows for higher reaction temperatures to be reached. |
Section 2: General FAQs
Q5: What is the role of the base in the Suzuki coupling, and how do I choose the right one?
A5: The base plays a crucial, multifaceted role in the catalytic cycle, and its selection is critical for success.[5] The primary role is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[8][10]
There are two main proposed mechanistic pathways for how the base facilitates transmetalation:
-
The Boronate Pathway: The base activates the boronic acid first, forming the boronate, which then transmetalates with the LₙPd(II)-Ar complex.[17][18]
-
The Oxo-Palladium Pathway: The base (e.g., an alkoxide or hydroxide) first reacts with the LₙPd(II)-Ar complex to form a palladium-hydroxide or palladium-alkoxide species. This species then undergoes transmetalation with the neutral boronic acid.[17][18]
Recent computational and experimental evidence suggests that the main pathway often involves the reaction of the base with the palladium complex.[18]
Caption: Simplified Suzuki catalytic cycle highlighting the role of the base.
Guide to Base Selection:
| Base Type | Examples | Strength | Common Use Cases |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Mild to Strong | General purpose, good starting point. Cs₂CO₃ is stronger and more soluble.[5] |
| Phosphates | K₃PO₄ | Strong | Effective for electron-deficient and sterically hindered substrates.[1][5] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Highly effective but can promote protodeboronation and may not be suitable for base-sensitive functional groups.[5][11] |
| Fluorides | KF, CsF | Mild | Good for substrates prone to protodeboronation or those with base-labile groups.[1][8] |
| Organic Bases | Et₃N, DIPEA | Mild | Generally less effective for activating boronic acids compared to inorganic bases.[5] |
Q6: How do I select the appropriate ligand for my reaction?
A6: Ligand selection is paramount for a successful Suzuki coupling, as the ligand stabilizes the palladium catalyst and modulates its reactivity. The ideal ligand generally enhances the rate of both oxidative addition and reductive elimination.[11]
-
For standard couplings (electron-neutral aryl bromides/iodides): Triphenylphosphine (PPh₃) is a classic, inexpensive choice that is often sufficient.
-
For challenging substrates (aryl chlorides, sterically hindered partners): Bulky, electron-rich monodentate phosphine ligands are the state-of-the-art.[1][11] These ligands promote the difficult oxidative addition of aryl chlorides and accelerate the reductive elimination of bulky products.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for optimization.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2–1.5 equiv)[1]
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[1]
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)[1]
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, ~0.1 M concentration)[1]
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Reaction: Place the vial in a preheated heating block and stir vigorously for the desired time (or until completion as monitored by TLC, GC-MS, or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Preparation of a Diethanolamine-Boronic Acid Adduct for Enhanced Stability
This procedure can be used to stabilize a problematic boronic acid prior to coupling.[1][12]
Materials:
-
Arylboronic Acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)[1]
-
Solvent (e.g., Methylene Chloride or Diethyl Ether)
Procedure:
-
Dissolution: In a clean vial, dissolve the arylboronic acid in a minimal amount of the chosen solvent.[12]
-
Addition: While stirring, add diethanolamine dropwise.[1][12]
-
Precipitation: A white precipitate will typically form, sometimes after the initial solid completely redissolves.[12]
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in Suzuki coupling reactions.[1][12]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
RSC Publishing. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
Journal of the American Chemical Society. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Nature. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ACS Publications. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
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- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of Halogenated Benzoates
Welcome to the technical support center for the synthesis of halogenated benzoates. This guide is designed for researchers, scientists, and drug development professionals who are transitioning these crucial syntheses from the bench to pilot or industrial scale. Halogenated benzoates are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their large-scale production is often fraught with challenges ranging from regioselectivity and reaction control to safety and purification.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the common and complex issues encountered during the scale-up of these syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the scale-up synthesis of halogenated benzoates.
Q1: What are the primary methods for synthesizing halogenated benzoates on a large scale?
A1: There are several primary methods for the large-scale synthesis of halogenated benzoates, each with its own set of advantages and challenges:
-
Direct Electrophilic Halogenation: This involves the direct reaction of a benzoic acid derivative with a halogenating agent.[3] It is often the most straightforward method but can suffer from a lack of regioselectivity.
-
Sandmeyer Reaction: This method is used to synthesize aryl halides from aryl diazonium salts, which are derived from anilines.[4][5] It offers good regioselectivity but involves potentially unstable diazonium intermediates.
-
Grignard Reagent-based Synthesis: This involves the reaction of a Grignard reagent with a halogen source. While versatile, Grignard reactions can be challenging to initiate and control on a large scale.[6][7]
-
Oxidation of Halogenated Toluenes: This method involves the oxidation of a corresponding halogenated toluene to the benzoic acid.[8][9]
Q2: How can I improve the regioselectivity of direct halogenation of benzoic acids?
A2: Improving regioselectivity is a common challenge. The carboxyl group is a meta-directing group in electrophilic aromatic substitution. However, achieving high selectivity can be difficult.[10] Strategies to enhance regioselectivity include:
-
Catalyst Selection: The choice of Lewis acid catalyst can influence the position of halogenation.[11]
-
Reaction Conditions: Careful control of temperature and solvent can help to favor the desired isomer.[3]
-
Use of Directing Groups: In some cases, temporary installation of a directing group can be employed to achieve the desired regiochemistry.
Q3: What are the main safety concerns when scaling up halogenation reactions?
A3: Safety is paramount during scale-up. Key concerns include:
-
Toxicity and Corrosivity of Reagents: Many halogenating agents, like elemental bromine and chlorine, are toxic and corrosive.[12][13][14]
-
Exothermic Reactions: Halogenation reactions are often highly exothermic, which can lead to thermal runaways if not properly controlled.[13]
-
Handling of Hazardous Intermediates: Reactions like the Sandmeyer synthesis involve diazonium salts, which can be explosive under certain conditions.[15]
-
Pressure Build-up: Gaseous byproducts, such as nitrogen in the Sandmeyer reaction, can lead to pressure build-up in a closed reactor.[4]
Q4: What is Phase-Transfer Catalysis (PTC) and how can it be beneficial in the synthesis of halogenated benzoates?
A4: Phase-Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate).[16][17] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one reactant across the phase boundary to react with the other.[18] For halogenated benzoate synthesis, PTC can:
-
Increase reaction rates.[16]
-
Improve yields and selectivity.[17]
-
Allow for the use of less expensive and safer reagents.[16]
-
Enable milder reaction conditions.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during the scale-up synthesis of halogenated benzoates.
Troubleshooting Guide 1: Poor Yield and Selectivity in Direct Halogenation
Problem: Low yield of the desired halogenated benzoate isomer and formation of multiple halogenated byproducts during direct electrophilic halogenation.
Causality Analysis: Direct halogenation of benzoic acid can be difficult to control, especially on a larger scale. The carboxyl group is a deactivating, meta-directing group, but the reaction can still lead to a mixture of ortho, meta, and para isomers, as well as di- and poly-halogenated products.[10] The high reactivity of some halogenating agents can exacerbate this issue.[13]
Workflow for Troubleshooting Poor Selectivity:
Caption: Troubleshooting workflow for poor selectivity in direct halogenation.
Step-by-Step Methodologies for Improvement:
-
Temperature Control: Halogenations are often exothermic.[13] Lowering the reaction temperature can slow down the reaction rate and improve selectivity by reducing the formation of undesired isomers and over-halogenated products.
-
Choice of Halogenating Agent: If using highly reactive elemental halogens (Cl₂, Br₂), consider switching to a milder and safer source like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[12]
-
Catalyst Optimization: The Lewis acid catalyst plays a crucial role in activating the halogenating agent.[11] Screening different Lewis acids (e.g., FeCl₃, AlCl₃, or solid acid catalysts like zeolites) can significantly impact regioselectivity.[19]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents to find the optimal medium for your specific substrate and halogenating agent.
Quantitative Data for Consideration:
| Parameter | Recommendation for Improved Selectivity | Rationale |
| Temperature | Start at 0-5 °C and slowly warm to room temperature | Minimizes exothermic effects and reduces side reactions. |
| Halogenating Agent | N-halosuccinimides (NBS, NCS) | Safer to handle and often provide better selectivity than elemental halogens.[12] |
| Catalyst Loading | Start with 5-10 mol% and optimize | A lower catalyst loading can sometimes improve selectivity by reducing the rate of reaction. |
Troubleshooting Guide 2: Inconsistent Initiation and Runaway Reactions in Grignard-based Syntheses
Problem: Difficulty in initiating the Grignard reaction at scale, leading to an accumulation of the halide, followed by a sudden, violent, and uncontrollable exothermic reaction.
Causality Analysis: The formation of Grignard reagents is an autocatalytic process that requires the activation of the magnesium surface.[7] On a large scale, factors like the quality of magnesium, presence of moisture, and inadequate mixing can delay initiation.[20] Once initiated, the reaction is highly exothermic, and if a significant amount of the halide has accumulated, a dangerous thermal runaway can occur.[7][21]
Caption: Troubleshooting workflow for minimizing byproduct formation in Sandmeyer reactions.
Step-by-Step Methodologies for Cleaner Sandmeyer Reactions:
-
Strict Temperature Control during Diazotization: The formation of the diazonium salt from the corresponding aniline must be carried out at low temperatures (typically 0-5 °C) to prevent its premature decomposition to a phenol. [5]2. Controlled Addition of Nitrous Acid: The addition of sodium nitrite solution should be slow and controlled to avoid localized heating and excess nitrous acid, which can lead to side reactions.
-
Use of Freshly Prepared Catalyst: The activity of the copper(I) halide catalyst is critical. Use freshly prepared or high-quality commercial catalyst for optimal results.
-
Order of Addition: It is generally recommended to add the cold diazonium salt solution to the cold copper(I) halide solution to ensure that the catalyst is always in excess, which favors the desired halogenation over phenol formation. [5]5. Electrochemical Methods: Modern electrochemical approaches to the Sandmeyer reaction can offer better control and reduce the need for stoichiometric copper salts, potentially leading to a cleaner reaction profile. [22][23] Experimental Protocol: General Procedure for a Sandmeyer Bromination
-
Diazotization: Dissolve the starting amino-benzoic acid in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C. [5]2. Sandmeyer Reaction: In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0 °C. Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution. Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases. [5]3. Work-up and Purification: Extract the product with a suitable organic solvent. Wash the organic layer sequentially with aqueous acid, base, and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Part 3: References
-
Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025). American Chemical Society.
-
'Green' and Sustainable Halogenation Processes. (2016). The Royal Society of Chemistry.
-
Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. PMC - NIH.
-
Sandmeyer reaction. Wikipedia.
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
-
The Pivotal Role of 2-Iodobenzoate in the Synthesis of Hypervalent Iodine Reagents: A Technical Guide. Benchchem.
-
Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. NIH.
-
A general electrochemical strategy for the Sandmeyer reaction. Royal Society of Chemistry.
-
Halogenation of organic compounds using continuous flow and microreactor technology. (2016). Royal Society of Chemistry.
-
Method for producing 2-halogenated benzoic acids. Google Patents.
-
Process for the preparation of halogenated benzoic acids. Google Patents.
-
Enantioselective halogenation via asymmetric phase‐transfer catalysis. ResearchGate.
-
Method of preparing halogen benzoic acids from toluenes halogenated in the nucleus. Google Patents.
-
Aromatic halogenation reaction. (2023). Purechemistry.
-
Sandmeyer-type reaction as an alternative synthesis route. Benchchem.
-
Production technology of methyl 2-iodobenzoate. Google Patents.
-
Benzoic acid. Wikipedia.
-
SCALABLE CONTINUOUS GRIGNARD REAGENT FORMATION. Corning.
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. ijirset.
-
Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. (2024). PubMed.
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry.
-
Eco-Compatible Continuous Halogenation of Aromatics. ResearchGate.
-
A kind of preparation method of 4- bromobenzoic acids. Google Patents.
-
Halogen-Induced Chemical Injury to the Mammalian Cardiopulmonary Systems. ResearchGate.
-
Halogen gas exposure: Toxic effects on the parturient. PMC - NIH.
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research.
-
Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. ResearchGate.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
-
Synthesis of para-Iodobenzoic Acid from Benzene. (2015). YouTube.
-
Sandmeyer Reaction - experimental procedure and set up. (2025). YouTube.
-
Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model. (2025). PMC - PubMed Central.
-
UNIT 3 CHEMISTRYUnit process Halogenations. (2025). Slideshare.
-
Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology.
-
A method to reduce the risk of large-scale Grignard reaction. Google Patents.
-
Challenges in halogenation approaches and this work. ResearchGate.
-
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (1999). ACS Publications.
-
A Continuous Kilogram-Scale Process for the Manufacture of o-Difluorobenzene. ResearchGate.
-
An Electrochemical Amidation/C-H Halogenation Cascade for the Sustainable Synthesis of Halogenated N-Aryl Amides, Carbamates and Ureas. (2025). ChemRxiv.
-
Sulfur Contamination Due to Quenching of Halogenation Reactions with Sodium Thiosulfate: Resolution of Process Problems via Improved Quench Protocols. ResearchGate.
-
The asymmetric synthesis of halogenated compounds from carboxylic acids is world first. (2017). ScienceDaily.
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- 23. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Methyl 4-bromo-3,5-dichlorobenzoate for Long-Term Storage
Welcome to the technical support center for Methyl 4-bromo-3,5-dichlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges and provide in-depth, field-proven insights into its proper storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
This compound is a halogenated aromatic ester commonly used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its molecular structure, featuring an ester group and multiple halogen substituents, makes it susceptible to degradation over time, which can compromise the accuracy and reproducibility of experimental results. Ensuring its stability is paramount for maintaining the integrity of your research and development processes.
Q2: What are the primary degradation pathways for this compound?
There are three primary pathways through which this compound can degrade:
-
Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction catalyzed by both acids and bases. This results in the formation of 4-bromo-3,5-dichlorobenzoic acid and methanol. The presence of ambient moisture is a significant risk factor for this degradation pathway.
-
Photodegradation: The carbon-halogen bonds, particularly the carbon-bromine bond, can be cleaved by exposure to ultraviolet (UV) and, to some extent, visible light.[1][2][3] This can lead to the formation of radical species and subsequent dehalogenation or other unwanted side reactions.
-
Thermal Decomposition: At elevated temperatures, the molecule can break down, leading to the release of hazardous substances such as hydrogen bromide (HBr), hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5][6][7][8]
Q3: What are the ideal long-term storage conditions for this compound?
To mitigate the degradation risks, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and minimizes contact with atmospheric moisture.[9][10][11][12][13] |
| Light | Amber glass vial or opaque container | Protects the compound from UV and visible light to prevent photodegradation.[14] |
| Moisture | Tightly sealed container with desiccant | Minimizes exposure to moisture, thereby preventing hydrolysis.[15][16][17][18][19] |
Troubleshooting Guide
Problem 1: I've observed a new, more polar impurity in my sample analysis (e.g., by HPLC or TLC).
-
Likely Cause: This is a classic sign of ester hydrolysis. The carboxylic acid degradation product, 4-bromo-3,5-dichlorobenzoic acid, is significantly more polar than the parent ester.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Co-inject your sample with a standard of 4-bromo-3,5-dichlorobenzoic acid to confirm the identity of the impurity.
-
Review Storage: Assess your storage conditions. Was the container tightly sealed? Was a desiccant used? High humidity environments can accelerate hydrolysis even in seemingly well-sealed containers.
-
Solvent Purity: Ensure that any solvents used to dissolve the compound are anhydrous. Trace amounts of water in solvents can lead to gradual hydrolysis.
-
-
Preventative Measures:
-
Always store the compound in a desiccator, even within a refrigerator.
-
Use a fresh, active desiccant. Color-indicating silica gel can be a useful visual check.
-
When preparing stock solutions, use high-purity, anhydrous solvents.
-
Problem 2: My reaction yield is lower than expected, and I see multiple unknown, less polar byproducts in my GC-MS analysis.
-
Likely Cause: This could be indicative of photodegradation. Light exposure can generate radical species, leading to a variety of byproducts, including dehalogenated compounds.
-
Troubleshooting Steps:
-
Analyze for Dehalogenation: Look for mass fragments in your GC-MS data corresponding to the loss of bromine and/or chlorine from the parent molecule.
-
Assess Light Exposure: Review your handling procedures. Was the compound weighed and handled under direct, bright light? Were stock solutions stored in clear glass containers on the benchtop?
-
-
Preventative Measures:
-
Handle the solid compound and its solutions under subdued light.
-
Store all stock solutions in amber vials or wrap clear vials in aluminum foil.
-
Minimize the time the compound is exposed to light during experimental setup.
-
Problem 3: The appearance of the solid has changed (e.g., discoloration, clumping).
-
Likely Cause: Clumping is often a sign of moisture absorption.[16] Discoloration can be a result of slow degradation, potentially from a combination of factors including light, air, and trace impurities.
-
Troubleshooting Steps:
-
Purity Check: Analyze a small sample by a suitable method (e.g., HPLC, melting point) to determine if the purity has been compromised.
-
Storage Environment: Check the integrity of your storage container and the condition of the desiccant.
-
-
Preventative Measures:
-
For very long-term storage, consider subdividing the material into smaller aliquots to avoid repeated opening of the main container.
-
Consider implementing inert gas blanketing for the storage container.
-
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes how to create an inert atmosphere in your storage container to protect against oxidation and hydrolysis.
-
Materials:
-
Schlenk flask or a vial with a septum-lined cap
-
Source of dry nitrogen or argon gas
-
Needles and tubing for gas transfer
-
Parafilm or a secure cap sealing method
-
-
Procedure:
-
Place your aliquot of this compound into the Schlenk flask or vial.
-
If using a vial, securely cap it with the septum-lined cap.
-
Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the solid material.
-
Insert a second needle as an outlet for the displaced air.
-
Gently flush the container with the inert gas for 2-3 minutes.
-
Remove the outlet needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas.
-
For added security, wrap the cap and neck of the vial with Parafilm.
-
Store the container under the recommended conditions (2-8°C, protected from light).
-
Protocol 2: Accelerated Stability Study Design
This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of your compound.[20][21][22][23]
-
Objective: To determine the rate of degradation at elevated temperatures and humidity to extrapolate the shelf-life under recommended storage conditions.
-
Sample Preparation:
-
Prepare multiple, identical aliquots of the compound in the intended storage container (e.g., amber glass vials).
-
-
Stress Conditions:
-
Set up stability chambers at a minimum of three different elevated temperature and humidity conditions. A common set of conditions for accelerated studies is:
-
40°C / 75% Relative Humidity (RH)
-
50°C / 75% RH
-
60°C / 75% RH
-
-
-
Time Points:
-
Establish a schedule for pulling samples for analysis. Typical time points for a 3-month accelerated study are: 0, 1, 2, 4, 8, and 12 weeks.
-
-
Analytical Method:
-
Use a validated, stability-indicating analytical method (e.g., HPLC-UV) that can separate the parent compound from its potential degradation products.
-
-
Data Analysis:
-
At each time point, analyze the samples from each condition to quantify the amount of the parent compound remaining and the amount of key degradation products formed.
-
Plot the concentration of the parent compound versus time for each condition.
-
Determine the degradation rate constant (k) for each condition.
-
Use the Arrhenius equation to plot the natural logarithm of the rate constants (ln k) against the inverse of the temperature in Kelvin (1/T).
-
Extrapolate the degradation rate at the recommended storage temperature (e.g., 4°C).
-
Visualizations
Degradation Pathway Overview
Caption: A multi-faceted approach to maximizing the long-term stability of the compound.
References
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Stream Peak. Retrieved from [Link]
-
Blanketing: protecting the integrity of your products with inert gas. (n.d.). GasN2. Retrieved from [Link]
- Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
-
Inerting in the chemical industry. (n.d.). BOC. Retrieved from [Link]
-
Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. Retrieved from [Link]
-
Inert Gas Blanketing. (n.d.). Air Liquide. Retrieved from [Link]
-
Desiccants for Industrial Chemical shipping & storage containers. (n.d.). Sorbipak. Retrieved from [Link]
-
Inert Gas Blanketing. (n.d.). Cambridge Sensotec. Retrieved from [Link]
- Little, T. A. (2014). Accelerated Stability Modeling.
-
Exploring Various Desiccant Uses in Different Industries. (n.d.). Jalon Zeolite. Retrieved from [Link]
-
Packaging, Inerting and Blanketing. (n.d.). Air Products. Retrieved from [Link]
- Pifferi, C., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceutics, 17(1), 123.
-
Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Semantic Scholar. Retrieved from [Link]
- Van den Abeele, J., et al. (2022).
- EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. (n.d.). Google Patents.
- Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025).
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Chemistry Stack Exchange. Retrieved from [Link]
-
What is the mechanism for the basic hydrolysis of methyl benzoate? (n.d.). Homework.Study.com. Retrieved from [Link]
-
An Introduction to the Accelerated Stability Assessment Program. (2017). PharmaTech. Retrieved from [Link]
-
Understanding Desiccants: Function & Types. (n.d.). Edco Supply Co. Retrieved from [Link]
- A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. (2012). AMB Express, 2(1), 51.
- Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2010).
-
Can methyl benzoate be hydrolyzed? (2021). Quora. Retrieved from [Link]
- Rawat, B., & Rama, H. S. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 70(4), 341-343.
- Milstead, R. P., et al. (2018). Photochemical degradation of halogenated estrogens under natural solar irradiance. Environmental Science: Processes & Impacts, 20(9), 1245-1253.
-
Selecting the Right Desiccant. (2025). AGM Container Controls. Retrieved from [Link]
- Fetzner, S., & Lingens, F. (1990). Degradation of halogenated aromatic compounds.
- Kim, H., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4995.
- Borucka, A., et al. (2024). Products of thermal decomposition of brominated polymer flame retardants.
- A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. (2012).
- Jakab, E., et al. (2013). Thermal decomposition of polymer mixtures of PVC, PET and ABS containing brominated flame retardant: Formation of chlorinated and brominated organic compounds.
- Rybak, A., & Kozaczek, S. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2.
- Photobiodegradation of Halogenated Aromatic Pollutants. (2010). Amanote Research.
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013).
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
- Rybak, A., & Kozaczek, S. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2.
- Milstead, R. P., et al. (2018). Photochemical degradation of halogenated estrogens under natural solar irradiance. Environmental Science: Processes & Impacts, 20(9), 1245-1253.
- Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. (2024). Journal of Pharmaceutical and Biomedical Analysis, 249, 116345.
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (2022). Molecules, 27(15), 4935.
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Technical Support Center: Troubleshooting Low Conversion Rates in Organic Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in chemical reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying causality to empower you to make informed decisions in your experimental work.
Initial Diagnostic Workflow
Before diving into specific issues, it's crucial to approach troubleshooting systematically. A common mistake is to alter multiple parameters at once, which can obscure the root cause of the problem. The following workflow provides a logical progression for diagnosing low conversion rates.
Caption: A systematic workflow for troubleshooting low reaction conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format. Each answer provides an explanation of the underlying causes and actionable solutions.
Issue 1: The reaction shows no sign of starting, or stalls immediately.
Question: I've set up my reaction, but TLC/LC-MS analysis shows only starting material, even after some time. What are the most likely culprits?
Answer: This scenario typically points to a fundamental issue with one of the core components of your reaction: the reagents, the solvent, or the reaction atmosphere.
The purity and activity of your starting materials and reagents are paramount. Impurities can act as inhibitors, or the reagent itself may have degraded over time.[1]
-
Purity: Impurities in starting materials can introduce side reactions or poison catalysts.[2]
-
Activity: Highly reactive reagents, such as organometallics (e.g., Grignard or organolithium reagents), are particularly susceptible to degradation from improper storage or handling, leading to a lower effective concentration than calculated.
-
Stoichiometry: An error in calculating molar equivalents can lead to an insufficient amount of a key reagent.
Solutions & Protocols:
-
Verify Reagent Purity: If possible, purify solid reagents by recrystallization and liquid reagents by distillation.
-
Confirm Activity of Reactive Reagents: For organometallic reagents, it is crucial to determine the active concentration by titration before use.
-
Use Fresh Reagents: When in doubt, use freshly opened bottles of reagents or reagents from a reliable supplier.
-
Recalculate Stoichiometry: Double-check all calculations for molar masses and equivalents.
This protocol determines the molarity of organolithium reagents, which can degrade upon storage.
Preparation: Dry a 25 mL flask containing a stir bar in an oven at 125 °C overnight and cool under an inert atmosphere (Nitrogen or Argon).
Indicator: Add ~100 mg of N-benzylbenzamide to the flask and dissolve it in 5 mL of anhydrous THF. Cool the solution to -45 °C (dry ice/acetonitrile bath).[3]
Titration: While stirring, add the organolithium solution dropwise from a 1 mL syringe. The endpoint is the first persistent appearance of a yellow color.[3]
Calculation: Molarity (M) = (mass of N-benzylbenzamide in g / 0.21126 g/mol ) / (volume of organolithium solution in L)
For many reactions, particularly those involving organometallics or strong bases, the presence of water or other protic impurities in the solvent is a common cause of failure. Water will quench reactive species, rendering them inactive.
Solutions & Protocols:
-
Use Anhydrous Solvents: Purchase high-purity anhydrous solvents and use them under an inert atmosphere.
-
Dry Solvents in the Lab: For ultimate control, dry solvents using appropriate drying agents followed by distillation.
| Solvent | Common Drying Agent(s) | Indicator (if applicable) |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Deep blue/purple color |
| Diethyl Ether | Sodium/Benzophenone | Deep blue/purple color |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | None |
| Toluene | Sodium or Calcium Hydride | None |
| Acetonitrile | Calcium Hydride, then P₂O₅ | None |
This method produces exceptionally dry THF suitable for highly sensitive reactions.
Pre-drying: Add sodium wire and a small amount of benzophenone to a flask of THF (pre-dried over 4Å molecular sieves).[4]
Reflux: Heat the mixture to reflux under an inert atmosphere.
Indicator: The solution will turn a deep blue or purple color when the solvent is anhydrous. This is due to the formation of the benzophenone ketyl radical.
Distillation: Distill the required amount of solvent directly into the reaction flask immediately before use.
Reactions involving air- or moisture-sensitive reagents require an inert atmosphere to prevent decomposition.[5] Oxygen can lead to unwanted oxidation side-products, while moisture can hydrolyze sensitive functional groups or reagents.
Solutions & Protocols:
-
Use Inert Gas: Purge all glassware with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.
-
Flame- or Oven-Dry Glassware: Ensure all glassware is free of adsorbed water by flame-drying under vacuum or oven-drying at >120 °C for several hours.[2]
-
Degas Solvents: For reactions sensitive to dissolved oxygen, degas the solvent by bubbling an inert gas through it or by a series of freeze-pump-thaw cycles.
Glassware Prep: Assemble the oven- or flame-dried glassware while hot and immediately place it under a positive pressure of inert gas (e.g., from a balloon or a Schlenk line).[6]
Flushing: Insert an "exit needle" to allow the inert gas to flush the air out of the system for at least 5 minutes.[6]
Reagent Addition: Add solvents and liquid reagents via a dry, gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.
Issue 2: The reaction starts but is slow, incomplete, or stalls.
Question: My reaction begins, and I can see the product forming on TLC, but it either stops before the starting material is consumed or proceeds very slowly. What should I investigate?
Answer: This common scenario suggests that while the fundamental components are correct, the reaction conditions are suboptimal, a catalyst is not performing as expected, or the reaction is limited by equilibrium.
-
Temperature: Reaction rates are highly dependent on temperature. The Arrhenius equation describes this relationship, where an increase in temperature generally leads to an exponential increase in the reaction rate constant.[7][8] However, excessively high temperatures can lead to decomposition or side reactions. For exothermic reactions, proper temperature control is crucial to prevent runaways.
-
Concentration: Higher concentrations of reactants lead to more frequent molecular collisions, which can increase the reaction rate. However, in some cases, high concentrations can lead to side reactions like polymerization.
-
Stirring: In heterogeneous reactions (e.g., a solid reagent in a liquid solvent), inefficient stirring can be the rate-limiting step.[9][10] The reaction can only occur at the surface of the solid, and poor mixing will lead to a depletion of the reactant in the solution near the solid's surface.
Solutions & Protocols:
-
Optimize Temperature:
-
If the reaction is slow, try increasing the temperature in 10-20 °C increments.
-
For exothermic reactions, ensure efficient cooling to maintain the target temperature.
-
-
Adjust Concentration:
-
If the reaction is slow, consider increasing the concentration of the reactants.
-
If side products are observed, try diluting the reaction mixture.
-
-
Ensure Efficient Stirring:
-
Use a stir bar that is appropriately sized for the flask.
-
For viscous solutions or suspensions, consider mechanical stirring.
-
In catalytic reactions, the catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. If the catalyst "dies" or deactivates, the reaction will slow down or stop altogether.
Caption: A catalyst provides a lower energy pathway for the reaction.
Common Causes of Deactivation:
| Deactivation Mechanism | Description | Diagnostic Techniques |
| Poisoning | Strong adsorption of impurities onto active sites. | Elemental Analysis (XRF, XPS), Temperature-Programmed Desorption (TPD).[11] |
| Fouling/Coking | Deposition of carbonaceous material on the catalyst surface. | Thermogravimetric Analysis (TGA), Surface Area Analysis (BET).[12] |
| Sintering | Thermal degradation leading to loss of active surface area. | X-ray Diffraction (XRD), Transmission Electron Microscopy (TEM), BET. |
| Leaching | Dissolution of the active phase into the reaction medium. | Inductively Coupled Plasma (ICP) analysis of the reaction mixture. |
Solutions & Protocols:
-
Purify Reactants and Solvents: Ensure that the starting materials and solvent are free from potential catalyst poisons (e.g., sulfur or phosphorus compounds).
-
Use an Inert Atmosphere: For oxygen-sensitive catalysts, maintain a strict inert atmosphere.
-
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of deactivation.
-
Add More Catalyst: In some cases, a stalled reaction can be restarted by adding another portion of the catalyst.
If a reaction is reversible, it will proceed until it reaches a state of chemical equilibrium, where the rates of the forward and reverse reactions are equal. At this point, there will be no net change in the concentrations of reactants and products, which may appear as if the reaction has stalled.
Le Chatelier's Principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[13][14]
Solutions & Protocols:
-
Remove a Product: If possible, remove one of the products from the reaction mixture as it is formed. This can be done by distillation (if the product is volatile) or by using a Dean-Stark trap to remove water. This will shift the equilibrium to the right, favoring the formation of more product.[15]
-
Increase Reactant Concentration: Add an excess of one of the reactants (usually the least expensive one). This will also shift the equilibrium towards the products.[16]
-
Change Temperature or Pressure: For reactions involving gases, changing the pressure can shift the equilibrium. For reactions that are endothermic or exothermic, changing the temperature will shift the equilibrium position.[11]
Issue 3: The reaction seems complete by TLC/LC-MS, but the isolated yield is low.
Question: My reaction monitoring indicates full conversion of the starting material, but after workup and purification, my final product mass is much lower than expected. Where could my product have gone?
Answer: This is a very common and frustrating problem. The issue lies not with the reaction itself, but with the post-reaction handling of the product.
The workup is the process of separating the crude product from the reaction mixture, often involving an aqueous extraction.
-
Emulsion Formation: An emulsion is a stable mixture of two immiscible liquids (like your organic solvent and the aqueous wash). This can make separation of the layers difficult or impossible, leading to significant product loss. Emulsions are often stabilized by fine solid particles or surfactants.[17]
-
Incorrect pH: If your product has an acidic or basic functional group, its solubility in the aqueous and organic layers will be highly dependent on the pH. For example, a basic compound (like an amine) will be protonated and become water-soluble at low pH.
-
Product Solubility in Aqueous Layer: Some organic compounds have a degree of solubility in water. Multiple washes with an aqueous solution can lead to cumulative loss of product.
Solutions & Protocols:
-
Breaking Emulsions:
-
Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[17]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite. This can remove the fine solid particles that are stabilizing the emulsion.
-
Centrifugation: For smaller scale reactions, centrifuging the mixture can force the layers to separate.[18]
-
-
Control pH: Before extraction, adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.
-
Minimize Aqueous Washes: Use the minimum number of washes necessary and "salt out" the product by using brine for the final wash. This reduces the solubility of the organic product in the aqueous layer.
-
Recrystallization: Using too much solvent during recrystallization is a common error that leads to a poor yield, as a significant amount of the product will remain dissolved in the mother liquor.[19][20]
-
Chromatography: If the product is unstable on silica gel (which is acidic), it can decompose during column chromatography. Streaking or tailing of the spot on a TLC plate can be an indication of this.[3]
-
Volatility: If the product is volatile, it can be lost during solvent removal under reduced pressure (e.g., on a rotary evaporator).
Solutions & Protocols:
-
Optimize Recrystallization:
-
Use the minimum amount of hot solvent to dissolve your crude product.
-
If the yield is low, try to recover a "second crop" of crystals by concentrating the mother liquor and re-cooling.[20]
-
-
Address Instability on Silica Gel:
-
Deactivate the silica gel by adding a small amount (~1%) of a base like triethylamine or ammonia to the eluent.
-
Consider alternative purification methods like recrystallization or distillation.
-
-
Handle Volatile Products with Care:
-
Remove the solvent at a lower temperature and pressure.
-
Check the solvent trap of the rotary evaporator for your product.
-
References
-
Le Chatelier's principle. (2024). In Wikipedia. Retrieved from [Link]
-
BYJU'S. (n.d.). Le Chatelier's Principle On Equilibrium. Retrieved from [Link]
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Siyavula. (n.d.). 8.3 Le Chatelier's principle | Chemical equilibrium. Retrieved from [Link]
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Clark, J. (2023). Le Chatelier's Principle. Chemguide. Retrieved from [Link]
-
Solvent effects. (2024). In Wikipedia. Retrieved from [Link]
-
LibreTexts. (2023). Le Chatelier's Principle Fundamentals. Chemistry LibreTexts. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from [Link]
-
Mahmoud, A. R. (2023). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]
-
Solubility of Things. (n.d.). Arrhenius equation and its significance. Retrieved from [Link]
-
LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry For Everyone. (2023, October 26). What Is The Arrhenius Equation And How Does It Work? [Video]. YouTube. Retrieved from [Link]
-
EBSCO. (n.d.). Arrhenius equation. Research Starters. Retrieved from [Link]
-
Nichols, L. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
- Zaragoza Dörwald, F. (2006). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.
-
University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]
-
Sandtorv, A. (2021). 2.4: TLC -ANALYSIS. Chemistry LibreTexts. Retrieved from [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]
-
Arrhenius equation. (2024). In Wikipedia. Retrieved from [Link]
-
Not Voodoo. (n.d.). Any recommendations on guides to basic solvent choices for organic molecules?. Reddit. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Chemaxon. (2020, September 13). Impurity Identification Using LC-MS and in silico Reaction Enumeration. Retrieved from [Link]
-
LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. Retrieved from [Link]
-
S. Ashour, et al. (2017). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS. ResearchGate. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
M. A. F. C. Ribeiro, et al. (2018). effect of stirring speed on conversion and time to particle stabilization of poly (vinyl chloride) produc. SciELO. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of stirring speed on the reaction rate. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Veeprho. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
-
Sterling Pharma Solutions. (2023, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of stirring speed on the rate of reaction. Retrieved from [Link]
-
Unisa Ebooks. (n.d.). Side Reactions in Organic Synthesis. Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
- Books. (2012, September 25). CHAPTER 4: Various Types and Mechanisms of Degradation Reactions.
-
Reddit. (2015, June 11). How much of a difference does "vigorous stirring" make in organic chemistry reactions?. Retrieved from [Link]
-
NSF Public Access Repository. (2019, July 10). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. Retrieved from [Link]
-
Scribd. (n.d.). Stirring's Impact on Reaction Rates. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmental Degradation and Transformation of Organic Chemicals. Retrieved from [Link]
-
Tools Topics. (2023, December 16). What Are the Typical Degradation Pathways for Organic Pollutants in the Environment?. Retrieved from [Link]
-
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-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
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LibreTexts. (2024). 23.5: Common Classes of Organic Reactions. Chemistry LibreTexts. Retrieved from [Link]
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Technical Support Center: Analytical Techniques for Detecting Trace Impurities in the Final Product
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the challenges encountered when detecting and quantifying trace impurities in final products. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world application, offering field-proven insights to ensure the integrity and safety of your products.
The Critical Role of Impurity Profiling
In pharmaceutical development and manufacturing, the adage "what you don't know can hurt you" is paramount. Impurities, even at trace levels, can significantly impact the efficacy, stability, and safety of a drug product.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5][6][7] Understanding and controlling these impurities is not just a regulatory hurdle; it is a fundamental aspect of ensuring patient safety.
Impurities can originate from numerous sources, including raw materials, manufacturing processes, degradation of the drug substance, and even packaging materials.[2][8][9][10] They are broadly classified into organic impurities (e.g., starting materials, by-products, degradation products), inorganic impurities (e.g., heavy metals, residual catalysts), and residual solvents.[2][3][8]
This guide will delve into the most common analytical techniques employed for trace impurity analysis, providing a troubleshooting framework in a practical question-and-answer format.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying non-volatile and thermally labile impurities.[11] Its versatility and sensitivity make it the go-to method for purity analysis in the pharmaceutical industry.
HPLC Troubleshooting FAQs
Question: My impurity peaks are showing significant tailing. What are the likely causes and how can I resolve this?
Answer: Peak tailing is a common issue in HPLC that can compromise resolution and accurate quantification. The primary causes often relate to secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.
Causality Explained:
-
Secondary Silanol Interactions: The most frequent culprit is the interaction of basic analytes with acidic residual silanol groups on the silica-based stationary phase. This creates a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, resulting in a tailed peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak distortion.[12]
-
Column Contamination/Degradation: Accumulation of strongly retained compounds at the head of the column can create active sites that lead to tailing.[13] Similarly, the degradation of the stationary phase over time can expose more active silanol groups.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of an acidic or basic analyte, the analyte can exist in both its ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.
Troubleshooting Protocol:
-
Rule out System Issues:
-
Address Potential Column Issues:
-
Optimize Method Parameters:
-
Adjust Mobile Phase pH: For basic analytes, a lower pH (e.g., pH 2-3) will ensure they are fully protonated, minimizing silanol interactions. For acidic analytes, a higher pH will ensure they are fully deprotonated.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base (e.g., triethylamine) or acid into the mobile phase can mask the residual silanol groups.
-
Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.[12]
-
Consider a Different Column: If tailing persists, switching to a column with a different stationary phase (e.g., end-capped, or a different chemistry altogether) may be necessary.
-
Question: I'm observing ghost peaks in my chromatogram. How do I identify their source and eliminate them?
Answer: Ghost peaks are extraneous peaks that appear in a chromatogram, not originating from the injected sample. They can be a significant source of confusion and can interfere with the quantification of true impurities.
Causality Explained:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.[14]
-
Carryover from Previous Injections: Insufficient washing of the injector port or syringe can lead to residual sample being injected in subsequent runs.[12]
-
Sample Degradation in the Autosampler: Some analytes may be unstable under the conditions in the autosampler, leading to the formation of degradation products that appear as new peaks.
-
Leaching from System Components: Components like plastic tubing or solvent filters can leach impurities into the mobile phase.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting ghost peaks in HPLC.
Section 2: Gas Chromatography (GC) - The Go-To for Volatile Impurities
Gas Chromatography (GC) is indispensable for the analysis of volatile and semi-volatile impurities, such as residual solvents and process-related impurities.[11]
GC Troubleshooting FAQs
Question: My retention times are shifting between injections. What could be causing this instability?
Answer: Retention time shifts are a common problem in GC that can lead to misidentification of peaks and unreliable quantification.[15][16] The stability of retention times is primarily dependent on the consistency of the carrier gas flow rate and the oven temperature.
Causality Explained:
-
Leaks in the System: A leak in the gas lines, fittings, or septum will cause a drop in the head pressure and a decrease in the carrier gas flow rate, leading to longer retention times.[15][17]
-
Inconsistent Carrier Gas Flow: A faulty gas regulator or an empty gas cylinder can cause fluctuations in the carrier gas flow rate.[16]
-
Oven Temperature Instability: Inconsistent oven temperature control will directly affect the volatility of the analytes and their retention times.[15][16]
-
Column Bleed/Degradation: As a column ages, the stationary phase can degrade, a phenomenon known as "bleed," which can alter the retention characteristics of the column.[18]
Troubleshooting Protocol:
-
Check for Leaks:
-
Use an electronic leak detector to systematically check all fittings, the septum, and the column connections.
-
A simple visual inspection for signs of wear or damage on the septum and O-rings can also be informative.
-
-
Verify Carrier Gas Supply:
-
Ensure the gas cylinder has adequate pressure.
-
Check the pressure settings on the regulator and the instrument.
-
-
Confirm Oven Temperature Stability:
-
Use a calibrated external thermometer to verify the accuracy and stability of the oven temperature.
-
-
Evaluate Column Health:
Question: I'm seeing baseline noise and drift in my GC chromatogram. How can I improve my signal-to-noise ratio?
Answer: A noisy or drifting baseline can obscure small impurity peaks and make accurate integration difficult.[15] The source of baseline instability can often be traced to the carrier gas, the column, or the detector.[12][15][16]
Causality Explained:
-
Contaminated Carrier Gas: Impurities in the carrier gas, such as moisture or oxygen, can cause baseline noise and column degradation.[16][18]
-
Column Bleed: The degradation of the stationary phase at high temperatures releases small molecules that are detected as a rising baseline.[18]
-
Detector Contamination or Instability: A dirty detector can produce a noisy signal.[12][16] Fluctuations in the detector temperature or gas flows can also cause baseline drift.
Troubleshooting Protocol:
-
Ensure High-Purity Carrier Gas:
-
Use high-purity gases.
-
Install and regularly replace gas purifiers to remove moisture, oxygen, and hydrocarbons.[18]
-
-
Address Column Bleed:
-
Ensure the column's maximum operating temperature is not exceeded.
-
Condition the column properly before use.
-
If bleed is excessive, the column may need to be replaced.
-
-
Maintain the Detector:
-
Follow the manufacturer's instructions for cleaning the detector.
-
Verify that the detector temperature and gas flows are stable.
-
Section 3: Mass Spectrometry (MS) - For Unambiguous Identification
Mass Spectrometry (MS), often coupled with a chromatographic technique (LC-MS or GC-MS), is a powerful tool for the structural elucidation and identification of unknown impurities.[1][19][20][21] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions.[21][22][23]
MS Troubleshooting FAQs
Question: I am unable to detect my low-level impurity with LC-MS. How can I improve the sensitivity?
Answer: Achieving adequate sensitivity for trace-level impurities can be challenging due to factors such as ion suppression, inefficient ionization, and matrix effects.[24]
Causality Explained:
-
Ion Suppression: In the electrospray ionization (ESI) source, co-eluting compounds from the sample matrix can compete with the analyte of interest for ionization, reducing its signal intensity.[24]
-
Suboptimal Ionization Parameters: The efficiency of ionization is highly dependent on the mobile phase composition (pH, organic content) and the ion source settings (e.g., capillary voltage, gas temperatures).
-
Poor Sample Preparation: A complex sample matrix can introduce a high level of interfering compounds, leading to ion suppression and reduced sensitivity.[25]
Troubleshooting Protocol:
-
Optimize Sample Preparation:
-
Enhance Chromatographic Separation:
-
Modify the HPLC method to ensure the impurity of interest elutes in a region with fewer co-eluting matrix components.
-
-
Fine-Tune MS Parameters:
-
Optimize the mobile phase pH to promote the ionization of the target analyte.
-
Systematically adjust the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal for the impurity.
-
Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[26]
-
Data Presentation: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Common Applications | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Purity of non-volatile organic compounds, degradation products. | Robust, versatile, quantitative. | Limited structural information, requires chromophores. |
| GC-FID | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by flame ionization. | Residual solvents, volatile organic impurities. | High resolution for volatile compounds, quantitative. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | HPLC separation followed by mass analysis. | Identification and quantification of unknown impurities, degradation products. | High sensitivity and selectivity, provides molecular weight and structural information.[21] | Susceptible to ion suppression and matrix effects, higher cost.[21][24] |
| GC-MS | GC separation followed by mass analysis. | Identification of volatile and semi-volatile unknown impurities. | Definitive identification of volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear Magnetic Resonance spectroscopy. | Unambiguous structure elucidation of isolated impurities. | Provides detailed structural information. | Requires relatively large amounts of pure sample, lower sensitivity. |
Section 4: Method Validation and System Suitability
A robust analytical method is essential for reliable impurity profiling. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[27][28][29]
Key Validation Parameters for Impurity Methods
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[27][29]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[30][31][32][33][34]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[30][31][32][33][34]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. [27]* Accuracy: The closeness of test results obtained by the method to the true value. [27]* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment). [27]* Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [27] System Suitability Testing (SST): The Daily Check-up
Before any analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. Typical SST parameters include:
-
Resolution: The separation between the impurity peak and the main component peak.
-
Tailing Factor: A measure of peak symmetry.
-
Relative Standard Deviation (RSD) of replicate injections: A measure of precision.
Caption: A streamlined workflow for analytical method validation.
Conclusion
The detection and control of trace impurities is a multifaceted challenge that requires a deep understanding of analytical chemistry, regulatory guidelines, and troubleshooting principles. This technical support center provides a foundation for addressing common issues encountered in the laboratory. By adopting a systematic and scientifically sound approach to troubleshooting, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products.
References
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Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]
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Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. Available from: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Impurity Profiling by Hyphenated Techniques: Review - IJSDR. Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. (2021, October 20). Available from: [Link]
-
Trace Impurity Identification | Contract Pharma. (2011, November 14). Available from: [Link]
-
(PDF) Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review - ResearchGate. (2025, August 8). Available from: [Link]
-
Hyphenated Technique Used for the Analysis of Pharmaceutical Impurities: A Comprehensive Review - IJFMR. (2025, May 27). Available from: [Link]
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Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]
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the limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. Available from: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available from: [Link]
-
ICH guidelines on impurities in new drug products.pptx. Available from: [Link]
-
ICH Q3B (R2) Impurities in new drug products - Scientific guideline - EMA - European Union. (2006, June 1). Available from: [Link]
-
Detecting Trace Impurities in Natural Gas: Advanced GC Techniques. Available from: [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances - Veeprho. (2024, September 11). Available from: [Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. Available from: [Link]
-
Sample preparation in analysis of pharmaceuticals. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Available from: [Link]
-
Sources of Impurities in Medicinal agents. Available from: [Link]
-
Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? : r/massspectrometry - Reddit. (2024, June 29). Available from: [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available from: [Link]
-
10 Common Mistakes in Gas Chromatography - AELAB. (2025, August 20). Available from: [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22). Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. (2025, May 8). Available from: [Link]
-
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
Sources of Impurities in Pharmaceuticals - CUTM Courseware. Available from: [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Available from: [Link]
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Available from: [Link]
-
Limit of detection, limit of quantification and limit of blank - EFLM. Available from: [Link]
-
Pharma Devils - Guideline for Analytical Method Validation. Available from: [Link]
-
GC Column Troubleshooting Guide - Phenomenex. (2025, August 26). Available from: [Link]
-
GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru. (2025, July 4). Available from: [Link]
-
Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY - Almac. Available from: [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]
-
Spectroscopy Techniques for Trace Element Analysis - AZoLifeSciences. (2023, December 13). Available from: [Link]
-
A New Perspective on the Challenges of Mass Spectrometry | LCGC International. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Available from: [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available from: [Link]
-
Sample Preparation in Analysis of Pharmaceuticals | Request PDF - ResearchGate. (2025, August 5). Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025, September 22). Available from: [Link]
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Technical Support Center: Managing Thermal Decomposition in High-Temperature Reactions
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing thermal decomposition during high-temperature reactions. This resource is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding thermal decomposition, providing concise answers and foundational knowledge.
Q1: What is thermal decomposition and why is it a concern in high-temperature reactions?
A: Thermal decomposition is the breakdown of a chemical compound into simpler substances when subjected to heat.[1] It is a significant concern in high-temperature reactions because it can lead to the formation of impurities, reduction in the yield of the desired product, and in some cases, the generation of hazardous byproducts.[2] For active pharmaceutical ingredients (APIs), thermal degradation can negatively impact the drug's stability, efficacy, and safety.[1][3][4]
Q2: How can I determine the thermal stability of my compound before running a high-temperature reaction?
A: Thermal analysis techniques are essential for assessing the thermal stability of your compound. The most common methods include:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It helps determine the temperature at which your compound begins to decompose.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[7][8] It can identify exothermic or endothermic events associated with decomposition, melting, and other phase transitions.[9]
-
Simultaneous Thermal Analysis (STA): This combines TGA and DSC in a single instrument, providing comprehensive information about both mass changes and energetic processes.[7]
Q3: What are the key factors that influence the rate of thermal decomposition?
A: The rate of thermal decomposition is primarily influenced by:
-
Temperature: Higher temperatures increase the rate of decomposition.[10]
-
Reaction Time: Longer exposure to high temperatures can lead to more extensive decomposition.
-
Atmosphere: The presence of oxygen or other reactive gases can accelerate decomposition through oxidative pathways.[7] Running reactions under an inert atmosphere (e.g., nitrogen or argon) is a common strategy to mitigate this.
-
Presence of Catalysts or Impurities: Certain metals or acidic/basic impurities can catalyze decomposition reactions.
-
Molecular Structure: The inherent stability of a compound's chemical bonds plays a crucial role.
Q4: Can I predict the decomposition products of my reaction?
A: Predicting the exact decomposition products can be complex, but a combination of analytical techniques and understanding reaction mechanisms can provide significant insights. Evolved Gas Analysis (EGA) , often coupled with TGA (TGA-EGA), is a powerful tool for identifying the gaseous products of decomposition.[6] Techniques like TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) can identify the chemical nature of the evolved gases in real-time.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your high-temperature experiments.
Issue 1: Lower than Expected Yield of the Desired Product
Potential Cause: Significant thermal decomposition of the starting material or the product.
Troubleshooting Workflow:
-
Characterize Thermal Stability:
-
Protocol: Perform TGA and DSC analysis on your starting materials and, if possible, the isolated product.
-
Rationale: This will establish the onset temperature of decomposition for each component. If your reaction temperature is close to or exceeds this onset, decomposition is a likely cause of low yield.
-
-
Kinetic Analysis of Decomposition:
-
Protocol: Conduct a series of TGA experiments at different heating rates (e.g., 1, 2, 5, 10, and 20 K/min).[11] Use this data to calculate the activation energy (Ea) of the decomposition process using methods like the Kissinger or Ozawa-Flynn-Wall analysis.[9][11]
-
Rationale: Understanding the kinetics of decomposition allows for more accurate prediction of the extent of degradation under different temperature profiles.[12] A high activation energy suggests that the decomposition rate is highly sensitive to temperature changes.
-
-
Optimize Reaction Conditions:
-
Protocol:
-
Lower Reaction Temperature: If possible, reduce the reaction temperature. Even a small decrease can significantly reduce the rate of decomposition.
-
Reduce Reaction Time: Minimize the time the reaction mixture is held at high temperatures.
-
Use an Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon to prevent oxidative degradation.[7]
-
-
Rationale: These adjustments aim to keep the reaction conditions below the threshold where significant decomposition occurs.
-
Troubleshooting Logic Diagram:
Caption: Workflow for troubleshooting low product yield.
Issue 2: Presence of Unexpected Impurities or Side Products
Potential Cause: Thermal decomposition leading to the formation of new chemical species.
Troubleshooting Workflow:
-
Identify Decomposition Products:
-
Protocol:
-
TGA-EGA (MS or FTIR): Heat your starting material or reaction mixture in a TGA coupled with a mass spectrometer or FTIR to identify evolved gases.[6]
-
Headspace GC-MS: Heat a sample in a sealed vial and analyze the vapor phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile decomposition products.
-
LC-MS Analysis of Reaction Mixture: Analyze the crude reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify non-volatile impurities.
-
-
Rationale: Identifying the impurities is the first step in understanding the decomposition pathways.
-
-
Investigate the Impact of Reactor Design:
-
Protocol:
-
Improve Heat Transfer: For highly exothermic reactions, ensure efficient heat removal to prevent localized "hot spots" where decomposition can accelerate.[10][13] Consider using a reactor with a higher surface-area-to-volume ratio.
-
Consider Flow Chemistry: Continuous flow reactors offer excellent heat and mass transfer, allowing for precise temperature control and minimizing residence time at high temperatures, which can significantly reduce the formation of degradation products.[14][15]
-
-
Rationale: The reactor design can have a profound impact on temperature uniformity and control, directly affecting the extent of decomposition.[16][17]
-
-
Utilize Scavengers or Stabilizers:
-
Protocol:
-
Acid Scavengers: If acidic byproducts are formed that catalyze further decomposition, add an acid scavenger to the reaction mixture.[18][19]
-
Radical Scavengers (Antioxidants): For reactions susceptible to auto-oxidation at high temperatures, consider adding a radical scavenger, such as a hindered phenolic antioxidant.[20]
-
-
Rationale: Stabilizers can inhibit decomposition pathways by neutralizing catalytic species or terminating radical chain reactions.[19][21]
-
Data Summary: Common Analytical Techniques for Decomposition Analysis
| Analytical Technique | Information Provided | Key Application |
| TGA | Onset of decomposition, mass loss quantification.[5][6] | Determining thermal stability limits. |
| DSC | Enthalpy of decomposition (exothermic/endothermic), melting point.[7][8] | Assessing reaction hazards and phase transitions. |
| TGA-EGA (MS/FTIR) | Identification of gaseous decomposition products.[6] | Elucidating decomposition mechanisms. |
| GC-MS | Separation and identification of volatile and semi-volatile products.[22] | Impurity profiling of the reaction mixture. |
| LC-MS | Separation and identification of non-volatile products and impurities.[23] | Characterizing complex reaction mixtures. |
Advanced Strategies for Mitigating Thermal Decomposition
For particularly sensitive compounds or challenging high-temperature reactions, the following advanced strategies can be employed.
Hot-Melt Extrusion (HME) in Pharmaceutical Formulations
In the context of drug development, HME is used to create amorphous solid dispersions, but it involves processing APIs at elevated temperatures.
-
Challenge: The API can degrade during the extrusion process, compromising the final product's quality.[4][23]
-
Strategy:
-
Kinetic Modeling: Use the Arrhenius equation, derived from TGA data, to model the degradation kinetics.[11] This allows for the determination of a "safe" processing window (temperature and residence time) where degradation is minimized.[4]
-
Excipient Selection: Certain polymers can interact with the API, altering its thermal stability.[4] DSC can be used to screen for API-excipient interactions.
-
Continuous Flow Synthesis of APIs
Continuous flow chemistry offers significant advantages for managing reactions with thermal stability issues.
-
Challenge: Scaling up exothermic reactions in batch reactors can lead to poor temperature control and increased decomposition.[10]
-
Strategy:
Diagram of a Continuous Flow Reactor Setup for High-Temperature Reactions:
Sources
- 1. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 2. Decomposition and stabilization of pharmaceutical products | PPTX [slideshare.net]
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- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 7. Thermal analysis - Wikipedia [en.wikipedia.org]
- 8. What is Thermal Analysis? Methods & Applications | Shimadzu [shimadzu.com]
- 9. Item - The Kinetics of Thermal Decomposition and Hot-Stage Microscopy of Selected Energetic Cocrystals - Purdue University Graduate School - Figshare [hammer.purdue.edu]
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- 11. bath.ac.uk [bath.ac.uk]
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- 13. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 14. microinnova.com [microinnova.com]
- 15. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Factors Affecting Chemical Reactor Design [rccostello.com]
- 18. mdpi.com [mdpi.com]
- 19. lohtragon.com [lohtragon.com]
- 20. specialchem.com [specialchem.com]
- 21. Chemyork Polymer | Chemistry Raw Material | Plastic [chemyork.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Characterization and Validation of Methyl 4-bromo-3,5-dichlorobenzoate
This guide provides an in-depth analysis of the structural characterization and validation of Methyl 4-bromo-3,5-dichlorobenzoate, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a nuanced, field-tested perspective on why specific analytical choices are made and how to interpret the resulting data with confidence. We will explore the orthogonal analytical techniques required for unambiguous structural elucidation and compare the compound's profile to a relevant alternative, Methyl 4-bromobenzoate, to highlight the impact of substitution on its physicochemical and spectroscopic properties.
The Strategic Importance of this compound in Synthesis
This compound is a polysubstituted aromatic ester. Its utility in medicinal chemistry and materials science stems from the presence of multiple, distinct halogen atoms. The bromine atom is particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reactive handle for introducing molecular complexity. The flanking chlorine atoms, being less reactive in such transformations, serve to sterically and electronically modulate the reactivity of the bromine and influence the conformation of the final product. This differential reactivity is a cornerstone of its application as a versatile scaffold.
To confidently utilize this reagent, a rigorous and unambiguous validation of its structure is paramount. Any ambiguity, such as isomeric impurities, could lead to unforeseen byproducts and significant delays in a research and development pipeline.
Workflow for Unambiguous Structural Elucidation
A multi-technique, orthogonal approach is non-negotiable for the definitive characterization of a molecule like this compound. Each technique provides a unique piece of the structural puzzle, and their combined data constitutes a self-validating system.
Caption: Orthogonal workflow for the structural validation of this compound.
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): The key to interpreting the ¹H NMR spectrum lies in the molecule's symmetry. Due to the symmetrical substitution on the aromatic ring, the two protons at positions 2 and 6 are chemically equivalent. This will result in a single signal (a singlet) in the aromatic region of the spectrum (typically δ 7.5-8.5 ppm). The integration of this signal should correspond to two protons. The methyl ester group will also produce a singlet, typically around δ 3.9-4.0 ppm, integrating to three protons. The absence of any other signals in the aromatic region is a strong indicator of the purity and the specific substitution pattern of the isomer.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. We expect to see six distinct signals: one for the methyl carbon of the ester (around δ 53 ppm), one for the carbonyl carbon (around δ 164 ppm), and four signals for the aromatic carbons. The carbon atoms attached to the halogens will be significantly influenced by their electronegativity. The carbon bearing the bromine (C4) and the carbons bearing the chlorines (C3 and C5) will have characteristic chemical shifts. The symmetry of the molecule means that C3 and C5 are equivalent, as are C2 and C6.
Mass Spectrometry (MS)
MS provides the molecular weight and, crucially for halogenated compounds, the isotopic pattern.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound (C₈H₅BrCl₂O₂) is approximately 297.86 g/mol . Mass spectrometry will show a cluster of peaks for the molecular ion due to the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M, M+2, M+4, and M+6 pattern, which is a definitive fingerprint for a compound containing one bromine and two chlorine atoms. The relative intensities of these peaks can be calculated and compared to the experimental data for confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is indicative of the carbonyl group of the ester.
-
C-O Stretch (Ester): A strong band will also be present in the 1200-1300 cm⁻¹ region, corresponding to the C-O single bond stretch of the ester.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-H Stretch (Aromatic and Methyl): Signals will appear around 3000-3100 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H bonds.
-
C-Cl and C-Br Stretches: These appear in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively, but their presence is consistent with the overall spectrum.
-
Comparative Analysis: this compound vs. Methyl 4-bromobenzoate
To understand the influence of the chlorine substituents, it is instructive to compare the target molecule with a simpler analogue, Methyl 4-bromobenzoate.
| Property / Technique | This compound | Methyl 4-bromobenzoate | Rationale for Differences |
| Molecular Weight | ~298 g/mol | ~215 g/mol | Addition of two chlorine atoms. |
| Melting Point | 69-71 °C | 77-80 °C | The increased steric hindrance and disruption of crystal packing by the bulky chlorine atoms in the dichlorinated compound can sometimes lead to a lower melting point compared to the more symmetrical, unsubstituted analogue. |
| ¹H NMR (Aromatic) | Singlet, ~δ 8.0 ppm (2H) | Two doublets, ~δ 7.6 and 7.8 ppm (each 2H) | The two protons in the dichlorinated compound are chemically equivalent due to symmetry, resulting in a singlet. The protons in Methyl 4-bromobenzoate are in two different chemical environments, leading to two distinct signals that couple with each other (an AA'BB' system). |
| ¹³C NMR (Aromatic) | 4 distinct signals | 4 distinct signals | The chemical shifts of the aromatic carbons are significantly different due to the strong electron-withdrawing and anisotropic effects of the chlorine atoms in the dichlorinated compound. |
| MS Isotopic Pattern | Complex M, M+2, M+4, M+6 pattern | Simpler M, M+2 pattern | The presence of two chlorine atoms in addition to the bromine atom creates a more complex and highly characteristic isotopic pattern. |
Experimental Protocols
The following are standard operating procedures for the acquisition of characterization data.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Injector: Set to a temperature of ~250 °C.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).
-
-
Data Analysis: Identify the peak corresponding to the compound in the chromatogram. Analyze the mass spectrum of this peak, paying close attention to the molecular ion cluster and its isotopic distribution.
Conclusion
The structural validation of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The combined data from NMR, MS, and IR provide an overlapping and self-consistent dataset that unambiguously confirms the identity, purity, and specific isomeric form of the molecule. This rigorous characterization is the foundation upon which reliable and reproducible synthetic chemistry is built, ensuring that this versatile building block can be used with confidence in complex drug discovery and materials science applications.
A Comparative Guide to the Reactivity of Methyl 4-bromo-3,5-dichlorobenzoate and Its Isomers
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Isomer Selection in Synthesis
In the intricate field of chemical synthesis, particularly within pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Polysubstituted aromatic compounds, such as Methyl 4-bromo-3,5-dichlorobenzoate, are invaluable building blocks. Their utility stems from the distinct reactivity of their carbon-halogen bonds, which serve as versatile handles for constructing complex molecular architectures through reactions like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
However, the reactivity of such a molecule is not an absolute property. It is profoundly influenced by the specific arrangement of substituents on the aromatic ring. A minor shift in the position of a halogen atom—creating a positional isomer—can lead to dramatic changes in reaction rates and outcomes. This guide provides an in-depth comparison of the reactivity of this compound with one of its key isomers, Methyl 3-bromo-4,5-dichlorobenzoate. By grounding our analysis in fundamental mechanistic principles and providing actionable experimental protocols, we aim to equip researchers with the insights needed to make informed strategic decisions in their synthetic endeavors.
The Isomers: A Structural Overview
The compounds at the center of our comparison are two positional isomers of methyl bromo-dichloro-benzoate. Their structures, while similar, present distinct electronic and steric environments around the reactive C-Br bond.
-
Isomer A: this compound
-
The C-Br bond is flanked by two chlorine atoms at the ortho positions.
-
The electron-withdrawing methyl ester group is in the para position relative to the bromine.
-
-
Isomer B: Methyl 3-bromo-4,5-dichlorobenzoate
-
The C-Br bond has one chlorine atom in an ortho position and one in a meta position.
-
The methyl ester group is meta to the bromine.
-
dot graph Isomer_Structures { layout=neato; node [shape=none, margin=0];
isomerA [label=<
Isomer A
Structure
Namethis compound
];
isomerB [label=<
Isomer B
Structure
NameMethyl 3-bromo-4,5-dichlorobenzoate
]; } . Caption: Structures of the two isomers under comparison.
Theoretical Framework: Predicting Reactivity
The reactivity of these isomers in common synthetic transformations is governed by a delicate interplay of electronic effects, steric hindrance, and the inherent nature of the carbon-halogen bonds.
Electronic Effects
The aromatic ring is influenced by the inductive (-I) and resonance (-R) effects of its substituents.
-
Halogens (Br, Cl): Exert a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Overall, they deactivate the ring towards electrophilic attack but can activate it for nucleophilic attack.[1]
-
Methyl Ester (-CO2Me): This group is strongly electron-withdrawing through both induction and resonance, significantly reducing the electron density of the ring.
These combined effects make both isomers electron-deficient, which has major implications for their reactivity.
Steric Hindrance
The physical bulk of substituents near a reaction site can impede the approach of reagents or catalysts.
-
In Isomer A , the bromine atom is sterically shielded by two ortho-chlorine atoms. This significant steric bulk can hinder reactions that require access to the C-Br bond, such as the oxidative addition step in cross-coupling catalysis.[2]
-
In Isomer B , the bromine atom is adjacent to only one ortho-chlorine, presenting a less sterically congested environment.
Carbon-Halogen Bond Strength and Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the first and often rate-limiting step is the oxidative addition of the catalyst into a carbon-halogen bond. The reactivity order for this step is well-established: C–I > C–Br > C–Cl.[1][3] This trend is a direct consequence of the decreasing bond dissociation energies down the halogen group.
For both isomers, this reactivity difference establishes a clear hierarchy for chemoselectivity. The C-Br bond will be the primary site of reaction in palladium-catalyzed cross-couplings, leaving the more robust C-Cl bonds intact under typical conditions. [4][5] Our comparative analysis will therefore focus on the reactivity at the C-Br bond.
Comparative Reactivity in Key Synthetic Transformations
We will now analyze the expected reactivity of Isomers A and B in two of the most important classes of reactions for aryl halides: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6][7] The key step, oxidative addition, involves the insertion of a Pd(0) catalyst into the C-Br bond.[8][9]
-
Reactivity Prediction:
-
Isomer A (this compound): The severe steric hindrance from the two ortho-chlorine atoms is expected to significantly slow the rate of oxidative addition.[2] While electron-withdrawing groups can sometimes accelerate this step, the overwhelming steric clash will likely dominate, making this isomer less reactive.[1]
-
Isomer B (Methyl 3-bromo-4,5-dichlorobenzoate): With only one ortho-substituent, the steric barrier to oxidative addition is substantially lower. This should allow for a much faster reaction rate compared to Isomer A.
-
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is favored on electron-poor aromatic rings and involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex.[10][11][12] The reaction rate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate via resonance.[10][12]
-
Reactivity Prediction:
-
Isomer A: The strongly electron-withdrawing methyl ester group is para to the bromine leaving group. This is the ideal position for stabilizing the Meisenheimer intermediate through resonance. The two ortho-chlorine atoms also contribute to stabilization via their inductive effects.
-
Isomer B: The methyl ester group is meta to the bromine. In this position, it can only exert an inductive electron-withdrawing effect; it cannot participate in resonance stabilization of the negative charge on the carbon bearing the incoming nucleophile.[12]
-
Experimental Validation: A Protocol for Comparative Suzuki-Miyaura Coupling
To empirically validate our predictions, we propose a standardized experiment to compare the reaction rates of Isomers A and B. This protocol is designed to be self-validating by running the reactions in parallel under identical conditions.
Step-by-Step Protocol
-
Reagent Preparation: In two separate, identical reaction vials equipped with stir bars, add this compound (Isomer A, 0.2 mmol) to one and Methyl 3-bromo-4,5-dichlorobenzoate (Isomer B, 0.2 mmol) to the other.
-
Addition of Coupling Partner and Base: To each vial, add phenylboronic acid (0.24 mmol, 1.2 eq) and powdered potassium carbonate (0.4 mmol, 2.0 eq).
-
Catalyst Loading: Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(PPh3)4, 3 mol%). Add the precise same volume of this stock solution to each vial to ensure identical catalyst loading.
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1, 2 mL) to each vial.
-
Reaction Execution: Seal both vials and place them in a pre-heated aluminum block set to 80°C. Stir the reactions at a constant rate.
-
Monitoring and Analysis: At specified time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), carefully take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product.
-
Data Presentation: Plot the percentage conversion of the starting material to the desired biaryl product as a function of time for each isomer.
Anticipated Results
Based on our theoretical analysis, the experimental data should produce reactivity curves confirming our predictions.
| Time Point | % Conversion (Isomer A) | % Conversion (Isomer B) |
| 1 hour | ~5% | ~45% |
| 2 hours | ~12% | ~75% |
| 4 hours | ~25% | ~95% |
| 8 hours | ~40% | >98% |
(Note: These are hypothetical data based on established reactivity principles. Actual results may vary based on specific conditions, catalyst, and ligand choice.)
The data clearly illustrates that Isomer B, with its lower steric hindrance, undergoes the Suzuki-Miyaura coupling at a much faster rate, reaching near-complete conversion while Isomer A lags significantly.
Conclusion and Strategic Recommendations
The choice between this compound (Isomer A) and Methyl 3-bromo-4,5-dichlorobenzoate (Isomer B) is not arbitrary; it is a strategic decision that should be dictated by the intended chemical transformation.
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), Isomer B (Methyl 3-bromo-4,5-dichlorobenzoate) is the superior choice. Its reduced steric profile around the C-Br bond allows for faster rates of oxidative addition, leading to more efficient and timely reactions.
-
For nucleophilic aromatic substitution (SNAr) reactions , Isomer A (this compound) is the preferred substrate. The para-relationship between the strongly electron-withdrawing ester and the bromine leaving group provides essential resonance stabilization for the Meisenheimer intermediate, dramatically accelerating the reaction.
By understanding the fundamental principles of steric and electronic effects, researchers can move beyond trial-and-error and rationally select the optimal isomer for their synthetic targets, saving valuable time and resources in the process.
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- Markonda, K. et al. (2021). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.
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For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is a cornerstone of success. Halogenated benzoic acid esters, such as Methyl 4-bromo-3,5-dichlorobenzoate, are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their purity and structural integrity are paramount, necessitating robust analytical methodologies to distinguish them from starting materials and structurally similar compounds. This guide provides a comprehensive spectroscopic comparison of this compound with its common precursors and analogs—methyl benzoate, methyl 4-bromobenzoate, and methyl 3,5-dichlorobenzoate. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a practical reference for unambiguous compound identification and quality control.
The Spectroscopic Fingerprint: A Tale of Substituent Effects
The electronic and steric influences of halogen and methoxycarbonyl substituents on the benzene ring give each of the compared compounds a unique spectroscopic signature. Understanding these effects is key to interpreting the resulting spectra. The electronegativity of the halogens (Br and Cl) and the ester group withdraws electron density from the aromatic ring, influencing the chemical shifts of the aromatic protons and carbons. The substitution pattern, in turn, dictates the multiplicity and coupling constants observed in NMR spectra, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
DOT Script for Chemical Structures
A Comparative Guide to the Efficacy of Methyl 4-bromo-3,5-dichlorobenzoate in Complex Synthesis
Introduction: The Architectural Challenge of Polysubstituted Arenes
In the landscape of modern drug discovery and materials science, polysubstituted aromatic compounds are foundational motifs. Their rigid structures and defined electronic properties make them ideal scaffolds for complex molecular architectures. However, the synthesis of these molecules is often a significant challenge. Classical methods like electrophilic aromatic substitution are governed by the ambiguous directing effects of existing functional groups, frequently leading to lengthy, low-yielding, and complex purification sequences.[1][2][3] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, allowing for the precise and modular assembly of highly functionalized arenes from pre-defined building blocks.[4]
Methyl 4-bromo-3,5-dichlorobenzoate is a prime example of such a critical building block. Its unique substitution pattern—a reactive bromine atom flanked by two chlorine atoms and activated by a para-methyl ester—presents both opportunities and challenges for the synthetic chemist. This guide provides an in-depth comparison of its efficacy against other structurally related aryl halides in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will explore the interplay of electronic activation and steric hindrance, providing the causal logic behind experimental choices to empower researchers in their synthetic design.
Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of an aryl halide in cross-coupling reactions is a delicate balance between electronic effects and steric hindrance. The two electron-withdrawing chlorine atoms on this compound enhance the electrophilicity of the aromatic ring, which generally accelerates the rate-limiting oxidative addition step in the catalytic cycle.[5][6] However, these same chlorine atoms, positioned ortho to the bromine, create a sterically congested environment that can impede the approach of the bulky palladium catalyst and the coupling partner.[7][8]
To contextualize its performance, we will compare it with three alternative building blocks:
-
Methyl 4-bromobenzoate: The unsubstituted analogue, representing a baseline with minimal steric hindrance.
-
Methyl 4-bromo-3,5-dimethoxybenzoate: An analogue with electron-donating groups, which are sterically similar to chlorine but have opposing electronic effects.[9][10]
-
1-Bromo-3,5-dichlorobenzene: An analogue lacking the activating methyl ester group.[11]
The Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures due to its mild conditions and the commercial availability of a vast array of boronic acids.[12][13]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the product.[11] For this compound, the electron-withdrawing nature of the chlorine and ester groups facilitates oxidative addition. However, the steric bulk around the C-Br bond can hinder this step and the subsequent transmetalation. This often necessitates the use of more sophisticated catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), which can promote both oxidative addition and reductive elimination.[8]
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A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 4-bromo-3,5-dichlorobenzoate Derivatives
This guide provides an in-depth comparative analysis of the X-ray crystallographic structures of methyl 4-bromo-3,5-dichlorobenzoate and its structurally related derivatives. The introduction of halogen atoms to the benzothiazole ring can significantly influence the molecule's physicochemical properties, including its crystal packing, and in turn, its biological activity.[1] This guide will delve into the synthesis, characterization, and available structural information of these compounds. For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of halogen substitution on the three-dimensional architecture of these molecules is paramount for rational drug design and the development of novel therapeutic agents.
The strategic placement of halogen atoms on a phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. X-ray crystallography provides the definitive blueprint of the solid-state conformation and intermolecular interactions, offering invaluable insights into how these modifications translate to macroscopic properties. This guide will explore the synthesis of precursor compounds, detail the methodologies for obtaining high-quality single crystals, and present a comparative analysis of the resulting crystallographic data.
Experimental Protocols: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a meticulous process. Here, we outline the key experimental workflows, emphasizing the rationale behind each step.
Synthesis of this compound
The synthesis of the parent compound, this compound, is a crucial first step. A common synthetic route involves the esterification of 4-bromo-3,5-dichlorobenzoic acid.
Protocol 1: Esterification of 4-bromo-3,5-dichlorobenzoic acid
-
Reaction Setup: Suspend 4-bromo-3,5-dichlorobenzoic acid in methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux: Heat the mixture at reflux for several hours to drive the reaction to completion.
-
Workup: After cooling, the mixture is typically extracted with an organic solvent like ethyl acetate. The organic layers are then washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid can be purified by crystallization from a suitable solvent, such as ethyl acetate, to yield this compound.[2]
Crystal Growth: The Art of Nucleation and Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The method of choice depends on the compound's solubility and stability.
Protocol 2: Slow Evaporation for Crystal Growth
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., toluene, ethanol, ethyl acetate) to create a saturated or near-saturated solution.
-
Evaporation: Loosely cover the container to allow for the slow evaporation of the solvent at a constant temperature. This gradual increase in concentration encourages the formation of a limited number of well-ordered crystal nuclei.
-
Harvesting: Once crystals of sufficient size (typically > 0.1 mm in all dimensions) have formed, they should be carefully harvested from the mother liquor. Seed crystals for further experiments can be prepared by this method.[3][4]
X-ray Data Collection and Structure Refinement
With a suitable single crystal, the process of elucidating its three-dimensional structure can begin.
Protocol 3: Single-Crystal X-ray Diffraction
-
Mounting: A single crystal is carefully selected and mounted on a goniometer head, often at low temperatures (e.g., 100 K) to minimize thermal vibrations.[1]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected over a range of crystal orientations.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This can be achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, and bond angles. This iterative process minimizes the difference between the observed and calculated structure factors.
Comparative Crystallographic Analysis
The following table summarizes key crystallographic data for a selection of halogenated methyl benzoate derivatives. This data is crucial for understanding the impact of halogen substitution on the crystal packing and intermolecular interactions.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| Methyl 4-bromobenzoate[5] | C₈H₇BrO₂ | Orthorhombic | Pca2₁ | 27.042 | 5.8921 | 10.043 | 90 | 1600.4 | 8 |
| Methyl 3,5-dibromo-4-methylbenzoate[6][7] | C₉H₈Br₂O₂ | Orthorhombic | Pnma | 3.9716 | 14.2359 | 17.2893 | 90 | 977.52 | 4 |
| Methyl 2,5-dichlorobenzoate[8] | C₈H₆Cl₂O₂ | Triclinic | P-1 | 3.8452 | 7.0158 | 15.8510 | 89.130 | 414.46 | 2 |
Visualizing the Workflow
The following diagram illustrates the overall workflow from compound synthesis to structural analysis.
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A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The versatility and functional group tolerance of these reactions have made them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the success of a cross-coupling reaction is critically dependent on the choice of the palladium catalyst system. This guide provides a comparative analysis of common palladium catalysts, offering insights into their performance, mechanistic nuances, and practical applications to empower researchers in making informed decisions for their synthetic challenges.
The Engine of Cross-Coupling: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, including the renowned Suzuki-Miyaura, Heck, and Sonogashira reactions, generally proceed through a common catalytic cycle.[3] Understanding this cycle is fundamental to appreciating the role and performance of different catalysts. The process typically involves three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination. The active catalytic species is a Pd(0) complex, which is often generated in situ from a more stable Pd(II) precatalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The nature of the ligand (L) is paramount as it influences the catalyst's stability, solubility, and reactivity at each stage of the cycle. The choice of ligand and palladium precursor dictates the efficiency of the reaction for specific substrates.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts has led to a diverse array of options, each with distinct advantages and disadvantages. We will compare four major classes: traditional phosphine-based catalysts, modern Buchwald-type precatalysts, N-heterocyclic carbene (NHC)-based systems, and heterogeneous catalysts.
Traditional Phosphine-Based Catalysts: The Workhorses
The archetypal example is Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄. These catalysts have been instrumental in the development of cross-coupling chemistry.
-
Advantages:
-
Relatively inexpensive and widely available.
-
Effective for a range of substrates, particularly activated aryl bromides and iodides.[3]
-
-
Disadvantages:
Buchwald Precatalysts: A Leap in Reactivity and Stability
Developed by Stephen Buchwald and his group, these are typically air- and moisture-stable Pd(II) precatalysts that readily generate the active monoligated Pd(0) species in solution. They are characterized by bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos.
-
Advantages:
-
Disadvantages:
-
The specialized ligands can be significantly more expensive than simple phosphines like PPh₃.[8]
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: Robust and Versatile
NHCs have emerged as powerful alternatives to phosphine ligands. Their strong σ-donating properties lead to highly stable and active palladium complexes. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a prominent example.
-
Advantages:
-
Form very stable bonds with palladium, leading to high catalyst turnover numbers (TONs) and frequencies (TOFs).[9]
-
Often exhibit high thermal stability and resistance to air and moisture.[3]
-
Effective for a wide range of cross-coupling reactions, including those involving challenging substrates.[10]
-
-
Disadvantages:
-
The synthesis of NHC ligands can be more complex than that of traditional phosphines.
-
In some cases, the strong Pd-NHC bond can hinder the reductive elimination step.
-
Heterogeneous Catalysts: The Pragmatic Choice for Scalability
These catalysts involve palladium supported on a solid material, such as activated carbon (Pd/C).
-
Advantages:
-
Disadvantages:
-
Generally require higher reaction temperatures and catalyst loadings compared to homogeneous systems.[3]
-
Can suffer from leaching of palladium into the reaction medium, leading to a loss of activity and product contamination.[11]
-
May exhibit lower activity and selectivity for complex transformations.
-
Performance Data at a Glance
Direct comparison of catalysts can be challenging due to variations in reaction conditions across different studies.[3] However, the following tables provide a summary of representative data to illustrate the relative performance of these catalyst classes in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Aryl Chloride | Boronic Acid | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 4-Chlorotoluene | Phenylboronic acid | Low to moderate | 2-5 | [4] |
| XPhos Pd G3 | 4-Chlorotoluene | Phenylboronic acid | >95 | 0.5-1 | [3] |
| PEPPSI-IPr | 4-Chlorotoluene | Phenylboronic acid | >90 | 1-2 | [10] |
| Pd/C | 4-Chlorotoluene | Phenylboronic acid | Moderate to high | 5-10 | [12] |
Table 2: Heck Reaction of Aryl Bromides
| Catalyst System | Aryl Bromide | Olefin | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂/PPh₃ | 4-Bromoacetophenone | Styrene | ~85 | 2 | [13] |
| RuPhos Pd G3 | 4-Bromoacetophenone | Styrene | >95 | 0.5 | [3] |
| PEPPSI-IPr | 4-Bromoacetophenone | Styrene | >95 | 1 | [14] |
| Pd/C | 4-Bromoacetophenone | Styrene | High | 1-5 | [13] |
Table 3: Sonogashira Coupling of Aryl Bromides
| Catalyst System | Aryl Bromide | Alkyne | Yield (%) | Catalyst Loading (mol%) | Reference |
| PdCl₂(PPh₃)₂/CuI | 4-Bromotoluene | Phenylacetylene | ~90 | 1-2 | [15] |
| cataCXium® A/Pd(OAc)₂ | 4-Bromotoluene | Phenylacetylene | >95 | 0.1 | [15] |
| Pd-PEPPSI-caffeine | 4-Bromoacetophenone | Phenylacetylene | ~98 | 2 | [14] |
| PdCl₂(PPh₃)₂/AuCl(PPh₃) | Various | Various | High | 1-2 | [6] |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for representative cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride using a Buchwald Precatalyst
This protocol is suitable for the coupling of an aryl chloride with an arylboronic acid, a typically challenging transformation.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%). Add the degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction using a PEPPSI Catalyst
This protocol is suitable for the coupling of an aryl bromide with an alkene.
-
Reaction Setup: In a sealed tube, combine the aryl bromide (1.0 mmol), alkene (1.5 mmol), and a base (e.g., triethylamine, 2.0 mmol).
-
Catalyst and Solvent Addition: Add the PEPPSI catalyst (e.g., PEPPSI-IPr, 0.02 mmol, 2 mol%) and the solvent (e.g., DMF or DMA, 3 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) in a preheated oil bath with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling using a Copper Co-catalyst
This protocol describes a classic Sonogashira coupling.
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL), a base (e.g., triethylamine, 2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between water and an organic solvent. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.
Practical Considerations for Catalyst Selection and Handling
-
Substrate Reactivity: The reactivity of the organic halide follows the order I > Br > Cl. For less reactive chlorides, more active catalysts like Buchwald or NHC systems are generally required.[5]
-
Steric Hindrance: Sterically demanding substrates often benefit from bulky ligands (e.g., XPhos, SPhos) that promote reductive elimination.
-
Functional Group Tolerance: Modern catalyst systems offer excellent tolerance to a wide range of functional groups, minimizing the need for protecting groups.
-
Air and Moisture Stability: For ease of handling and reproducibility, air- and moisture-stable precatalysts are highly advantageous, especially in a high-throughput or industrial setting.[6]
-
Catalyst Quenching and Removal: For applications in pharmaceutical synthesis, the removal of residual palladium is critical. Heterogeneous catalysts offer a straightforward solution. For homogeneous catalysts, various scavenging agents can be employed post-reaction.[16] Used palladium on carbon can be pyrophoric and should be handled with care, typically quenched by keeping it wet.[17][18]
Conclusion
The field of palladium-catalyzed cross-coupling continues to evolve, with new catalysts and methodologies constantly being developed. A thorough understanding of the fundamental principles and the comparative advantages of different catalyst systems is crucial for any researcher in the chemical sciences. By carefully considering the nature of the substrates, the desired reaction conditions, and practical aspects such as cost and ease of handling, chemists can select the optimal palladium catalyst to achieve their synthetic goals efficiently and effectively. This guide serves as a starting point for navigating the diverse world of palladium catalysts, empowering you to tackle your next cross-coupling challenge with confidence.
References
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- Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
- (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- (2008). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem.
- (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry.
- (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
- (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
- Dr M V Chary. (2018, March 31). Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.3 [Video]. YouTube.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry.
- (2025). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E 2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi).
- (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry.
- Benchchem. (n.d.).
- (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics.
- (n.d.). 1 An Overview of NHCs. Wiley-VCH.
- (2025). Suzuki-Miyaura Coupling of Aryl Chlorides with Supported Palladium Catalyst.
- (2025). [Pd(IPr*)(3-Cl-pyridinyl)Cl2]: A Novel and Efficient PEPPSI Precatalyst.
- (2025). NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis.
- (2017).
- (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI.
- (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Sarpong, R. (n.d.).
- (2025). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million.
- (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions. NIH.
- Ohff, M., Ohff, A., van der Boom, M. E., et al. (1997). Highly active Pd(II) PCP-type catalysts for the Heck reaction. Journal of the American Chemical Society.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Bromobenzoates: A Comparative Analysis
Substituted bromobenzoates are pivotal building blocks in the synthesis of a diverse array of high-value molecules, including pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the bromine atom provides a versatile handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions. Consequently, the efficient and selective synthesis of these intermediates is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary synthetic protocols for preparing substituted bromobenzoates, supported by experimental data and mechanistic insights to facilitate informed decision-making in your synthetic endeavors.
Strategic Approaches to Substituted Bromobenzoates
The synthesis of substituted bromobenzoates can be broadly categorized into three strategic approaches, each with its own set of advantages and limitations:
-
Esterification of Pre-functionalized Bromobenzoic Acids: This classical approach involves the esterification of a commercially available or previously synthesized substituted bromobenzoic acid. It is a reliable and often high-yielding method, particularly for simple substitution patterns.
-
Direct Bromination of Substituted Benzoates: This strategy entails the direct electrophilic aromatic substitution of a pre-existing substituted benzoate. The success of this method is highly dependent on the electronic nature and directing effects of the substituents already present on the aromatic ring.
-
Post-Esterification Functionalization via Cross-Coupling: In this modern and highly versatile approach, a simple bromobenzoate is used as a scaffold, and further substitution is introduced via powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.
This guide will dissect each of these strategies, providing a detailed analysis of their reaction mechanisms, step-by-step experimental protocols, and a comparative summary of their performance.
Esterification of Substituted Bromobenzoic Acids: The Fischer-Speier Approach
The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and acid-catalyzed route to esters from carboxylic acids and alcohols.[1] This method is particularly well-suited for the synthesis of substituted bromobenzoates when the corresponding bromobenzoic acid is readily available.
The Underlying Chemistry: A Reversible Transformation
The Fischer-Speier esterification is an equilibrium-driven process. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the final ester product.[2] To drive the equilibrium towards the product, it is common practice to use an excess of the alcohol or to remove the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2]
Experimental Protocol: Synthesis of Methyl 3-Bromobenzoate
This protocol details the synthesis of methyl 3-bromobenzoate from 3-bromobenzoic acid using a classic Fischer-Speier esterification.
Materials:
-
3-Bromobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 100-mL round-bottom flask, add 3-bromobenzoic acid (5.0 g, 24.9 mmol) and methanol (50 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography (hexanes/ethyl acetate) to afford pure methyl 3-bromobenzoate.
Advantages and Disadvantages:
Advantages:
-
High Yields: Typically provides good to excellent yields, especially with unhindered alcohols and carboxylic acids.
-
Readily Available Starting Materials: Many substituted bromobenzoic acids are commercially available.
-
Scalability: The procedure is readily scalable for the production of larger quantities of material.
Disadvantages:
-
Equilibrium Limitations: The reversible nature of the reaction requires strategies to drive the reaction to completion.
-
Harsh Conditions: The use of strong acids can be incompatible with sensitive functional groups.
-
Limited Scope for Complex Molecules: The required substituted bromobenzoic acid may not be readily accessible.
Direct Bromination of Substituted Benzoates: A Regiochemical Puzzle
The direct bromination of a pre-existing substituted benzoate via electrophilic aromatic substitution offers a more convergent synthetic route. However, the success of this approach is intrinsically linked to the directing effects of the substituents on the aromatic ring.
The Mechanism: Directing the Electrophile
In electrophilic aromatic bromination, a source of electrophilic bromine, often generated from molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, attacks the electron-rich aromatic ring.[3] The ester group (-COOR) is a deactivating, meta-directing group.[4] This is due to its electron-withdrawing inductive and resonance effects, which decrease the electron density of the aromatic ring, particularly at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[5]
Experimental Protocol: meta-Bromination of Methyl Benzoate
This protocol outlines the direct bromination of methyl benzoate to yield methyl 3-bromobenzoate.
Materials:
-
Methyl benzoate
-
Bromine (Br₂)
-
Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) (use with caution and appropriate ventilation)
-
Sodium bisulfite solution
-
Brine
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HBr gas), place methyl benzoate (10.0 g, 73.4 mmol) and iron filings (0.5 g).
-
In a dropping funnel, place bromine (3.8 mL, 73.4 mmol) dissolved in 10 mL of the chosen solvent.
-
Add the bromine solution dropwise to the stirred methyl benzoate mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 2 hours.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of the organic solvent.
-
Wash the organic layer with sodium bisulfite solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield methyl 3-bromobenzoate.
Advantages and Disadvantages:
Advantages:
-
Atom Economy: This method can be more atom-economical than the esterification route if the starting benzoate is readily available.
-
Convergent Synthesis: It allows for the direct introduction of the bromo substituent onto the desired scaffold.
Disadvantages:
-
Regioselectivity Issues: If other activating or deactivating groups are present, a mixture of isomers can be formed, leading to difficult purification.
-
Harsh Reagents: The use of bromine and a Lewis acid can be corrosive and requires careful handling.
-
Limited to meta-Substitution: The ester group's directing effect primarily yields the meta-brominated product.
Post-Esterification Functionalization: The Power of Palladium
For the synthesis of more complex substituted bromobenzoates, particularly those with substitution patterns not easily accessible through classical methods, palladium-catalyzed cross-coupling reactions offer unparalleled versatility. Starting from a simple bromobenzoate, a wide array of substituents can be introduced with high efficiency and functional group tolerance.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] This reaction is invaluable for the synthesis of biaryl structures and the introduction of alkyl or vinyl groups.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromobenzoate, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of Methyl 4'-Methylbiphenyl-4-carboxylate
This protocol details the Suzuki-Miyaura coupling of methyl 4-bromobenzoate with 4-methylphenylboronic acid.
Materials:
-
Methyl 4-bromobenzoate
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a Schlenk flask, add methyl 4-bromobenzoate (1.0 g, 4.65 mmol), 4-methylphenylboronic acid (0.76 g, 5.58 mmol), palladium(II) acetate (0.053 g, 0.23 mmol), and triphenylphosphine (0.24 g, 0.93 mmol).
-
Add potassium carbonate (1.93 g, 13.95 mmol) and a 3:1 mixture of toluene and water (20 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) to afford methyl 4'-methylbiphenyl-4-carboxylate.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction has revolutionized the synthesis of anilines and other arylamine derivatives.
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:
-
Oxidative Addition: A Pd(0) complex reacts with the bromobenzoate.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Synthesis of Methyl 4-(Phenylamino)benzoate
This protocol describes the Buchwald-Hartwig amination of methyl 4-bromobenzoate with aniline.
Materials:
-
Methyl 4-bromobenzoate
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.043 g, 0.047 mmol), XPhos (0.090 g, 0.19 mmol), and sodium tert-butoxide (0.67 g, 6.98 mmol).
-
Add methyl 4-bromobenzoate (1.0 g, 4.65 mmol) and aniline (0.51 mL, 5.58 mmol).
-
Add anhydrous toluene (10 mL) and seal the tube.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (hexanes/ethyl acetate) to yield methyl 4-(phenylamino)benzoate.
Comparative Analysis of Synthesis Protocols
To facilitate a direct comparison, the following table summarizes the key performance indicators for each of the discussed synthetic strategies.
| Parameter | Fischer-Speier Esterification | Direct Bromination | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Starting Material | Substituted Bromobenzoic Acid | Substituted Benzoate | Bromobenzoate & Boronic Acid/Ester | Bromobenzoate & Amine |
| Key Reagents | Strong Acid (e.g., H₂SO₄) | Br₂, Lewis Acid (e.g., FeBr₃) | Pd Catalyst, Ligand, Base | Pd Catalyst, Ligand, Base |
| Typical Yield | 70-95% | 50-80% (meta-isomer) | 75-95% | 70-95% |
| Regioselectivity | Determined by starting material | Primarily meta to ester | High, at the C-Br bond | High, at the C-Br bond |
| Functional Group Tolerance | Limited by strong acid | Moderate | High | High |
| Key Advantages | Scalable, reliable for simple substrates | Convergent, atom-economical | High versatility, broad substrate scope | Access to diverse arylamines |
| Key Disadvantages | Harsh conditions, limited scope | Regioselectivity issues, harsh reagents | Cost of catalyst/ligand, air-sensitive | Cost of catalyst/ligand, air-sensitive |
Visualizing the Workflows
To further clarify the synthetic pathways, the following diagrams illustrate the general workflows for each protocol.
Fischer-Speier Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Direct Bromination Workflow
Caption: Workflow for Direct Electrophilic Bromination.
Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Conclusion: A Decision-Making Framework
The choice of the optimal synthetic protocol for a substituted bromobenzoate is a strategic decision that depends on several factors.
-
For simple, commercially available substitution patterns, the Fischer-Speier esterification of the corresponding bromobenzoic acid is often the most straightforward and cost-effective approach, especially on a larger scale.
-
When the desired substitution pattern is meta to the ester group and the starting benzoate is readily accessible, direct bromination can be an efficient, convergent strategy. However, careful consideration of the directing effects of other substituents is crucial to avoid the formation of isomeric mixtures.
-
For the synthesis of complex, highly functionalized bromobenzoates, particularly those with substitution patterns that are difficult to access through classical methods, palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling provides a powerful tool for C-C bond formation, while the Buchwald-Hartwig amination offers unparalleled access to a vast array of arylamine derivatives. Although these methods often involve more expensive catalysts and ligands and require inert atmosphere techniques, their broad substrate scope and high functional group tolerance make them indispensable in modern drug discovery and materials science.
By understanding the mechanistic underpinnings, practical considerations, and comparative performance of these synthetic protocols, researchers can confidently select the most appropriate strategy to efficiently and selectively synthesize the target substituted bromobenzoates for their specific research and development needs.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Miyaura, N. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Topics in Current Chemistry (Vol. 219, pp. 11-59). Springer, Berlin, Heidelberg.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
- Otera, J. (2003).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Taylor, R. (1990).
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Wikipedia. (2023). Suzuki reaction. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-bromobenzoate. [Link]
-
Lumen Learning. (n.d.). Electrophilic Aromatic Substitution Reactions – Halogenation. [Link]
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Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021, January 10). [Link]
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A Senior Application Scientist's Guide to Reaction Kinetics of Halogenated Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Halogens in Synthesis and the Imperative of Kinetic Analysis
Halogenated organic compounds are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific halogen atom—fluorine, chlorine, bromine, or iodine—profoundly influences a molecule's reactivity, dictating the feasibility and efficiency of synthetic transformations. Understanding the reaction kinetics associated with different halogenated starting materials is not merely an academic exercise; it is a cornerstone of process development, enabling chemists to optimize reaction conditions, minimize side-product formation, and ultimately design more robust and scalable synthetic routes.
This guide provides an in-depth comparative analysis of the reaction kinetics for different halogenated starting materials. We will delve into the fundamental principles governing their reactivity, explore kinetic trends in key reaction classes, and provide a practical framework for conducting rigorous kinetic analyses in your own laboratory.
Part 1: Fundamental Principles Governing the Reactivity of Halogenated Compounds
The observed differences in reaction rates for organohalides can be rationalized by considering three key physicochemical properties: the carbon-halogen (C-X) bond strength, the leaving group ability of the halide, and the electronegativity of the halogen.
The Decisive Impact of Carbon-Halogen (C-X) Bond Dissociation Energy
The C-X bond must be cleaved during many synthetic transformations, and the energy required for this cleavage, known as the bond dissociation energy (BDE), is a critical factor influencing the reaction rate.[1][2] A stronger bond necessitates a higher activation energy for the reaction, leading to a slower rate.[1][3]
The trend in C-X bond strength for a typical alkyl halide is as follows:
C-F > C-Cl > C-Br > C-I
This trend is a direct consequence of the increasing atomic size and decreasing orbital overlap between carbon and the halogen as one moves down the group. The shorter and more polarized C-F bond is significantly stronger than the longer and more diffuse C-I bond.
Table 1: Average Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | Average BDE (kJ/mol) |
| C-F | ~485 |
| C-Cl | ~340 |
| C-Br | ~285 |
| C-I | ~210 |
Note: These are average values and can vary depending on the specific molecular structure.[2][4]
Leaving Group Ability: The Stability of the Departing Halide
In nucleophilic substitution and elimination reactions, the halogen departs with the pair of electrons from the C-X bond, forming a halide ion (X⁻). A "good" leaving group is one that is stable as an anion.[5][6] The stability of the halide anions is inversely related to their basicity; weaker bases are more stable and are therefore better leaving groups.[5][6]
The trend for leaving group ability among the halogens is the inverse of the C-X bond strength:
I⁻ > Br⁻ > Cl⁻ > F⁻ (Best to Worst Leaving Group)
Iodide (I⁻), being the largest and most polarizable of the halide ions, can distribute its negative charge over a larger volume, making it the most stable and thus the best leaving group.[7] Conversely, fluoride (F⁻) is a strong base and a poor leaving group.[5][7]
Part 2: Comparative Kinetic Analysis in Key Reaction Classes
The principles of bond strength and leaving group ability manifest in predictable reactivity patterns across various classes of organic reactions.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group. The kinetics of these reactions are highly dependent on the nature of the halogen.
-
SN2 Reactions: These are single-step, concerted reactions where the nucleophile attacks as the leaving group departs.[8] The rate is dependent on the concentrations of both the substrate and the nucleophile.[8][9] The rate-determining step involves the cleavage of the C-X bond, so the reaction rate is directly influenced by the leaving group's ability.[10]
-
Reactivity Trend: R-I > R-Br > R-Cl >> R-F
-
Kinetic Implication: Alkyl iodides will react the fastest, while alkyl fluorides are generally unreactive under standard SN2 conditions.[11]
-
-
SN1 Reactions: These are two-step reactions that proceed through a carbocation intermediate.[12] The rate-determining step is the formation of the carbocation, which involves the departure of the leaving group.[12]
-
Reactivity Trend: R-I > R-Br > R-Cl >> R-F
-
Kinetic Implication: Similar to SN2 reactions, the rate of SN1 reactions is governed by the leaving group's ability, with alkyl iodides exhibiting the highest reactivity.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[13][14] A key step in the catalytic cycle for many of these reactions is the oxidative addition of the aryl halide to a low-valent palladium complex.[15][16][17]
The oxidative addition step involves the cleavage of the C-X bond and is often the rate-determining step of the overall catalytic cycle.[17] Consequently, the reactivity of the aryl halide is directly correlated with the C-X bond dissociation energy.
-
Reactivity Trend: Ar-I > Ar-Br > Ar-Cl >> Ar-F
-
Kinetic Implication: Aryl iodides are the most reactive substrates, readily undergoing oxidative addition even at low temperatures. Aryl bromides are also highly effective coupling partners. Aryl chlorides are more challenging substrates due to the stronger C-Cl bond and often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step.[13] Aryl fluorides are generally unreactive in traditional cross-coupling reactions due to the very high C-F bond strength.
Table 2: Relative Reaction Rates of Halogenated Starting Materials in Key Reactions
| Reaction Type | Reactivity Trend (Fastest to Slowest) | Primary Influencing Factor |
| SN2 | R-I > R-Br > R-Cl >> R-F | Leaving Group Ability |
| SN1 | R-I > R-Br > R-Cl >> R-F | Leaving Group Ability |
| Suzuki-Miyaura Coupling | Ar-I > Ar-Br > Ar-Cl >> Ar-F | C-X Bond Dissociation Energy |
Part 3: Experimental Design for Robust Kinetic Analysis
A rigorous kinetic analysis requires careful experimental design and the use of appropriate analytical techniques to monitor the reaction progress over time. The goal is to obtain concentration versus time data, from which rate constants and reaction orders can be determined.
Methodologies for Reaction Monitoring
Several analytical techniques can be employed for real-time or near-real-time monitoring of reaction kinetics.[18] The choice of method depends on the specific reaction, the nature of the reactants and products, and the available instrumentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive technique that provides detailed structural information and is inherently quantitative.[18][19] By monitoring the disappearance of a reactant peak or the appearance of a product peak over time, one can obtain accurate kinetic data.[20][21] In-situ or flow NMR setups are particularly well-suited for kinetic analysis.[20][22]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and versatile chromatographic technique.[19] Aliquots of the reaction mixture are taken at specific time intervals, quenched to stop the reaction, and then analyzed by HPLC to determine the concentrations of reactants and products.[23]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is an excellent tool for both separation and quantification, providing kinetic data similar to HPLC.[23]
-
Spectrophotometry (UV-Vis): If a reactant or product has a distinct chromophore, UV-Vis spectroscopy can be a simple and effective way to monitor its concentration in real-time.[24]
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling Kinetics
This protocol outlines a general procedure for comparing the reaction kinetics of different aryl halides in a Suzuki-Miyaura cross-coupling reaction using HPLC analysis.
Objective: To determine the relative reaction rates of 4-iodoanisole, 4-bromoanisole, and 4-chloroanisole with phenylboronic acid.
Materials:
-
Aryl halides (4-iodoanisole, 4-bromoanisole, 4-chloroanisole)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard (e.g., Biphenyl)
-
Reaction vessel with temperature control and magnetic stirring
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halides, phenylboronic acid, and the internal standard in the chosen solvent. This ensures accurate and reproducible concentrations for each kinetic run.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the solvent, base, and palladium catalyst. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 80 °C).
-
Initiation of Reaction: Add the aryl halide and phenylboronic acid stock solutions to the reaction vessel simultaneously to start the reaction (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., cold diethyl ether and water) to stop the reaction.
-
Sample Preparation for HPLC: Prepare the quenched sample for HPLC analysis. This may involve extraction and dilution to an appropriate concentration. Add a known amount of the internal standard.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system. Use a pre-developed method to separate and quantify the starting aryl halide, the biphenyl product, and the internal standard.
-
Data Analysis:
-
Generate a calibration curve for the aryl halide and the product against the internal standard.
-
Use the calibration curve to determine the concentration of the aryl halide at each time point.
-
Plot the concentration of the aryl halide versus time.
-
From this plot, determine the initial reaction rate and the rate constant (k).
-
-
Repeat for Each Halide: Repeat the entire procedure for each of the different aryl halides, keeping all other reaction parameters (temperature, concentrations, catalyst loading) constant.
Data Visualization and Interpretation
The kinetic data obtained can be visualized to provide a clear comparison of the reactivity of the different halogenated starting materials.
Caption: General workflow for the kinetic analysis of a cross-coupling reaction.
By plotting the concentration of the starting material versus time for each halogen, a direct visual comparison of the reaction rates can be made. The steeper the initial slope, the faster the reaction.
Caption: Reactivity trend of aryl halides in palladium-catalyzed cross-coupling.
Conclusion: Leveraging Kinetic Insights for Synthetic Success
A thorough understanding of the reaction kinetics of different halogenated starting materials is paramount for the modern synthetic chemist. The predictable trends in reactivity, governed by the fundamental principles of C-X bond strength and leaving group ability, provide a powerful framework for rational reaction design and optimization. By employing robust experimental methodologies for kinetic analysis, researchers can generate high-quality, comparative data that informs catalyst selection, reaction condition optimization, and the development of efficient and scalable synthetic processes. The principles and protocols outlined in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of halogenated compounds in their synthetic endeavors.
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Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications. Available at: [Link]
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A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science. Available at: [Link]
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Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH-. (2022). YouTube. Available at: [Link]
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The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. (n.d.). ResearchGate. Available at: [Link]
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Formation Enthalpies and Bond Dissociation Energies of Alkylfurans. The Strongest C-X Bonds Known?. (n.d.). ResearchGate. Available at: [Link]
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Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Publications. Available at: [Link]
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Pd-catalyzed cross-coupling reactions of alkyl halides. (2011). RSC Publishing. Available at: [Link]
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Isomeric effects on the biological activity of resulting compounds
A Researcher's Guide to Isomeric Effects on Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced ways a molecule's spatial arrangement can alter its biological function is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, are not just a chemical curiosity; they are a critical factor in pharmacology, toxicology, and therapeutic efficacy. This guide delves into the profound impact of isomerism, offering a comparative analysis supported by experimental data and validated protocols to empower your research and development endeavors.
The biological systems in the human body are inherently chiral, meaning they can differentiate between isomers, much like a hand distinguishes between a left and a right glove.[1][2] This selectivity arises from the three-dimensional structures of biological targets like enzymes and receptors.[1] As a result, different isomers of the same drug can exhibit vastly different pharmacological profiles. One isomer might be therapeutically active, while another could be inactive, less potent, or even toxic.[3][4]
This guide will explore the various types of isomerism and their implications, supported by seminal case studies. We will also provide detailed experimental workflows for the separation and comparative analysis of isomers, ensuring you can apply these principles in your own work.
Part 1: The Spectrum of Isomerism and Its Biological Consequences
Isomerism is broadly categorized into structural isomers and stereoisomers. While structural isomers have different atomic connectivity, stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. It is the latter category, particularly enantiomers and geometric isomers, that holds the most dramatic implications for drug activity.
Enantiomers: The Mirror Image Challenge
Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[2] They possess identical physical and chemical properties in an achiral environment but can interact very differently with chiral biological targets.[2] A 50:50 mixture of two enantiomers is known as a racemic mixture.[3]
Case Study: Thalidomide - A Tragic Lesson in Stereochemistry
The story of thalidomide is a stark reminder of the critical importance of stereochemistry in drug safety.[1] Marketed in the late 1950s as a sedative, it was sold as a racemic mixture.[5] It was later discovered that while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[1][5] A devastating complication is that the two enantiomers can interconvert within the body, meaning that administering the "safe" (R)-enantiomer alone does not eliminate the risk.[5][6] This tragedy underscored the necessity of evaluating each enantiomer of a chiral drug independently.[1]
Biochemical studies have now identified cereblon (CRBN) as a primary target of thalidomide.[6][7] Research using deuterium-substituted enantiomers to prevent interconversion revealed that the (S)-enantiomer has an approximately 10-fold stronger binding affinity to CRBN than the (R)-enantiomer, which correlates with its greater teratogenic effects.[7]
Case Study: Ibuprofen - Enhancing Potency by Isolating an Enantiomer
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is often sold as a racemic mixture.[8][9] The therapeutic anti-inflammatory effect is primarily attributed to the (S)-(+)-ibuprofen enantiomer, which is a potent inhibitor of the cyclooxygenase (COX) enzyme.[10][11] The (R)-(-)-ibuprofen enantiomer is significantly less active.[9][11] Interestingly, the human body possesses an enzyme that can convert the inactive (R)-enantiomer into the active (S)-enantiomer.[8][9] However, this conversion is not instantaneous or always complete.[11] Studies have shown that administering the pure (S)-enantiomer (dexibuprofen) can provide faster and more effective pain relief at a lower dose compared to the racemic mixture, potentially with fewer side effects.[11][12][13]
| Isomer Comparison | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Racemic Ibuprofen |
| Primary Activity | Potent COX Inhibitor[10][11] | Weak COX Inhibitor[11] | Mixed Activity |
| Potency | High | Low (but converts to S-form in vivo)[8] | Moderate |
| Clinical Effect | Faster onset of action[13] | Contributes to effect after conversion[11] | Standard effect |
Geometric Isomers: The Impact of Spatial Rigidity
Geometric (cis-trans) isomerism occurs in compounds with restricted rotation, typically around a double bond or in a ring structure. Unlike enantiomers, geometric isomers have distinct physical and chemical properties.
Case Study: Cisplatin vs. Transplatin - A Tale of Two Geometries
Cisplatin is a highly effective platinum-based chemotherapy drug, whereas its geometric isomer, transplatin, is therapeutically inactive.[14][15] The anticancer activity of cisplatin relies on its ability to form specific crosslinks with DNA, primarily binding to adjacent guanine bases.[16] This binding creates a significant kink in the DNA structure, which inhibits DNA replication and triggers cell death.[16] The cis geometry is crucial for this mechanism. The distance between the two chloride leaving groups in cisplatin is a perfect match for creating these intrastrand adducts. In contrast, the geometry of transplatin prevents it from forming the same therapeutically effective DNA adducts, rendering it inactive as an anticancer agent.[15]
| Isomer Comparison | Cisplatin (cis-[PtCl₂(NH₃)₂]) | Transplatin (trans-[PtCl₂(NH₃)₂]) |
| Anticancer Activity | High[17] | Inactive[15] |
| Mechanism | Forms intrastrand DNA crosslinks, kinking DNA[16] | Unable to form the same effective DNA adducts[15] |
| Clinical Use | Widely used in chemotherapy[14] | Not used clinically[14] |
Part 2: Experimental Workflows for Isomer Analysis
Distinguishing between isomers and quantifying their differential biological effects requires specialized analytical and biological techniques. The U.S. Food and Drug Administration (FDA) has established policies emphasizing the need to characterize the specific isomers of a new drug and evaluate their individual pharmacokinetic and pharmacological profiles.[18][19][20][21]
Workflow 1: Chiral Separation
The first step in comparing isomeric activity is to separate them. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method.[22][23][24]
Caption: Chiral HPLC workflow for separating a racemic mixture.
Detailed Protocol: Chiral HPLC Separation
-
Column Selection : Choose a Chiral Stationary Phase (CSP) appropriate for the class of compound. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely applicable and a good starting point.[25]
-
Mobile Phase Optimization : Begin with a standard mobile phase (e.g., a mixture of hexane and ethanol for normal-phase HPLC). Adjust the solvent ratio to optimize the separation (resolution) between the enantiomeric peaks.
-
Sample Preparation : Dissolve the racemic mixture in the mobile phase at a known concentration.
-
Injection and Elution : Inject the sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase, causing them to travel through the column at different speeds and elute at different times.[23]
-
Detection and Fractionation : A detector (e.g., UV-Vis) records the elution profile as a chromatogram, showing two distinct peaks for the two isomers. Collect the fractions corresponding to each peak to obtain the separated, pure isomers for subsequent biological testing.
Workflow 2: Comparative Biological Activity Assessment
Once separated, the biological activity of each isomer must be assessed in parallel. This typically involves a combination of in vitro assays.
Caption: Workflow for comparing the biological activity of isomers.
A. Protocol: Receptor Binding Assay (Competition)
This assay determines the affinity (Ki) of each isomer for its biological target.[26][27]
-
Reagent Preparation : Prepare a buffer solution, the receptor source (e.g., cell membranes expressing the target receptor), and a radiolabeled ligand known to bind to the target.[28]
-
Assay Setup : In a multi-well plate, add the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (Isomer 1, Isomer 2, or the racemate).
-
Incubation : Incubate the plate to allow the binding to reach equilibrium.
-
Separation : Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a filter mat that traps the membranes.[29]
-
Quantification : Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis : Plot the bound radioactivity against the concentration of the unlabeled competitor. The resulting curve is used to calculate the IC50 (the concentration of the competitor that displaces 50% of the radiolabeled ligand), from which the binding affinity (Ki) can be derived.
B. Protocol: Cell-Based Functional Assay (e.g., Proliferation/Cytotoxicity)
This assay measures the functional consequence of receptor binding, such as cell death or inhibition of proliferation, to determine potency (IC50 or EC50).[30][31][32]
-
Cell Culture : Plate cells relevant to the drug's therapeutic area (e.g., cancer cell lines for an oncology drug) in a multi-well plate and allow them to adhere overnight.[33]
-
Compound Treatment : Treat the cells with a range of concentrations of Isomer 1, Isomer 2, and the racemate. Include untreated cells as a negative control.
-
Incubation : Incubate the cells for a period relevant to the drug's mechanism of action (e.g., 48-72 hours).
-
Viability Measurement : Add a viability reagent (e.g., a tetrazolium salt like MTT or WST-1) that is converted into a colored product by metabolically active cells.
-
Quantification : Read the absorbance of the colored product on a plate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : Plot cell viability against compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the biological response) for each isomer.
Conclusion and Future Perspectives
The cases of thalidomide, ibuprofen, and cisplatin unequivocally demonstrate that isomers are not interchangeable. They should be considered distinct chemical entities with unique pharmacological and toxicological profiles.[2] Regulatory agencies worldwide now mandate rigorous stereoisomer-specific testing, reflecting the critical importance of this principle in modern drug development.[23][24]
For researchers, a deep understanding of isomeric effects is not just a regulatory hurdle but a strategic advantage. By isolating and characterizing the most active and safest isomer (the eutomer), it is possible to develop drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and reduced potential for adverse drug interactions.[2][34] As synthetic and analytical technologies continue to advance, the development of single-enantiomer drugs—a practice known as "chiral switching"—will remain a key strategy for optimizing therapies and delivering safer, more effective medicines to patients.[35][36]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Compound Characterization
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. Ensuring that an analytical method produces consistent and reliable results across different laboratories, instruments, or analysts is paramount. This guide provides an in-depth comparison of the principles and practices of cross-validation of analytical methods, offering a robust framework for ensuring data comparability and regulatory compliance.
The Imperative of Cross-Validation: Ensuring Analytical Consistency
In the lifecycle of pharmaceutical development, it is common for analytical testing to be performed at multiple sites.[1][2] Whether transferring a method from a development lab to a quality control (QC) lab, or utilizing multiple contract research organizations (CROs), the fundamental question remains: are the data generated from these different sources equivalent? Cross-validation is the formal process of verifying that a validated analytical method produces comparable results under different conditions, such as in different laboratories or with different analytical platforms.[1][3]
The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines that underscore the importance of demonstrating the suitability of an analytical procedure for its intended purpose.[4][5][6][7] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to analytical methods, where validation is an ongoing process.[4][5][6][7][8]
Distinguishing Cross-Validation from Method Transfer
While often used interchangeably, "method transfer" and "cross-validation" have distinct meanings. Analytical method transfer is the documented process of qualifying a receiving laboratory to use an analytical method that originated in a transferring laboratory.[9] Its primary goal is to ensure the receiving lab can perform the method with equivalent accuracy and precision.[9]
Cross-validation , on the other hand, is a broader term that encompasses the comparison of results from two or more analytical methods or the same method in different laboratories.[3] It is a key component of method transfer but can also be performed in other scenarios, such as when a new analytical technology is introduced or when data from different studies need to be compared.
Practical Scenarios:
-
Method Transfer: A pharmaceutical company develops a novel HPLC assay for their drug candidate in their R&D facility. As the drug moves to clinical trials, the method is transferred to a CRO for routine sample analysis. A comparative testing study is conducted to ensure the CRO can reproduce the results of the R&D lab.
-
Cross-Validation (Different Methods): A biomarker is initially measured using a ligand-binding assay (LBA). Later, a more sensitive LC-MS/MS method is developed. A cross-validation study is necessary to compare the results from both methods and establish a correlation, if any.
-
Cross-Validation (Multi-site Study): A large, global clinical trial requires sample analysis at three different laboratories in different geographic regions. An inter-laboratory cross-validation study is essential to ensure that the data from all three sites are comparable and can be pooled for the final analysis.
A Comparative Look at Cross-Validation for Different Analytical Platforms
The approach to cross-validation can vary depending on the analytical technology being employed. Here, we compare the key considerations for two commonly used platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ligand-Binding Assays (LBAs).
Table 1: Comparison of Cross-Validation Parameters for LC-MS/MS and Ligand-Binding Assays
| Parameter | LC-MS/MS | Ligand-Binding Assays (LBAs) |
| Specificity/Selectivity | Assessed by monitoring for interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. | Evaluated by testing for interference from related molecules, endogenous substances, and matrix components. |
| Accuracy | The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[10] | The mean concentration should be within ±20% of the nominal value (±25% at the LLOQ). |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[10] | The CV should not exceed 20% (25% at the LLOQ). |
| Linearity & Range | Assessed by analyzing a series of calibration standards over the expected concentration range. A linear regression model is typically used. | Often exhibits a non-linear (sigmoidal) response. A four- or five-parameter logistic model is commonly used to fit the curve. |
| Matrix Effect | Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. | Assessed by comparing the response of the analyte in different lots of matrix to identify potential suppression or enhancement of the signal. |
| Internal Standard | A stable isotope-labeled internal standard is the gold standard, co-eluting with the analyte to compensate for variability.[11] | An internal standard is not typically used in the same manner as in LC-MS/MS. |
The Cross-Validation Workflow: A Step-by-Step Protocol
A well-designed cross-validation study is crucial for generating meaningful and defensible data. The following protocol outlines a systematic approach to conducting an inter-laboratory cross-validation study using a comparative testing model.
Caption: A decision tree for investigating and resolving failed cross-validation studies.
Common Pitfalls and Solutions:
-
Inadequate Method Robustness: A method that is not robust may be sensitive to small variations in analytical conditions, leading to discrepancies between laboratories. Solution: Thoroughly evaluate method robustness during development by intentionally varying parameters such as mobile phase composition, pH, and column temperature.
-
Differences in Instrumentation: Even with the same model of instrument, there can be subtle differences in performance that impact results. Solution: Ensure that all critical instrument parameters are clearly defined in the method and that system suitability tests are in place to monitor instrument performance.
-
Analyst Training and Technique: Variations in analyst technique, especially in complex sample preparation procedures, can be a significant source of error. Solution: Provide comprehensive training to all analysts involved in the cross-validation study and ensure that the method is written with sufficient detail to minimize ambiguity.
-
Integrity of Reference Standards and Reagents: The quality and handling of reference standards and critical reagents are paramount. Solution: Use well-characterized reference materials and ensure that all reagents are of the appropriate quality and are stored correctly.
Conclusion: A Pillar of Data Integrity
Cross-validation of analytical methods is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the reliability and comparability of analytical data. By adopting a systematic and proactive approach to cross-validation, researchers and drug development professionals can ensure the integrity of their data, facilitate seamless method transfers, and ultimately, contribute to the development of safe and effective medicines. This guide provides a framework for understanding and implementing robust cross-validation strategies, empowering you to navigate the complexities of analytical method lifecycle management with confidence.
References
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ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]
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VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. ICH. [Link]
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Q14: Analytical Procedure Development Q2(R2). International Council for Harmonisation. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-bromo-3,5-dichlorobenzoate
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed protocol for the safe disposal of Methyl 4-bromo-3,5-dichlorobenzoate, a halogenated aromatic compound. The procedures outlined are grounded in established safety principles for managing hazardous chemical waste, ensuring a self-validating system of protocol adherence.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the chemical properties of halogenated organic compounds and data from SDSs of structurally similar chemicals, such as Methyl 4-bromobenzoate and Methyl 3,5-dichlorobenzoate.
Understanding the Chemical Profile and Associated Hazards
This compound belongs to the family of halogenated organic compounds. The presence of bromine and chlorine atoms on the benzene ring significantly influences its reactivity, toxicity, and environmental fate. Halogenated compounds are known for their persistence in the environment and potential for bioaccumulation, making their proper disposal a matter of critical importance.[1][2]
Based on analogous compounds, this compound is anticipated to exhibit the following hazard characteristics:
| Hazard Category | Anticipated Effects | Supporting Evidence from Analogous Compounds |
| Acute Oral Toxicity | Toxic or harmful if swallowed. | Methyl 3,5-dichlorobenzoate is classified as "Toxic if swallowed"[3]. |
| Skin Corrosion/Irritation | May cause skin irritation. | Methyl 4-bromobenzoate and Methyl 3-bromobenzoate are known to cause skin irritation[4][5]. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Methyl 4-bromobenzoate and Methyl 3-bromobenzoate can cause serious eye irritation[4][5]. |
| Environmental Hazards | Potentially harmful to aquatic life. | Halogenated organic compounds are recognized for their environmental persistence[2][6]. |
Core Directive: Segregation and Containment
The cornerstone of proper chemical waste management is the segregation of waste streams. Due to its halogenated nature, this compound must never be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash. The rationale behind this strict segregation is to facilitate appropriate treatment and disposal, which for halogenated compounds, typically involves high-temperature incineration.[1]
The following diagram illustrates the critical decision-making process for waste segregation in the laboratory.
Caption: Decision workflow for proper chemical waste segregation.
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Chemical splash goggles or a face shield[3]
-
A laboratory coat
-
2. Work Area:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
3. Waste Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.
-
The container must be clearly labeled as "Halogenated Organic Hazardous Waste."
-
Never use a container that previously held incompatible chemicals, such as strong oxidizing agents or acids.[7]
4. Transferring the Waste:
-
For solid forms of this compound, carefully sweep the material into the waste container.
-
For solutions, pour the waste carefully into the designated liquid waste container, avoiding splashes.
-
If the compound is dissolved in a solvent, the entire solution is considered halogenated waste.
5. Labeling the Waste Container:
-
The hazardous waste label must be filled out completely and accurately, including:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
6. Storage of Waste:
-
The waste container must be kept securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks.
7. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow institutional guidelines on maximum accumulation times and quantities.
The following flowchart provides a visual representation of the disposal workflow.
Caption: Step-by-step workflow for the disposal of this compound.
Emergency Procedures in Case of a Spill
In the event of an accidental spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate vicinity of the spill.
-
If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact your institution's emergency response team.
-
-
Control and Contain:
-
For small, manageable spills, ensure you are wearing the appropriate PPE.
-
Contain the spill using a chemical spill kit with absorbent materials like vermiculite or sand.[3]
-
Cover the spill with the absorbent material and allow it to be fully absorbed.
-
-
Cleanup and Disposal:
-
Carefully sweep or scoop the absorbent material and spilled chemical into a designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Do not allow the spilled material or cleanup residues to enter the drain.[7]
-
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility. The principles of proper chemical handling and disposal are not just about compliance; they are a reflection of our commitment to scientific integrity and the well-being of our community.
References
-
U.S. Environmental Protection Agency. (n.d.). Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes. Retrieved from [Link]
-
Chem Service. (2015). Safety Data Sheet: Methyl 3,5-dichlorobenzoate. Retrieved from [Link]
-
Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]
-
Ghosh, S., et al. (2023). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]
-
Bedard, D. L., et al. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Environmental Science & Technology, 33(12), 2058-2063. Retrieved from [Link]
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European Research Materials. (2025). ENVIRONMENTAL HAZARDOUS EFFECTS OF ORGANIC HALOGEN COMPOUNDS AND MEASURES PLAN. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 4-bromo-3,5-dichlorobenzoate
This guide provides an in-depth operational plan for the safe handling of Methyl 4-bromo-3,5-dichlorobenzoate, a halogenated aromatic compound frequently utilized in complex organic synthesis. Given the toxicological profile of structurally similar chemicals, a stringent and proactive safety protocol is not merely recommended but essential for protecting laboratory personnel. This document synthesizes data from established safety data sheets (SDS) of analogous compounds to build a robust framework for risk mitigation, personal protective equipment (PPE) selection, and emergency preparedness.
Hazard Assessment and Risk Profile
Based on aggregated data, the primary hazards associated with this compound are:
-
Acute Oral Toxicity : Similar compounds are classified as toxic or harmful if swallowed.[1][2]
-
Skin Irritation : Direct contact is likely to cause skin irritation.[2][3][4]
-
Serious Eye Irritation : The compound is expected to be a serious eye irritant, capable of causing significant damage upon contact.[3][4][5]
-
Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[4][6]
Given these risks, all handling procedures must be executed with the assumption that the compound is hazardous and requires comprehensive protective measures.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical line of defense against chemical exposure. The following protocols are mandated for all personnel handling this compound.
Eye and Face Protection
The risk of serious eye irritation from splashes or airborne particles necessitates robust eye protection.
-
Mandatory: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards must be worn at all times in the laboratory where this chemical is handled.[4][6]
-
Recommended for High-Risk Operations: During procedures with a high splash potential, such as bulk transfers or reaction quenching, a full-face shield should be worn in addition to safety goggles.[6][7][8] This provides a secondary barrier protecting the entire face.
Skin and Body Protection
Preventing dermal contact is crucial to avoid skin irritation. A multi-layered approach to skin protection is advised.
-
Gloves: Nitrile gloves are a suitable first choice for incidental contact.[9] For prolonged handling or immersion, heavier-duty gloves such as neoprene or Viton® should be considered, and the manufacturer's breakthrough time data must be consulted.[6] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[5]
-
Lab Coat: A flame-resistant lab coat is standard. For tasks involving significant quantities of the chemical, a chemically resistant apron should be worn over the lab coat.[6][8]
-
Apparel and Footwear: Full-length pants and closed-toe, chemical-resistant shoes are mandatory.[6]
Respiratory Protection
Inhalation of halogenated aromatic compounds can cause respiratory irritation.[10] Engineering controls are the primary method for mitigating this risk.
-
Primary Control: All weighing, handling, and reaction procedures involving this compound must be performed inside a certified chemical fume hood.[6][11] This is non-negotiable.
-
Secondary Control: If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with organic vapor cartridges is required.[10][12] A full respiratory protection program, including fit testing, must be in place as per OSHA 29 CFR 1910.134.
Summary of PPE Requirements by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Setup/Monitoring | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Bulk Transfer (>100g) | Goggles & Face Shield | Neoprene/Viton® Gloves | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Neoprene/Viton® Gloves | Chemical-Resistant Apron over Lab Coat | NIOSH-Approved Respirator (if outside hood) |
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes the potential for exposure and accidents.
Step 1: Pre-Handling Preparation
-
Review Documentation: Read and understand the Safety Data Sheet for a structurally similar compound if one for the specific chemical is unavailable.
-
Inspect PPE: Check all PPE for damage, degradation, or contamination. Ensure gloves are of the correct material and size.
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Prepare Workspace: Clear the fume hood of unnecessary items. Ensure spill cleanup materials are readily accessible.
Step 2: Chemical Handling
-
Conduct all manipulations, including weighing and transfers, within the fume hood.[6]
-
Handle the compound gently to avoid creating airborne dust.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][4]
Step 3: Post-Handling Procedures
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent. Collect the rinsate as hazardous waste.
-
Segregate Waste: Dispose of all contaminated materials, including gloves, weigh boats, and rinsate, in a designated, clearly labeled "Halogenated Organic Waste" container.[6]
-
Store Properly: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[13]
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency is critical.
Spill Response Protocol
For a small-scale spill (<100 mL or 100g) inside a chemical fume hood:
-
Alert: Immediately alert nearby personnel.
-
Isolate: Restrict access to the affected area.
-
Protect: Don the appropriate PPE as outlined in the table above (spill cleanup).
-
Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[1] Do not use combustible materials like paper towels.
-
Clean: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all materials for disposal as halogenated waste.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
